molecular formula C10H13N B2921594 3-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 20668-20-6

3-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2921594
CAS No.: 20668-20-6
M. Wt: 147.221
InChI Key: BUZMGUAGCNSWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,4-tetrahydroquinoline (CAS 20668-20-6) is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g·mol⁻¹ . It is a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure ubiquitous in natural products and pharmacologically active compounds . This core scaffold is a prevalent motif in a myriad of synthetic pharmaceuticals and bioactive molecules, making it a highly valuable template in medicinal chemistry and drug discovery research . The tetrahydroquinoline nucleus is a significant synthetic target due to its wide distribution in compounds with diverse biological activities. Research into derivatives has included compounds evaluated as antimalarial agents, antidepressants, antipsychotics, and antihypertensives, among others . Furthermore, specific tetrahydroquinoline derivatives have demonstrated neuroprotective properties, with mechanisms that may involve free radical scavenging and inhibition of glutamate-induced excitotoxicity, pointing to their potential in neurodegenerative disease research . The structural flexibility of the tetrahydroquinoline core allows for extensive functionalization, facilitating the construction of new heterocyclic assemblies and the exploration of their versatile potential in developing new therapeutic agents and materials . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMGUAGCNSWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942867
Record name 3-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-20-6
Record name 3-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, making the enantioselective synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline a topic of significant interest for drug development professionals. This technical guide provides an in-depth exploration of the core synthetic pathways to this valuable molecule. We will dissect the mechanistic underpinnings, compare the strategic advantages, and provide detailed experimental protocols for three primary approaches: the direct catalytic hydrogenation of 3-methylquinoline, an elegant domino synthesis via reductive cyclization of an acyclic precursor, and modern asymmetric strategies to achieve high enantiopurity. This document is intended for researchers, chemists, and scientists in the pharmaceutical industry seeking a comprehensive understanding of the synthesis of this important heterocyclic building block.

Introduction: The this compound Scaffold

The tetrahydroquinoline motif is a cornerstone of heterocyclic chemistry, largely due to its ubiquitous presence in bioactive molecules.[2][3] Its rigid, bicyclic structure serves as an excellent foundation for positioning functional groups in three-dimensional space to interact with biological targets. The 3-methyl derivative introduces a stereocenter, which is of paramount importance in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The primary synthetic challenges in accessing this compound are twofold:

  • Selective Reduction: When starting from an aromatic precursor like 3-methylquinoline, the pyridine ring must be selectively reduced without over-reducing the benzene ring. This requires careful selection of catalysts and reaction conditions.

  • Stereocontrol: For applications in drug development, achieving high enantiomeric excess (ee) is critical. This necessitates the use of asymmetric synthesis strategies, which add a layer of complexity and cost but are essential for producing single-enantiomer products.

This guide will address these challenges by detailing robust and field-proven synthetic methodologies.

Pathway 1: Catalytic Hydrogenation of 3-Methylquinoline

The most direct and atom-economical approach to synthesizing this compound is the catalytic hydrogenation of commercially available 3-methylquinoline. This method involves the reduction of the nitrogen-containing heterocyclic ring while preserving the aromaticity of the benzene ring.

Mechanistic Rationale and Catalyst Selection

Catalytic hydrogenation of quinolines typically proceeds via a heterogeneous or homogeneous mechanism. In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, such as platinum, palladium, or nickel.[4] The choice of catalyst is crucial for selectivity.

  • Platinum (e.g., PtO₂, Adams' catalyst): Highly active and often used for the hydrogenation of aromatic systems. It can effect the reduction of quinoline to tetrahydroquinoline, typically in an acidic solvent like acetic acid which protonates the nitrogen, activating the ring towards reduction.[4]

  • Palladium (e.g., Pd/C): A widely used and often more selective catalyst. It can hydrogenate the pyridine ring of quinoline under milder conditions than those required to reduce the benzene ring, making it a good choice for this transformation.[3]

  • Homogeneous Catalysts (e.g., Iridium or Rhodium complexes): These catalysts offer high activity and selectivity under mild conditions.[5] Cyclometalated Iridium(III) complexes, for example, have shown high efficacy in the reduction of N-heterocycles at ambient temperature and pressure.[5] The mechanism often involves an "outer-sphere" pathway where protonation of the nitrogen atom precedes hydride transfer from the metal complex.[5]

The causality behind using an acidic medium is that protonation of the quinoline nitrogen reduces its aromatic character, making the heterocyclic ring more susceptible to hydrogenation than the electron-rich benzene ring.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

This protocol is a representative procedure for the reduction of a quinoline derivative.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methylquinoline (1.0 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Palladium on Carbon (Pd/C, 5 mol%).

  • Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid (approx. 0.1 M concentration).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography or distillation.

Data Summary: Typical Conditions for Quinoline Hydrogenation
CatalystSolventTemperature (°C)Pressure (atm)Typical YieldReference
5% Pd/CEthanol25-504High[3]
PtO₂ (Adams')Acetic Acid253-4High[4]
5% Pt/CEthanol254High[3]
Cp*Ir(N^C)ClDichloromethane251>95%[5]
Workflow Diagram: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation & Purification Start 3-Methylquinoline Vessel Charge Hydrogenation Vessel Start->Vessel Catalyst Pd/C Catalyst Catalyst->Vessel Solvent Ethanol/Acetic Acid Solvent->Vessel Pressurize Pressurize with H₂ Vessel->Pressurize React Stir at RT-50°C (12-24h) Pressurize->React Monitor Monitor by TLC/GC-MS React->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product 3-Methyl-1,2,3,4- tetrahydroquinoline Purify->Product G Start 1-(2-Nitrophenyl)propan-2-one Step1 Nitro Reduction Start->Step1 H₂ / Pd-C Intermediate1 Aniline Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/ Enamine Step2->Intermediate2 Step3 Imine Reduction Intermediate2->Step3 H₂ / Pd-C Product 3-Methyl-1,2,3,4- tetrahydroquinoline Step3->Product G cluster_reactants Reactants cluster_transition Transition States cluster_products Products Prochiral Prochiral Substrate (3-Methylquinoline) Catalyst Chiral Catalyst + H⁻ Source TS_R Transition State R (Favored) Catalyst->TS_R Lower Energy TS_S Transition State S (Disfavored) Catalyst->TS_S Higher Energy Product_R R-Enantiomer (Major) TS_R->Product_R Product_S S-Enantiomer (Minor) TS_S->Product_S

Sources

"3-Methyl-1,2,3,4-tetrahydroquinoline" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core structure where the pyridine ring has been fully saturated. It belongs to the broader class of tetrahydroquinolines, a molecular scaffold that is ubiquitous in medicinal chemistry and natural products due to its presence in numerous biologically active molecules.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, a robust synthesis protocol, and an overview of its chemical reactivity and handling. As a substituted secondary aniline, its properties are dictated by the interplay between the electron-donating amine, the aromatic benzene ring, and the chiral aliphatic portion containing the methyl substituent.

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with the well-characterized parent compound, 1,2,3,4-tetrahydroquinoline.

The structure consists of a bicyclic system with a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-methyl-1,2,3,4-tetrahydroquinoline and (S)-3-methyl-1,2,3,4-tetrahydroquinoline.

Table 1: Physicochemical Properties

Property Value (this compound) Value (Parent Compound: 1,2,3,4-Tetrahydroquinoline)
Molecular Formula C₁₀H₁₃N C₉H₁₁N[3]
Molecular Weight 147.22 g/mol 133.19 g/mol [4]
Appearance Colorless to yellow/orange oily liquid (Predicted) Colorless to yellow oily liquid[2]
Boiling Point Not available 251 °C[4]
Melting Point Not available 13-20 °C[2][4]
Density Not available 1.06 g/cm³[4]

| Refractive Index | Not available | n20/D 1.59[4] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation. In the absence of published spectra for this specific derivative, this section provides an expert-based prediction of its key spectral features, grounded in the analysis of its parent compound and similarly substituted analogs.[5]

2.1: ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center and resulting diastereotopic protons.

  • Aromatic Region (δ 6.5-7.1 ppm): Four protons on the benzene ring will appear in this region. The proton para to the nitrogen (at C6) and the proton ortho (at C8) will likely be the most shielded due to the electron-donating effect of the amine. They will present as complex multiplets or doublets/triplets depending on coupling.

  • N-H Proton (δ ~3.5-4.5 ppm): A single, likely broad proton signal corresponding to the secondary amine. Its chemical shift can be highly variable depending on solvent and concentration.

  • Aliphatic Protons (δ 1.0-3.5 ppm):

    • C2 Protons (CH₂): The two protons at the C2 position are diastereotopic due to the adjacent C3 chiral center. They will appear as two separate multiplets, likely around δ 3.0-3.4 ppm.

    • C4 Protons (CH₂): These benzylic protons will be deshielded by the aromatic ring and will likely appear as a multiplet around δ 2.7-2.9 ppm.

    • C3 Proton (CH): This proton, attached to the chiral center, will be a complex multiplet around δ 2.0-2.3 ppm, coupled to the protons at C2, C4, and the methyl group.

  • Methyl Protons (δ ~1.1 ppm): The methyl group at C3 will appear as a doublet, coupled to the single proton at C3.

2.2: ¹³C NMR Spectroscopy

A total of 10 distinct carbon signals are expected.

  • Aromatic Carbons (δ ~114-145 ppm): Six signals will be present. The C4a and C8a carbons, where the rings are fused, will be in this range. The carbons ortho and para to the nitrogen (C5, C7, C8a) will be more shielded (lower ppm) than the meta carbons (C6, C4a).

  • Aliphatic Carbons (δ ~20-50 ppm):

    • C2 Carbon: Approximately δ 45-50 ppm.

    • C4 Carbon: Approximately δ 25-30 ppm.

    • C3 Carbon: Approximately δ 30-35 ppm.

    • Methyl Carbon: The most shielded carbon, expected around δ 15-20 ppm.

2.3: Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretch: A sharp, medium-intensity peak around 3350-3450 cm⁻¹ .

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Several medium-to-sharp peaks in the 1450-1600 cm⁻¹ region.

2.4: Mass Spectrometry
  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 147 .

  • Key Fragments: The primary fragmentation pathway would likely involve the loss of the methyl group (CH₃•), resulting in a strong peak at m/z = 132 (M-15). Another significant fragmentation would be a retro-Diels-Alder-type cleavage or benzylic cleavage, leading to further fragmentation of the saturated ring.

Part 3: Synthesis and Purification

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 3-methylquinoline. This reaction reduces the pyridine portion of the quinoline ring system while leaving the benzene ring intact.

3.1: Principle Synthetic Route: Catalytic Hydrogenation

This process involves the heterogeneous catalytic reduction of the C=N and C=C bonds in the pyridine ring of the 3-methylquinoline precursor.[2]

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon (5% or 10% Pd/C) is a highly effective and standard catalyst for the hydrogenation of N-heterocycles.[1] It provides a surface for the reaction to occur with high efficiency and can be easily removed by filtration.

    • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reagent that performs the reduction. The pressure is increased to improve reaction rate and ensure complete conversion.

    • Solvent: An inert solvent like ethanol or ethyl acetate is used to dissolve the starting material and facilitate its interaction with the solid catalyst.

    • Temperature: Moderate heat is often applied to increase the reaction kinetics, though some hydrogenations can proceed at room temperature.

3.2: Conceptual Experimental Protocol
  • Reactor Setup: A pressure-resistant reaction vessel (e.g., a Parr hydrogenator) is charged with 3-methylquinoline (1.0 eq) and a suitable solvent such as ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) is carefully added to the mixture (typically 1-5 mol% relative to the substrate). The vessel is sealed.

  • Inerting: The atmosphere in the vessel is purged and replaced with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen, which can be a safety hazard and can poison the catalyst.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction may be gently heated (e.g., 40-60 °C) to facilitate the reaction.

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. It can also be checked for completion by thin-layer chromatography (TLC) or GC-MS analysis of a small aliquot.

  • Workup: Once complete, the reaction is cooled to room temperature and the hydrogen pressure is carefully vented. The inert atmosphere is restored.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. The Celite pad is washed with additional solvent to recover all the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. If necessary, the resulting oil can be purified by vacuum distillation or column chromatography on silica gel.

3.3: Workflow for Synthesis and Purification```dot

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification & Analysis Reactants 3-Methylquinoline Ethanol, Pd/C Hydrogenation Pressurize with H₂ Stir & Heat Reactants->Hydrogenation Venting Vent H₂ Filter through Celite Hydrogenation->Venting Evaporation Solvent Removal (Rotary Evaporation) Venting->Evaporation Crude Crude Product Evaporation->Crude Purify Vacuum Distillation or Chromatography Crude->Purify Final Pure 3-Methyl-THQ Purify->Final

Caption: Key reactive sites on the this compound scaffold.

4.2: Potential Applications

While specific applications for the 3-methyl derivative are not widely documented, the tetrahydroquinoline core is a privileged scaffold in drug discovery. [4]Its rigid, three-dimensional structure is ideal for binding to enzyme active sites and receptors. Derivatives of tetrahydroquinoline have been investigated for a wide range of biological activities, and this compound serves as a valuable building block for creating more complex molecules in pharmaceutical research. [2][4]

Part 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the same precautions as its parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as hazardous. [2][6]

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. [2][6]* Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [6]

Conclusion

This compound is a chiral heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on its structure. Its synthesis is straightforward via the catalytic hydrogenation of 3-methylquinoline, and its reactivity is characterized by the nucleophilic secondary amine and the activated aromatic ring. Due to the known hazards of the parent compound, it must be handled with appropriate care and engineering controls. This guide provides a foundational understanding for scientists looking to utilize this versatile molecule in their research endeavors.

References

  • PubChem. 3-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • S. A. Lawrence. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules via PubMed Central. Available at: [Link]

  • The Good Scents Company. 1,2,3,4-tetrahydro-4-methyl quinoline. Available at: [Link]

  • R. K. Tiwari, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available at: [Link]

  • A. O. Terziev, et al. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules via MDPI. Available at: [Link]

  • PrepChem.com. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Wikipedia. Tetrahydroquinoline. Available at: [Link]

  • NIST. N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Capot Chemical. MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Available at: [Link]

  • ChemComplete via YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: [Link]

  • Y. Wang, et al. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology via The Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Methyl-1,2,3,4-tetrahydroquinoline. While direct experimental data for this specific molecule is limited, this document synthesizes fundamental principles of stereochemistry, conformational analysis of analogous heterocyclic systems, and computational modeling approaches to present a detailed theoretical framework. The guide explores the stereochemical implications of the methyl substituent, the predicted conformational equilibrium of the saturated heterocyclic ring, and the potential influence of these factors on the molecule's biological activity. Furthermore, it outlines established synthetic routes for the tetrahydroquinoline scaffold and proposes experimental and computational workflows for the definitive characterization of this compound's three-dimensional structure. This document serves as a valuable resource for researchers interested in the structure-activity relationships of substituted tetrahydroquinolines and as a roadmap for future investigations into this specific molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Derivatives of THQ have been shown to exhibit a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The introduction of substituents onto the THQ core, such as a methyl group at the 3-position, can have a profound impact on its molecular geometry and, consequently, its therapeutic potential.

This guide focuses specifically on this compound, a chiral derivative of the THQ family. A thorough understanding of its molecular structure and conformational dynamics is paramount for the rational design of novel therapeutic agents. This document will delve into the stereochemical features of this molecule and provide a detailed analysis of its likely conformational preferences, drawing upon established principles and data from closely related systems.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a benzene ring fused to a six-membered saturated heterocyclic ring containing a nitrogen atom. The presence of a methyl group at the C3 position introduces a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-3-Methyl-1,2,3,4-tetrahydroquinoline and (S)-3-Methyl-1,2,3,4-tetrahydroquinoline.

The saturated heterocyclic ring is not planar and adopts a non-planar conformation to minimize ring strain. The geometry of this ring and the orientation of the methyl substituent are the central themes of the conformational analysis discussed in the subsequent sections.

Conformational Analysis: A Theoretical Framework

The saturated ring of tetrahydroquinoline can, in principle, adopt several conformations, including the half-chair, boat, and sofa forms.[3] For most six-membered saturated rings, the chair or half-chair conformation is the most stable due to the minimization of torsional and steric strain.[4] In the case of this compound, the heterocyclic ring is expected to exist predominantly in a half-chair conformation.

The introduction of the methyl group at the C3 position leads to two possible diastereomeric chair-like conformers for each enantiomer: one with the methyl group in an axial orientation and one with it in an equatorial orientation.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial Methyl equatorial Equatorial Methyl axial->equatorial Ring Flip G cluster_workflow NMR-Based Conformational Analysis Workflow start Synthesized 3-Methyl-THQ nmr_acq 1D and 2D NMR Data Acquisition (¹H, COSY, NOESY/ROESY) start->nmr_acq data_proc Data Processing and Analysis (Chemical Shifts, Coupling Constants, NOEs) nmr_acq->data_proc conf_assign Conformational Assignment (Axial vs. Equatorial) data_proc->conf_assign quant Quantification of Conformational Equilibrium (Integration/J-coupling Analysis) conf_assign->quant

Caption: Proposed workflow for NMR-based conformational analysis.

Computational Modeling

In silico methods can provide detailed insights into the relative energies and geometries of different conformers.

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Generate 3D structures of both the (R) and (S) enantiomers of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Quantum Mechanical Calculations: For the identified low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The inclusion of dispersion corrections (e.g., DFT-D3) is recommended. [5]4. Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to determine their relative populations at a given temperature.

  • NMR Parameter Prediction: Predict NMR chemical shifts and coupling constants from the optimized geometries and compare them with experimental data for validation.

Synthesis of this compound

The synthesis of substituted tetrahydroquinolines can be achieved through various methods, with the hydrogenation of the corresponding quinoline being a common approach. [1] General Synthetic Strategy:

  • Synthesis of 3-Methylquinoline: This can be accomplished through established methods such as the Doebner-von Miller reaction or the Combes quinoline synthesis.

  • Hydrogenation: The selective hydrogenation of the pyridine ring of 3-methylquinoline will yield this compound. This reduction can be carried out using various catalytic systems, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or through transfer hydrogenation. [6]

G cluster_synthesis General Synthetic Route start Precursors quinoline 3-Methylquinoline start->quinoline Doebner-von Miller or Combes Synthesis thq This compound quinoline->thq Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: A general synthetic pathway to this compound.

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical examination of the molecular structure and conformational preferences of this compound. Based on fundamental principles of stereochemistry and analogies with related heterocyclic systems, it is concluded that the saturated ring of this molecule predominantly adopts a half-chair conformation with the methyl group in the sterically favored equatorial position.

The proposed experimental and computational workflows offer a clear path for the definitive characterization of this molecule's three-dimensional structure. A thorough understanding of its conformational landscape is a critical prerequisite for elucidating its structure-activity relationships and for the future design of novel, potent, and selective therapeutic agents based on the tetrahydroquinoline scaffold. Further research into the biological activities of enantiomerically pure samples of this compound is warranted to fully explore its potential in drug discovery.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(5), 5583-5614.
  • Eliel, E. L., & Olefirowicz, E. M. (1990). Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 55(5), 1633-1639.
  • Maciejewska, N., et al. (2022).
  • Pearson Education. (n.d.). Organic Chemistry Exam Study Guide: Conformations, Stereochemistry, and Radical Reactions.
  • PrepChem.com. (2023). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • ResearchGate. (n.d.). Top: possible conformations of the 1,2,3,4-tetrahydroquinoline skeleton.
  • Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • Wikipedia. (2023). Tetrahydroquinoline.
  • Chemistry LibreTexts. (2022). 4.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.

Sources

3-Methyl-1,2,3,4-tetrahydroquinoline: A Scrutiny of its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, prominently featured in a multitude of natural products and synthetic compounds of significant pharmacological relevance.[1] Its structural rigidity and the synthetic accessibility of its derivatives have made it a focal point in medicinal chemistry. This guide delves into the specific biological activities associated with 3-Methyl-1,2,3,4-tetrahydroquinoline, a key analog within this class. As a Senior Application Scientist, the ensuing discussion is framed to provide not only a comprehensive overview of its known bioactivities but also to elucidate the experimental rationale and methodologies crucial for its investigation. We will explore its synthesis, antifungal properties, and emerging evidence for its neuroprotective and antioxidant potential, offering a technical resource for scientists engaged in the discovery and development of novel therapeutics.

Synthesis of the this compound Core

The strategic synthesis of the 3-methyl-tetrahydroquinoline scaffold is pivotal for accessing this compound and its derivatives for biological evaluation. Among the various synthetic strategies, the Povarov reaction, a formal aza-Diels-Alder reaction, stands out as a highly efficient method for constructing the tetrahydroquinoline ring system.[2]

The Povarov Reaction: A Mechanistic Overview

The three-component Povarov reaction involves the condensation of an aniline, an aldehyde, and an activated alkene to diastereoselectively form the tetrahydroquinoline core. The reaction is typically catalyzed by a Lewis or Brønsted acid. The generally accepted mechanism proceeds through the initial formation of an imine from the aniline and aldehyde. The acid catalyst then activates the imine, facilitating a stepwise process involving a Mannich-type reaction with the electron-rich alkene, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to close the ring.

Povarov_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Activated Alkene (e.g., trans-Anethole) Mannich_Adduct Mannich-type Adduct Alkene->Mannich_Adduct Nucleophilic Attack Catalyst Acid Catalyst (e.g., HCl, BF3·OEt2) Activated_Imine Activated Iminium Ion Catalyst->Activated_Imine Imine->Activated_Imine Protonation/ Lewis Acid Activation Activated_Imine->Mannich_Adduct THQ 3-Methyl-4-aryl- 1,2,3,4-tetrahydroquinoline Mannich_Adduct->THQ Intramolecular Electrophilic Aromatic Substitution (SEAr)

Caption: Generalized workflow of the Povarov reaction for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Povarov Reaction

This protocol is a representative example for the synthesis of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative, which can be subsequently de-benzylated if required.[2]

  • Imine Formation (in situ): In a round-bottom flask, dissolve N-benzylaniline (1.0 eq) and formaldehyde (1.1 eq, 37% in methanol) in anhydrous acetonitrile. Stir the mixture for 10 minutes at room temperature.

  • Catalyst Addition: Add a solution of aqueous HCl (1.1 eq, 2N) in acetonitrile. Stir for an additional 20 minutes. The formation of the iminium ion is crucial for the subsequent cycloaddition.

  • Cycloaddition: Add the dienophile, such as trans-anethole (1.1 eq), to the reaction mixture. Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

The this compound scaffold has been implicated in several biological activities, most notably antifungal, with emerging interest in its neuroprotective and antioxidant roles.

Antifungal Activity

While data on the unsubstituted this compound is limited, a study on a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives has demonstrated significant antifungal properties, particularly against dermatophytes.[3][4] This provides a strong rationale for investigating the antifungal potential of the core structure and its other derivatives.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The removal of an N-benzyl group in the synthesized derivatives led to a significant improvement in antifungal activity.[4] This suggests that a free secondary amine at the N1 position may be beneficial for interaction with the fungal target.

  • Aryl Substitution at C4: The introduction of a hydroxyl group on the 4-aryl substituent also enhanced the antifungal potency.[4] This highlights the importance of this position for tuning the biological activity.

Quantitative Antifungal Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a particularly active derivative, 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.[3][4]

Fungal StrainMIC (µg/mL)
Microsporum gypseum31.25
Trichophyton rubrum62.5
Trichophyton mentagrophytes62.5

Table 1: Antifungal activity of a 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative.

Proposed Mechanism of Action:

While the exact mechanism for these specific compounds is not fully elucidated, many antifungal agents targeting dermatophytes interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] Some N-alkylated perhydroquinoline analogs have been identified as inhibitors of Δ8,7-isomerase in the ergosterol pathway.[6] Further investigation is warranted to determine if 3-methyl-tetrahydroquinoline derivatives share this mechanism.

Neuroprotective Potential

The neuroprotective effects of tetrahydroquinoline derivatives are an area of growing interest. A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[7][8] Although this is a more substituted analog, it points to the potential of the core tetrahydroquinoline scaffold in mitigating neurodegeneration. Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has also been investigated for its neuroprotective activities.[9]

Potential Mechanisms of Neuroprotection:

  • Antioxidant Activity: As discussed in the next section, the ability to scavenge reactive oxygen species (ROS) is a key mechanism for neuroprotection, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[8]

  • Anti-apoptotic Effects: Inhibition of apoptotic pathways, such as the caspase cascade, can prevent programmed cell death of neurons.[8]

Antioxidant Activity

Mechanism of Antioxidant Action:

The primary mechanism is believed to be hydrogen atom transfer (HAT) from the nitrogen atom of the tetrahydroquinoline ring to neutralize free radicals. The stability of the resulting nitrogen-centered radical is a key determinant of the antioxidant efficiency.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed, self-validating protocols for key assays.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Antifungal_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of 3-Methyl-THQ in DMSO Serial_Dilution Perform serial two-fold dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare fungal inoculum (e.g., 0.4–5 × 10^4 CFU/mL) Inoculation Add fungal inoculum to each well Inoculum_Prep->Inoculation Media_Prep Use RPMI-1640 medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35°C for 24-72 hours Inoculation->Incubate Read_MIC Determine MIC visually or spectrophotometrically (lowest concentration with significant growth inhibition) Incubate->Read_MIC

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

  • Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column. In the first column, add 200 µL of the compound stock solution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24 to 72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Neuroprotection Assay (Corticosterone-induced injury in PC12 cells)

This assay models stress-induced neuronal damage and is used to screen for neuroprotective agents.

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Injury: Add corticosterone (e.g., 400 µM final concentration) to all wells except the control group to induce neurotoxicity.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. An increase in cell viability in the compound-treated groups compared to the corticosterone-only group indicates a neuroprotective effect.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method to determine the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (methanol without the compound) and a blank (methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound represents a molecule of considerable interest within the broader, biologically active class of tetrahydroquinolines. The existing evidence strongly supports its potential as a scaffold for the development of novel antifungal agents, with clear structure-activity relationships emerging from studies of its derivatives. While direct, quantitative evidence for its neuroprotective and antioxidant activities is still nascent, the promising results from structurally related compounds provide a compelling rationale for further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific MIC values of the parent this compound against a broad panel of fungal pathogens.

  • Mechanistic Studies: Elucidating the precise mechanism of antifungal action, including its potential effects on ergosterol biosynthesis.

  • In-depth Neuroprotective and Antioxidant Profiling: Quantifying its neuroprotective effects in various in vitro and in vivo models and determining its antioxidant capacity through a range of assays.

  • Library Synthesis and SAR Expansion: Synthesizing and evaluating a focused library of derivatives to further explore the structure-activity relationships for each of its potential biological activities.

This technical guide provides a foundational understanding of the synthesis and potential biological activities of this compound, offering both a summary of current knowledge and a roadmap for future research endeavors.

References

  • López-Alarcón, C., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(15), 5789.
  • Romero Bohórquez, A. R., et al. (2015). Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. Universitas Scientiarum, 20(2), 177-189.
  • Romero Bohórquez, A. R., et al. (2015). Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives.
  • Sangshetti, J. N., et al. (2006). Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi. Bioorganic & Medicinal Chemistry Letters, 16(17), 4477-4481.
  • Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
  • Romero Bohórquez, A. R., et al. (2014).
  • Zablotskaya, A., et al. (2012). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Archiv der Pharmazie, 345(10), 801-808.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271.
  • Kryl'skii, D. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
  • Morita, Y., et al. (1998). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
  • Chen, X., et al. (2018). Structure–activity relationship of the compounds 1–24.
  • Gutiérrez, M., et al. (2012). Antifungal Activity of Tetrahydroquinolines against Some Phytopathogenic Fungi.
  • Li, H., et al. (2024). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. Pest Management Science.
  • Sridharan, V., et al. (2019). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. RSC Advances, 9(4), 2139-2153.
  • Kryl'skii, D. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
  • Ielo, L., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 22(8), 1259.
  • Denisov, E. T., et al. (2005). Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments.
  • Asif, M. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
  • Qing, Z. X., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Organic Chemistry, 21(18), 1768-1793.
  • Thieme. (2024). Thieme E-Journals - Synthesis / Volltext.
  • Wang, X., et al. (2015). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 6(5), 580-584.
  • Mahapatra, D., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2544-2548.
  • Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7158-7221.
  • Forero, J. S. B., et al. (2019). Versatile and mild HCl-catalyzed cationic imino Diels-Alder reaction for the synthesis of new tetrahydroquinoline derivatives.

Sources

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV properties.[1][4][6][7] The introduction of a methyl group at the 3-position creates a chiral center, opening avenues for stereospecific interactions with biological targets and offering opportunities for the development of highly selective therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its analogs, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Strategic Approaches to the this compound Core

The synthesis of the this compound scaffold can be broadly categorized into two main approaches:

  • Construction of a Substituted Quinoline followed by Reduction: This is a widely used and versatile strategy that involves first assembling the aromatic quinoline ring with the desired methyl group at the 3-position. Subsequent reduction of the heterocyclic ring then yields the target tetrahydroquinoline. Several classical name reactions are employed for the initial quinoline synthesis.

  • Direct Cyclization to the Tetrahydroquinoline Ring: These methods construct the saturated heterocyclic ring in a single cascade or domino reaction, often from acyclic precursors. These approaches can offer greater efficiency and stereocontrol.

This guide will delve into the key methodologies within these two strategic pillars, providing mechanistic insights and detailed experimental protocols.

Part 1: Synthesis via Quinoline Precursors and Subsequent Reduction

This two-step approach is a robust and well-established route to 3-methyl-1,2,3,4-tetrahydroquinolines. The choice of the initial quinoline synthesis method is critical as it dictates the substitution pattern of the final product.

Classical Quinoline Syntheses for 3-Methylquinoline Precursors

Several named reactions in organic chemistry provide access to the quinoline core. For the synthesis of 3-methylquinolines, the following are particularly relevant:

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9][10] To obtain a 3-methylquinoline, crotonaldehyde (but-2-enal) is a suitable α,β-unsaturated aldehyde. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids.

    • Causality of Experimental Choices: The use of a strong acid is essential to protonate the carbonyl group of the α,β-unsaturated aldehyde, activating it for nucleophilic attack by the aniline. The acid also catalyzes the subsequent cyclization and dehydration steps. An oxidizing agent is often required to aromatize the dihydroquinoline intermediate to the final quinoline product.

  • Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions.[1][11][12][13] For the synthesis of a 3-methylquinoline derivative, an unsymmetrical β-diketone with a methyl group adjacent to one of the carbonyls would be required.

    • Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, affords the quinoline.

  • Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16][17][18] To generate a 3-methylquinoline, one could react a 2-aminobenzaldehyde with propanal.

    • Self-Validating System: The reaction conditions (acidic or basic catalysis) are chosen to facilitate both the initial aldol-type condensation and the subsequent cyclizing dehydration. The formation of the stable aromatic quinoline ring is the thermodynamic driving force for the reaction.

The general workflow for these classical syntheses followed by reduction is depicted below:

cluster_synthesis Quinoline Synthesis cluster_reduction Reduction Aniline Aniline Derivative Quinoline 3-Methylquinoline Derivative Aniline->Quinoline Acid Catalyst (e.g., H₂SO₄) Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde for Doebner-von Miller) or β-Diketone (for Combes) or Enolizable Ketone/Aldehyde (for Friedländer) Carbonyl->Quinoline THQ This compound Quinoline->THQ Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: General workflow for the synthesis of 3-methyl-THQ.

Catalytic Hydrogenation of 3-Methylquinoline

Once the 3-methylquinoline precursor is synthesized and purified, the final step is the reduction of the quinoline ring to the corresponding tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[3][19][20][21][22][23]

  • Expertise in Catalyst Selection: The choice of catalyst is crucial for achieving high yields and selectivity. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of quinolines. Other catalysts such as platinum oxide (Adams' catalyst) and Raney nickel can also be employed. The catalyst loading and reaction conditions (temperature, pressure) are optimized to ensure complete reduction of the pyridine ring while leaving the benzene ring intact.

  • Trustworthiness of the Protocol: The progress of the hydrogenation is monitored by the uptake of hydrogen gas and can be confirmed by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylquinoline

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 3-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully withdrawn to check for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Data Summary: Catalytic Hydrogenation Conditions

CatalystSolventTemperature (°C)Pressure (psi)Typical Yield (%)Reference
10% Pd/CEthanol25-5050-100>90General
PtO₂Acetic Acid2550>90General
Raney NiEthanol50-80100-500VariableGeneral

Part 2: Direct Synthesis of the this compound Core

Direct cyclization methods offer a more atom-economical and often stereoselective approach to the 3-methyl-tetrahydroquinoline scaffold. These methods typically involve intramolecular reactions of suitably functionalized acyclic precursors.

Reductive Amination and Cyclization

Reductive amination is a powerful tool for the formation of amines from carbonyl compounds.[24][25][26][27] In the context of 3-methyl-tetrahydroquinoline synthesis, an intramolecular reductive amination of a precursor containing both an amino group and a carbonyl group can lead to the formation of the heterocyclic ring.

  • Causality in Precursor Design: A suitable precursor would be a substituted aniline with a side chain containing a ketone or aldehyde. The position of the carbonyl group relative to the amino group determines the ring size and substitution pattern of the product. For a 3-methyl-tetrahydroquinoline, a precursor such as an N-protected 2-(3-oxobutyl)aniline could be employed.

  • Mechanism of Reductive Cyclization: The reaction proceeds via the initial formation of an intramolecular imine or enamine, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group.

cluster_workflow Intramolecular Reductive Amination Precursor Acyclic Precursor (e.g., 2-(3-oxobutyl)aniline) Imine Cyclic Iminium Ion (Intermediate) Precursor->Imine Acid Catalyst (e.g., Acetic Acid) THQ This compound Imine->THQ Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for intramolecular reductive amination.

Experimental Protocol: Intramolecular Reductive Amination

This is a general protocol that would need to be adapted based on the specific precursor.

  • Reaction Setup: Dissolve the acyclic amino-ketone precursor (1.0 eq) in a suitable solvent like methanol or acetonitrile.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the cyclic iminium ion intermediate.

  • Reduction: To this solution, add a mild reducing agent such as sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Asymmetric Approaches to Chiral 3-Methyl-1,2,3,4-tetrahydroquinolines

The presence of a stereocenter at the C3 position makes the development of asymmetric syntheses highly desirable. Several strategies have been explored to achieve enantioselective synthesis of 3-substituted tetrahydroquinolines.

  • Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a 3-methyl-3,4-dihydroquinoline or a related prochiral precursor. This approach can provide direct access to enantioenriched 3-methyl-tetrahydroquinolines.[28][29]

  • Chiral Auxiliary-Mediated Cyclizations: A chiral auxiliary can be attached to the acyclic precursor to direct the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydroquinoline ring, the auxiliary is cleaved to yield the chiral product.

  • Organocatalytic Aza-Michael Additions: The conjugate addition of anilines to α,β-unsaturated carbonyl compounds, catalyzed by a chiral organocatalyst, can be a powerful method to establish the stereocenter at the 3-position in an acyclic precursor, which is then cyclized to the tetrahydroquinoline.[2]

Data Summary: Asymmetric Synthesis Strategies

MethodChiral SourceKey TransformationTypical EnantioselectivityReference
Asymmetric HydrogenationChiral Metal CatalystReduction of C=C or C=N bondHigh (>90% ee)[28]
Chiral AuxiliaryCovalently attached chiral groupDiastereoselective cyclizationHigh (>90% de)General
OrganocatalysisChiral Amine/AcidEnantioselective aza-Michael additionVariable (up to 99% ee)[2]

Conclusion and Future Perspectives

The synthesis of this compound derivatives and analogs is a rich and evolving field of organic chemistry. The classical approach of constructing a substituted quinoline followed by reduction remains a reliable and versatile strategy. However, the development of direct, atom-economical, and asymmetric methods for the synthesis of this important scaffold is a key area of ongoing research. Advances in catalysis, particularly in the areas of asymmetric hydrogenation and organocatalysis, are expected to provide even more efficient and selective routes to these valuable compounds, further empowering their exploration in medicinal chemistry and drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel this compound-based molecules with therapeutic potential.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8836–8877. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Soderquist, J. A., & Rane, A. M. (2001). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic letters, 3(13), 2053–2056. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Gonzalo-Navarro, C., et al. (2024). Ruthenium Catalysed Transfer Deuteration of Heteroaromatics in D2O. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & biomolecular chemistry, 4(1), 104–110. Available at: [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Ohkuma, T., et al. (2015). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. The Royal Society of Chemistry. Available at: [Link]

  • Schneidewind, J., et al. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 5(11), 6878–6885. Available at: [Link]

  • Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Imperial College London. (n.d.). Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700–704. Available at: [Link]

  • Gencheva, A. S., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(10), 11680–11696. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Sloop, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Mini-reviews in organic chemistry, 13(4), 291–306. Available at: [Link]

  • Wang, C., et al. (2025). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. Chemical Science. Available at: [Link]

  • Rojas-Vite, G., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(44), 20857–20872. Available at: [Link]

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Isoquinoline and 3-Methylisoquinoline. Retrieved from [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 11(11), 3569–3581. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. Available at: [Link]

  • Zhang, L., et al. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Feng, G., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(10), 2999. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Enantioselective Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chirality in 3-Methyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-allergic properties.[1] The introduction of a methyl group at the C3 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of this compound. As is often the case in medicinal chemistry, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance for the development of safe and efficacious therapeutics. This guide provides an in-depth exploration of the state-of-the-art methodologies for the enantioselective synthesis of this compound, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis.

Chapter 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral compounds.[2] In the context of this compound synthesis, this typically involves the asymmetric reduction of a prochiral 3-methyl-quinoline or 3-methyl-1,2-dihydroquinoline precursor.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those featuring chiral phosphine ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of N-heteroarenes.[2][3] The general mechanism involves the activation of molecular hydrogen by the iridium center to form a chiral iridium-hydride species, which then delivers the hydride to the substrate in a stereocontrolled manner.

A plausible synthetic route to enantiomerically enriched this compound via iridium catalysis would involve the asymmetric hydrogenation of 3-methylquinoline. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the Josiphos family have shown considerable success in related transformations.[2][4]

Experimental Protocol: Hypothetical Iridium-Catalyzed Asymmetric Hydrogenation of 3-Methylquinoline

  • Pre-catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (0.5 mol%) and the chosen chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (1.1 mol%) in a degassed solvent such as toluene or dioxane is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation: The 3-methylquinoline substrate (1.0 mmol) is dissolved in the reaction solvent and added to the pre-formed catalyst solution in a high-pressure autoclave.

  • Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specific temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Data for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Catalyst SystemSubstrateSolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R,S)-JosiPhosQuinolinesToluene5060>95>90Adapted from[2]
Ir-complexQuinoxalinesToluene/Dioxane--up to 93up to 98[3]

Diagram 1: Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

G Catalytic Cycle of Ir-Catalyzed Asymmetric Hydrogenation Ir-L [Ir(L)]+ Ir-H2 [Ir(H2)(L)]+ Ir-L->Ir-H2 + H₂ Ir-H [Ir(H)(L)]+ Ir-H2->Ir-H Oxidative Addition Substrate_Complex [Ir(H)(Substrate)(L)]+ Ir-H->Substrate_Complex + Substrate Product_Complex [Ir(Product)(L)]+ Substrate_Complex->Product_Complex Hydride Insertion (Enantiodetermining Step) Product_Complex->Ir-L - Product Product (R/S)-3-Methyl-THQ Product_Complex->Product Substrate 3-Methylquinoline Substrate->Substrate_Complex H2 H₂ H2->Ir-H2

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of 3-methylquinoline.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts, often in conjunction with chiral diamine ligands, are also effective for the asymmetric transfer hydrogenation of related N-heterocyclic compounds.[2] While direct hydrogenation with H₂ is common, transfer hydrogenation using hydrogen donors like formic acid or isopropanol offers a milder alternative.

Chapter 2: Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, such as phosphoric acids, have proven to be particularly effective in activating substrates for nucleophilic attack.[5][6]

A prominent organocatalytic strategy for synthesizing substituted tetrahydroquinolines is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction.[5] For the synthesis of this compound, a plausible approach would be the reaction of an aniline with an appropriate dienophile, catalyzed by a chiral phosphoric acid.

Diagram 2: General Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis

G Organocatalytic Synthesis Workflow start Start reactants Aniline + Dienophile + Chiral Phosphoric Acid start->reactants reaction Povarov Reaction (Aza-Diels-Alder) reactants->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end Enantiopure Product analysis->end

Caption: A generalized workflow for the organocatalytic synthesis and analysis of chiral tetrahydroquinolines.

Chapter 3: Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[7][8] Enzymes, such as ene-reductases (EREDs) and imine reductases (IREDs), can be employed in cascade reactions to produce chiral amines with high enantiomeric excess.[9]

A chemo-enzymatic cascade for the synthesis of chiral this compound could be envisioned starting from a suitable precursor.[9] For instance, an enzymatic reduction could be followed by a chemical cyclization step. The use of whole-cell biocatalysts or isolated enzymes can be tailored to the specific transformation.

Experimental Protocol: Chemo-enzymatic Synthesis of Chiral 3-Substituted Tetrahydroquinolines (Adapted from[9])

  • Enzymatic Reduction: A reaction mixture containing the α,β-unsaturated substrate (e.g., a cinnamic aldehyde derivative), a glucose regeneration system (glucose and glucose dehydrogenase), NADP+, and the appropriate ene-reductase (e.g., OYE1) in a buffered solution is incubated at a controlled temperature and pH.

  • Reductive Amination: The resulting saturated aldehyde is then subjected to a reductive amination step. This can be achieved either chemically (e.g., using an amine and a reducing agent like NaBH₄) or enzymatically with an imine reductase.

  • Cyclization and Deprotection: The final steps involve intramolecular cyclization, which can be palladium-catalyzed, followed by the removal of any protecting groups to yield the desired 3-substituted tetrahydroquinoline.[9]

Table 2: Comparison of Synthetic Strategies for Enantioselective THQ Synthesis

StrategyCatalyst/EnzymeAdvantagesDisadvantages
Metal Catalysis Iridium, Rhodium, Copper complexesHigh efficiency, broad substrate scopePotential metal contamination, cost of ligands
Organocatalysis Chiral Phosphoric Acids, ThioureasMetal-free, milder conditionsCan require higher catalyst loadings
Biocatalysis Ene-reductases, Imine reductasesHigh enantioselectivity, green chemistrySubstrate scope can be limited, requires optimization of biological conditions

Chapter 4: Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess is crucial for any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11]

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly employed for the separation of a wide range of chiral compounds, including tetrahydroisoquinoline alkaloids.[10]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Instrumentation: An HPLC system equipped with a UV detector is used.[10]

  • Column: A chiral column, such as a Daicel CHIRALPAK® series column, is selected.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Analysis: A dilute solution of the synthesized this compound is injected onto the column. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a field rich with opportunities for innovation. While transition-metal catalysis offers robust and efficient methods, the development of more sustainable organocatalytic and biocatalytic approaches is a continuing trend. Future research will likely focus on the discovery of novel catalysts with broader substrate scope and higher turnover numbers, as well as the engineering of enzymes with tailored specificities. The integration of these methodologies into multi-step syntheses and flow chemistry platforms will undoubtedly accelerate the discovery and development of novel chiral therapeutics based on the this compound scaffold.

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]

  • Supporting Information Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by sequential biocatalytic cascade. The Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]

  • Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Spiral. [Link]

  • Asymmetric synthesis of 2,3,4‐trisubstituted tetrahydroquinolines via phosphoric acid‐catalyzed Povarov reaction. ResearchGate. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Bristol-Myers Squibb. [Link]

  • Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. NIH. [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis of 4-Silyl-1,2,3,4-tetrahydroquinolines via Copper(I) Hydride Catalyzed Asymmetric Hydrosilylation of 1,2-Dihydroquinolines. Thieme. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • Biocatalytic Synthesis of Chiral 1,2,3,4-Tetrahydroquinolines. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines. J-STAGE. [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Understanding the reaction mechanisms associated with its synthesis and functionalization is paramount for the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of the core reaction mechanisms involved in the synthesis of the this compound scaffold and its subsequent chemical transformations. We will delve into the intricacies of classical quinoline syntheses, the nuances of stereoselective reduction, and the mechanistic pathways of key functionalization reactions, including dehydrogenation, N-alkylation, and electrophilic substitution. This document is intended to serve as an in-depth resource, blending established chemical principles with contemporary catalytic methods to empower researchers in their synthetic endeavors.

Synthesis of the this compound Core

The construction of the this compound skeleton is typically achieved through a two-stage process: the initial synthesis of a substituted quinoline followed by the reduction of the heterocyclic ring. Several classical name reactions can be employed for the initial quinoline synthesis, with the Doebner-von Miller reaction being particularly relevant for accessing the requisite substitution pattern.

The Doebner-von Miller Reaction: A Gateway to Substituted Quinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] To obtain a precursor for this compound, aniline can be reacted with crotonaldehyde. This reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids such as tin tetrachloride.[1]

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. However, a generally accepted pathway involves the following key steps:

  • Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the corresponding quinoline. An oxidizing agent, which can be another molecule of the α,β-unsaturated carbonyl compound or an external oxidant, is required for this step.

Diagram: Doebner-von Miller Reaction Mechanism for 2-Methylquinoline Synthesis

Doebner_von_Miller cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation aniline Aniline intermediate1 Michael Adduct aniline->intermediate1 Nucleophilic Attack crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack dihydroquinoline 1,2-Dihydro-2-methylquinoline intermediate2->dihydroquinoline Dehydration quinoline 2-Methylquinoline dihydroquinoline->quinoline Oxidation

Caption: Mechanism of 2-Methylquinoline synthesis via the Doebner-von Miller reaction.

Reduction of 2-Methylquinoline to this compound

The reduction of the quinoline ring to a tetrahydroquinoline is a critical step. This transformation can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. The choice of reducing agent and conditions can influence the stereochemical outcome at the C2 and C3 positions.

Catalytic Hydrogenation:

This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure.

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as Hantzsch ester or isopropanol, is used in the presence of a suitable catalyst.[2] Boronic acid-catalyzed transfer hydrogenation has emerged as a mild and efficient method for the reduction of quinolines to tetrahydroquinolines.[3][4]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation of Quinoline

This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation.[3][5]

Reagent/ComponentAmount
Substituted quinoline0.5 mmol, 1.0 equiv
Aldehyde or ketone0.5 mmol, 1.0 equiv
Hantzsch ester1.75 mmol, 3.5 equiv
3-Trifluoromethylphenylboronic acid0.125 mmol, 25 mol%
1,2-Dichloroethane (DCE)2 mL

Procedure:

  • To a 15 mL reaction tube, add the substituted quinoline, aldehyde or ketone, Hantzsch ester, and 3-trifluoromethylphenylboronic acid.[5]

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[5]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[5]

  • Stir the reaction mixture for 12 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.[5]

Reaction Mechanisms of this compound

The this compound scaffold is amenable to a variety of chemical transformations that allow for further molecular diversification. Key reactions include dehydrogenation to the corresponding quinoline, N-alkylation to introduce substituents on the nitrogen atom, and electrophilic substitution on the aromatic ring.

Dehydrogenation (Aromatization)

The oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines is a fundamental transformation. This process, also known as dehydrogenation or aromatization, is driven by the formation of a stable aromatic system. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Mechanism with o-Quinone-Based Catalysts:

A modular catalytic system utilizing an o-quinone catalyst in conjunction with a cocatalyst can efficiently dehydrogenate tetrahydroquinolines under mild conditions, often using ambient air as the oxidant.[6][7][8]

The proposed mechanism involves:

  • Hemiaminal Formation: The secondary amine of the tetrahydroquinoline adds to one of the carbonyl groups of the o-quinone catalyst to form a hemiaminal intermediate.

  • Elimination: This intermediate then undergoes an elimination reaction to form an iminium ion and the reduced form of the quinone catalyst (a catechol).

  • Tautomerization and Oxidation: The iminium ion tautomerizes to an enamine, which is then further oxidized to the quinoline product. The reduced catalyst is re-oxidized by the cocatalyst and ultimately by molecular oxygen, regenerating the active o-quinone catalyst.

Diagram: Catalytic Dehydrogenation of Tetrahydroquinoline

Dehydrogenation cluster_cycle Catalytic Cycle THQ 3-Methyl-1,2,3,4- tetrahydroquinoline hemiaminal Hemiaminal Intermediate THQ->hemiaminal o_quinone o-Quinone Catalyst (Oxidized) o_quinone->hemiaminal iminium Iminium Ion hemiaminal->iminium catechol Catechol (Reduced Catalyst) hemiaminal->catechol Quinoline 3-Methylquinoline iminium->Quinoline Tautomerization & Further Oxidation catechol->o_quinone Re-oxidation Co_salophen_ox Co(salophen) (Oxidized) Co_salophen_red Co(salophen) (Reduced) Co_salophen_red->Co_salophen_ox O2 O₂ (Air) H2O H₂O O2->H2O

Caption: Catalytic cycle for the dehydrogenation of a tetrahydroquinoline.

Catalyst SystemOxidantTemperatureYield (%)Reference
[Ru(phd)₃]²⁺ / Co(salophen)AirRoom Temp.up to 93[8]
NiO/GrapheneO₂100 °CHigh[9]
CuCl₂/O₂O₂40 °CModerate to High[10]
N-Alkylation

The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic center and can readily undergo alkylation reactions. This is a crucial transformation for introducing various side chains that can modulate the biological activity of the molecule.

Reductive Amination:

As previously mentioned in the context of synthesis, reductive amination is a powerful one-pot method for N-alkylation.[3][5] This approach involves the reaction of the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent.

Mechanism of Reductive Amination:

  • Imine/Iminium Ion Formation: The secondary amine of the tetrahydroquinoline reacts with the carbonyl group of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent, such as a Hantzsch ester or sodium borohydride, to yield the N-alkylated tetrahydroquinoline.

Diagram: N-Alkylation via Reductive Amination

N_Alkylation cluster_steps Reductive Amination THQ 3-Methyl-1,2,3,4- tetrahydroquinoline iminium Iminium Ion THQ->iminium carbonyl Aldehyde/Ketone carbonyl->iminium Condensation N_alkylated_THQ N-Alkylated Tetrahydroquinoline iminium->N_alkylated_THQ reducing_agent Reducing Agent (e.g., Hantzsch Ester) reducing_agent->N_alkylated_THQ Reduction

Caption: General mechanism for N-alkylation via reductive amination.

Electrophilic Substitution

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The directing effect of the substituents on the ring will determine the position of substitution.

While specific examples for this compound are not abundant in the initial search, the general principles of electrophilic aromatic substitution apply. Treatment of a related 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one with a strong base like lithium diisopropylamide (LDA) followed by an electrophile leads to substitution at the 3-position.[11][12] For the tetrahydroquinoline itself, electrophilic substitution on the aromatic ring is expected to occur primarily at the positions ortho and para to the activating amino group.

General Mechanism:

  • Generation of Electrophile: A strong electrophile is generated in situ.

  • Nucleophilic Attack: The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Conclusion

The reaction mechanisms associated with this compound are rooted in fundamental principles of organic chemistry, yet their application in modern synthetic strategies continues to evolve. From the classic Doebner-von Miller synthesis to contemporary catalytic methods for dehydrogenation and N-alkylation, a deep understanding of these mechanistic pathways is indispensable for the medicinal chemist. The ability to rationally design and execute synthetic routes to novel analogs of this important scaffold is predicated on the knowledge of the underlying electron-pushing formalism and the interplay of reagents and catalysts. This guide has provided a foundational overview of these core mechanisms, aiming to equip researchers with the insights necessary to innovate in the field of drug discovery and development.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89.
  • Wendlandt, A. E., & Stahl, S. S. (2014). Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Journal of the American Chemical Society, 136(34), 11910–11913. [Link]

  • Organic Name Reaction With Their Respective Mechanism. (2021). SlideShare. [Link]

  • The Friedländer Synthesis of Quinolines. (2011). Organic Reactions.
  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pfitzinger reaction. In Wikipedia. Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism. (2021). YouTube. [Link]

  • Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series.
  • Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. (2014). Journal of the American Chemical Society. [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

  • Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline to quinoline using nitrobenzene (PhNO2). (2025). Filo.
  • Combes Quinoline Synthesis. (n.d.).
  • Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as the oxidant at different reaction temperatures. (n.d.). ResearchGate. [Link]

  • Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. (2025). BenchChem.
  • Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr... (n.d.). ResearchGate. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. (2010). Molecules. [Link]

  • Shimizu, M., Orita, H., Hayakawa, T., Suzuki, K., & Takehira, K. (1995). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen Catalyzed by Copper(II) Chloride. Heterocycles, 41(4), 773.
  • Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. (2016). Asian Journal of Chemistry.
  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... (n.d.). ResearchGate. [Link]

  • Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Thieme Chemistry.
  • Dehydrogenation reaction of 1,2,3,4‐tetrahydroquinoline to quinoline... (n.d.). ResearchGate. [Link]

  • Explanation (Quinoline synthesis) in acidic & basic condition. (2020). YouTube. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kemper, S., Werkmeister, S., Junge, K., & Beller, M. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7853–7858. [Link]

  • α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. (2010). Semantic Scholar. [Link]

  • Doebner-Miller Reaction. SynArchive. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. (2015). Tetrahedron. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. (1984). The Journal of Organic Chemistry.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules. [Link]

  • and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. (1990). Journal of the Chemical Society, Perkin Transactions 1.
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2019). Chemistry – A European Journal.
  • Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (1981).
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2019). Molecules.

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 20668-20-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the experimental methodologies required to ascertain these properties, offering a framework for characterization when published data is sparse. We will explore core physicochemical constants, detailed spectroscopic analysis, and step-by-step protocols for determining key physical parameters, ensuring a blend of theoretical understanding and practical laboratory application.

Introduction and Molecular Structure

This compound is a heterocyclic organic compound featuring a quinoline core structure in which the pyridine ring has been fully hydrogenated. A methyl group substituent at the 3-position of the saturated ring introduces a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers. Its structure, a fusion of a benzene ring and a substituted piperidine ring, makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Understanding the physical properties of this molecule is paramount for its application, governing aspects such as solubility, reaction kinetics, purification strategies, and formulation. While this specific isomer is less documented than others, its properties can be reliably determined through standard analytical techniques, which this guide will detail.

Molecular Identifiers:

  • Chemical Name: this compound

  • CAS Number: 20668-20-6[1][2][3][4]

  • Molecular Formula: C₁₀H₁₃N[3]

  • Molecular Weight: 147.22 g/mol [3]

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its behavior in a laboratory setting. For this compound, some properties are cataloged while others must be inferred from its structural analogues or determined experimentally.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a colorless to pale yellow liquid or oil.Based on the properties of the parent compound, 1,2,3,4-tetrahydroquinoline, and other methyl isomers.[5]
Boiling Point 117 °C at 15 Torr (2000 Pa)[1]
Density 0.9931 g/cm³ (Predicted)[1]
pKa 5.13 ± 0.40 (Predicted)[1]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, chloroform, DMSO).The polar N-H group allows for some aqueous solubility, while the large carbocyclic structure ensures solubility in organic media.
Storage 2-8°C, protected from light, under an inert atmosphere.[1][4]

Experimental Determination of Physical Properties

For novel or sparsely characterized compounds, direct measurement of physical properties is a cornerstone of research. The following protocols outline robust methods for determining boiling point and density, crucial for both identification and process design.

Boiling Point Determination by Thiele Tube Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique ideal for research settings where sample quantity may be limited.[6][7] It provides uniform heating via convection currents in a mineral oil bath, ensuring accurate temperature measurement at the moment of boiling.[8]

Protocol:

  • Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (e.g., 75x10 mm).

  • Capillary Inversion: Place a melting-point capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb. The rubber band must remain above the oil level to prevent degradation.[6][9]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged below the side-arm.[6] Gently heat the side-arm of the Thiele tube with a microburner.[8][9]

  • Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[6][7]

  • Measurement: Remove the heat source. The bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph.

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement P1 Add 0.5-1 mL of sample to small test tube P2 Invert sealed capillary tube into sample P1->P2 P3 Attach tube assembly to thermometer P2->P3 E1 Insert assembly into Thiele tube P3->E1 E2 Gently heat side-arm E1->E2 E3 Observe rapid stream of bubbles E2->E3 E4 Remove heat and allow to cool E3->E4 M1 Liquid enters capillary tube E4->M1 M2 Record temperature (Boiling Point) M1->M2

Caption: Workflow for Boiling Point Determination via Thiele Tube.


Density Determination by Pycnometer Method

Causality: Density is an intrinsic property defined as mass per unit volume (ρ = m/V). A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of a liquid's density by weighing the flask empty, filled with a reference liquid (e.g., deionized water), and finally filled with the sample liquid.[10][11][12]

Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh (m₂).

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, removing air bubbles and excess liquid as before. Dry the exterior and weigh (m₃).

  • Temperature Control: Ensure all weighings are performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at the recorded temperature).

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ_sample) = (m₃ - m₁) / V

G cluster_mass Mass Measurements cluster_calc Calculations M1 Weigh empty, dry pycnometer (m1) C1 Calculate Volume (V) V = (m2 - m1) / ρ_water M1->C1 M2 Weigh pycnometer + water (m2) M2->C1 M3 Weigh pycnometer + sample (m3) C2 Calculate Density (ρ) ρ = (m3 - m1) / V M3->C2 C1->C2

Caption: Workflow for Density Determination using a Pycnometer.


Spectroscopic and Analytical Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[13] The asymmetry of this compound leads to a complex but interpretable spectrum.

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ ≈ 6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet. Their exact shifts and splitting patterns are influenced by the electron-donating nature of the attached amino-alicyclic ring.

    • Aliphatic Region (δ ≈ 1.8-3.5 ppm): The five protons on the saturated ring (at C2, C3, and C4) will exhibit complex splitting due to coupling with each other. The proton at C3, being a methine proton adjacent to the methyl group, will likely appear as a multiplet. The protons at C2 and C4 are diastereotopic and will show distinct signals, likely complex multiplets.

    • Amine Proton (N-H): A broad singlet, typically in the range of δ ≈ 3.5-4.5 ppm, whose chemical shift is concentration and solvent dependent.

    • Methyl Group (δ ≈ 1.1-1.3 ppm): The methyl group at C3 will appear as a doublet, as it is coupled to the single proton on C3.

  • ¹³C NMR Spectroscopy:

    • Due to the lack of symmetry, all 10 carbon atoms are expected to be unique, resulting in 10 distinct signals.

    • Aromatic Carbons: Six signals are expected, four for the protonated carbons and two quaternary carbons at the ring junction.

    • Aliphatic Carbons: Four signals are expected: the methyl carbon (upfield, ≈ 15-25 ppm), and the C2, C3, and C4 carbons of the saturated ring (≈ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

  • N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ is characteristic of the secondary amine.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Two or three sharp peaks will be present in the 1500-1600 cm⁻¹ region.

  • C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of C₁₀H₁₃N.

  • Key Fragmentation: A study on methyl-tetrahydroquinolines showed that 3-methyl substitution leads to a characteristic intense peak at M-29 (loss of an ethyl group, C₂H₅•) via rearrangement.[14] Another significant peak would be at M-15, corresponding to the loss of the methyl group.[14]

Conclusion

This compound is a chiral heterocyclic amine with physical properties defined by its unique structure. While comprehensive experimental data in public literature is limited, this guide establishes its core identity through known data and provides robust, field-proven protocols for the experimental determination of its boiling point and density. Furthermore, a detailed predictive analysis of its NMR, IR, and Mass spectra offers a reliable framework for its analytical characterization. This synthesis of known data and practical methodology equips researchers with the necessary tools to confidently handle, characterize, and utilize this compound in their scientific endeavors.

References

  • Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Mass spectra of tetrahydroquinolines. (n.d.). Canadian Science Publishing. [Link]

  • Boiling Points. (n.d.). The Catalyst: A Journal of Chemical Education. [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. [Link]

  • Experimental Approach - Melting and Boiling Point. (n.d.). Scribd. [Link]

  • Laboratory Exercise: Melting and Boiling Points. (n.d.). Saddleback College. [Link]

  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N. (n.d.). PubChem. [Link]

  • This compound | 20668-20-6. (n.d.). Appchem. [Link]

  • AB441847 | CAS 20668-20-6. (n.d.). abcr Gute Chemie. [Link]

  • Specialized test procedure—Procedure for density determination. (2017). Measurement Canada. [Link]

  • Density calculation of liquid organic compounds using a simple equation of state up to high pressures. (2011). RocketProps. [Link]

  • ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (n.d.). ResearchGate. [Link]

  • 3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. (n.d.). J-Stage. [Link]

  • Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. [Link]

  • Density Measurement: All You Need to Know. (n.d.). Mettler Toledo. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. (n.d.). ResearchGate. [Link]

  • ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... (n.d.). ResearchGate. [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). CAS Common Chemistry. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N. (n.d.). PubChem. [Link]

  • N-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). NIST WebBook. [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N. (n.d.). PubChem. [Link]

  • Tetrahydroquinoline. (n.d.). Wikipedia. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. [Link]

  • 1,2,3,4-Tetrahydroquinoline, N-methyl-. (n.d.). NIST WebBook. [Link]

Sources

A Comprehensive Technical Guide to 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family. As a substituted derivative of tetrahydroquinoline, a core structure found in numerous biologically active molecules and pharmaceuticals, this compound holds significant interest for researchers in medicinal chemistry and drug discovery.[1] Its specific substitution pattern offers a unique scaffold for the development of novel therapeutic agents. This in-depth guide provides a comprehensive overview of the essential identifiers, chemical and physical properties, synthesis, and safety information for this compound, serving as a vital resource for professionals in the field.

Chemical Identifiers and Molecular Structure

Accurate identification of a chemical compound is paramount for research and development. This section provides the key identifiers for this compound, ensuring clarity and precision in scientific communication.

Key Identifiers

A summary of the primary identifiers for this compound is presented in the table below. It is important to note the distinction from its isomers, such as 3-Methyl-1,2,3,4-tetrahydroisoquinoline, which possesses a different nitrogen position in the heterocyclic ring.

IdentifierValueSource
CAS Number 20668-20-6[2][3]
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol [3]
Canonical SMILES CC1CNC2=CC=CC=C2C1[3]
Molecular Structure

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding its chemical reactivity and steric properties.

Caption: 2D Structure of this compound

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings. The following table summarizes the known properties of this compound.

PropertyValueSource
Boiling Point 117 °C (at 15 Torr)[4]
Density 0.9931 g/cm³[4]
pKa (Predicted) 5.13 ± 0.40[4]
Storage Temperature 2-8°C (protect from light)[4]

Synthesis Protocol

A documented method for the synthesis of this compound involves the hydrogenation of 3-methylquinoline.[2] This process provides a direct route to the desired tetrahydroquinoline derivative.

Experimental Workflow: Hydrogenation of 3-Methylquinoline

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Start Dissolve PdNPore catalyst in acetonitrile Add_Substrate Add 3-methylquinoline to the solution Start->Add_Substrate Stirring Place on a magnetic stirrer Add_Substrate->Stirring Heating Heat to 50 °C Stirring->Heating Hydrogenation Maintain under hydrogen atmosphere (5 bar) for 24 h Heating->Hydrogenation Purification Purify by column chromatography (silica gel) Hydrogenation->Purification Elution Elute with ethyl acetate Purification->Elution Product Obtain this compound Elution->Product

Sources

Methodological & Application

The Ascending Profile of 3-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Look into the Synthesis, Biological Significance, and Application of a Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Within this versatile family, derivatives bearing a methyl group at the 3-position (3-Me-THQ) are emerging as a particularly promising subclass. The strategic placement of this small alkyl group can significantly influence the molecule's conformational flexibility, lipophilicity, and steric interactions with biological targets, leading to enhanced potency and selectivity. This guide offers researchers, scientists, and drug development professionals a detailed overview of the synthesis, biological applications, and key experimental protocols related to 3-Methyl-1,2,3,4-tetrahydroquinoline in the pursuit of novel therapeutics.

The Strategic Importance of the 3-Methyl Group

The introduction of a methyl group at the C3 position of the tetrahydroquinoline ring system is not a trivial modification. It introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Furthermore, this substituent can:

  • Influence Conformation: The methyl group can restrict the rotational freedom of the heterocyclic ring, locking it into a preferred conformation that may be more favorable for binding to a specific protein.

  • Modulate Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Provide Steric Hindrance or Favorable Contacts: Depending on the target's binding pocket, the 3-methyl group can either create beneficial van der Waals interactions or introduce steric hindrance that can be leveraged to achieve selectivity against off-target proteins.

Synthetic Strategies for Accessing the 3-Methyl-THQ Scaffold

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinolines can be achieved through various synthetic routes. Key strategies include the cyclization of appropriately substituted anilines and the reduction of pre-formed quinoline rings.

One of the most versatile methods for constructing the tetrahydroquinoline core is the Povarov reaction , a domino reaction that involves the [4+2] cycloaddition of an imine with an electron-rich alkene. By selecting appropriate starting materials, this reaction can be adapted to introduce a methyl group at the 3-position of the resulting THQ.

Another robust method involves the catalytic hydrogenation of a pre-synthesized 3-methylquinoline. This approach offers a straightforward way to access the saturated heterocyclic system. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 3-Methylquinoline

This protocol outlines a general procedure for the reduction of 3-methylquinoline to this compound using a platinum-based catalyst.

Materials:

  • 3-Methylquinoline

  • Adams' catalyst (Platinum(IV) oxide, PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 3-methylquinoline (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Adams' catalyst (PtO₂) to the solution. The amount of catalyst can be optimized but is typically in the range of 1-5 mol%.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atmospheres).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen gas.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the reaction vessel. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The residue can be further purified by distillation or chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Adams' Catalyst: Platinum oxide is a highly effective and widely used catalyst for the hydrogenation of aromatic rings.

  • Glacial Acetic Acid: Acetic acid serves as a solvent that can also protonate the nitrogen atom of the quinoline, which can facilitate the reduction process.

  • Hydrogen Pressure: The use of elevated hydrogen pressure increases the concentration of hydrogen available for the reaction, thereby accelerating the rate of hydrogenation.

G cluster_synthesis Synthesis of 3-Methyl-THQ Start 3-Methylquinoline Reaction Catalytic Hydrogenation (Parr Apparatus) Start->Reaction Catalyst PtO₂ (Adams' Catalyst) H₂ Gas Catalyst->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Product This compound Reaction->Product

Caption: Catalytic hydrogenation of 3-methylquinoline.

Biological Applications and In Vitro Evaluation

Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Anticancer Activity

Recent studies have highlighted the potential of 3-Me-THQ derivatives as anticancer agents. For instance, a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, which incorporate a methyl group at the 3-position, have shown low micromolar inhibition of various cancer cell lines.[1] One lead compound from this series demonstrated potent inhibition against skin carcinoma cells with an IC₅₀ value of 2.0 ± 0.9 μM.[1]

Another study reported that a 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline derivative induced moderate growth inhibition on breast cancer cell lines MCF-7 and SKBR-3.[2] These findings underscore the potential of the 3-Me-THQ scaffold in the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of Selected 3-Methyl-THQ Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)H460 (Lung Carcinoma)4.9 ± 0.7[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)A-431 (Skin Carcinoma)2.0 ± 0.9[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Lead Compound)HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-431, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Methyl-THQ derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-Methyl-THQ derivative in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Self-Validating System:

  • Controls: The inclusion of both negative (vehicle) and positive controls is essential for validating the assay results.

  • Replicates: Performing the assay in triplicate for each concentration helps to ensure the reproducibility and statistical significance of the data.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability provides strong evidence for the cytotoxic effect of the compound.

G cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with 3-Me-THQ Derivatives (Serial Dilutions) Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Solution Incubate (2-4h) Incubation->MTT Solubilize Remove Medium Add DMSO MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability Determine IC₅₀ Read->Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The strategic introduction of the 3-methyl group offers a powerful tool for fine-tuning the pharmacological properties of THQ-based compounds. While anticancer activity is a prominent area of investigation, the diverse biological activities associated with the broader tetrahydroquinoline family suggest that 3-Me-THQ derivatives may also hold potential in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory disorders. Future research should focus on the stereoselective synthesis of 3-Me-THQ enantiomers to elucidate the impact of stereochemistry on biological activity, as well as a more comprehensive exploration of their structure-activity relationships against a wider range of biological targets.

References

  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry.
  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • PubChem. (n.d.). 3-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Stoyanov, R. S., & Stoyanova, D. Z. (2022).
  • Al-Zoubi, R. M., Al-Jaber, H. I., Al-Tel, T. H., & Taha, M. O. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(17), 4273.
  • Jeon, M., Kim, M. J., Lee, S., Kim, J. S., Lee, J., & Park, C. H. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
  • Yadav, P., Kumar, A., Islam, A., & Naskar, V. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Medicinal Chemistry, 28(17), 3387-3420.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Zelek-Molik, A. (2003). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. Pharmacological Reports, 55(6), 1165-1174.
  • Zhang, R., Li, H., Zhang, X., Li, J., Su, H., Lu, Q., ... & Wang, L. (2020). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 208, 112854.
  • Bunce, R. A., Nammalwar, B., & Schammerhorn, E. J. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14264-14299.
  • Kotake, Y., Tasaki, Y., Makino, Y., Hirobe, M., & Ohta, S. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(1), 112-118.
  • Singh, A., Kumar, R., Kumar, S., & Singh, R. (2021).
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2015). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences, 12(5), 329-337.
  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Zelek-Molik, A. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Pharmacological Reports, 58(5), 655-665.
  • Ivanov, I. G., & Stoyanov, N. I. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 15(7), 4887-4903.
  • Ohta, S., Tachikawa, O., Makino, Y., Tasaki, Y., & Hirobe, M. (1998). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Life sciences, 62(17-18), 1579-1585.
  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, H. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824.
  • Saitoh, T., Abe, K., Chiba, T., Katagiri, N., Saitoh, K., Horiguchi, Y., ... & Ohta, S. (2013). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Journal of neurochemistry, 125(6), 922-931.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12254-12287.
  • González-Lara, E., Gámez-Montaño, R., & Barba, V. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydro-4-methyl quinoline. Retrieved from [Link]

  • González-Lara, E., Gámez-Montaño, R., & Barba, V. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

Sources

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological evaluation of 3-Methyl-1,2,3,4-tetrahydroquinoline derivatives, designed for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with significant biological activity.[1][2] As a partially saturated version of the quinoline ring system, the THQ core imparts a three-dimensional architecture that can lead to enhanced solubility, improved bioavailability, and potentially reduced toxicity compared to its planar aromatic counterpart.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed framework for the systematic biological evaluation of a specific subset: This compound derivatives . We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies are structured to enable a comprehensive assessment of a compound's potential in three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Section 1: Evaluation of Anticancer Activity

The tetrahydroquinoline scaffold is a core structure in many compounds that exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][6] The evaluation of novel 3-methyl-THQ derivatives is a critical step in identifying new lead compounds for anticancer drug discovery. The primary goal is to determine a compound's potency (quantified by the IC50 value) and its selectivity towards cancer cells over non-cancerous cells.

General Workflow for Anticancer Evaluation

A tiered approach is essential for efficiently screening and characterizing the anticancer potential of novel derivatives. This begins with broad cytotoxicity screening, followed by more focused mechanistic studies for promising candidates.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Synthesized 3-Methyl-THQ Derivative Library B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B D Determine IC50 Values & Selectivity Index (SI) B->D C Panel of Cancer Cell Lines (e.g., MCF-7, PC3, HeLa) & Non-Cancerous Control (e.g., Fibroblasts) C->B E Lead Compound(s) (High Potency & Selectivity) D->E Identify Hits F Mechanism of Cell Death Assay (e.g., Annexin V/PI for Apoptosis) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Target Identification Studies (e.g., Molecular Docking, Western Blot) E->H

Caption: General workflow for in vitro anticancer testing of novel compounds.

Protocol 1: In Vitro Cytotoxicity Screening by MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent proxy for cytotoxicity.[8][9] This assay is chosen for primary screening due to its robustness, high-throughput capability, and cost-effectiveness.

Methodology:

  • Cell Culture & Seeding:

    • Maintain selected cancer cell lines (e.g., HeLa - cervical, PC3 - prostate, MCF-7 - breast) and a non-cancerous control line (e.g., human dermal fibroblasts) in a humidified incubator at 37°C with 5% CO₂.[8]

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

    • Seed cells into 96-well plates at an empirically determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each 3-methyl-THQ derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Essential Controls: Include wells for "untreated" (medium only), "vehicle control" (medium with the highest concentration of DMSO), and a "positive control" (a known cytotoxic drug like Doxorubicin).

  • Incubation & Assay:

    • Incubate the plates for a defined period (e.g., 48 or 72 hours).[10]

    • After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[7]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%.[8]

Data Presentation:

Summarize the IC50 values in a clear, comparative table.

CompoundHeLa IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)Fibroblast IC50 (µM)Selectivity Index (SI) for PC3
Derivative 115.28.325.1>100>12.0
Derivative 245.831.452.9>100>3.2
Doxorubicin0.80.50.91.22.4
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.
Potential Mechanism of Action: PI3K/AKT/mTOR Pathway

Scientific Rationale: Some tetrahydroquinolinone derivatives have been shown to induce cell death by modulating critical cell survival pathways, such as the PI3K/AKT/mTOR signaling cascade.[11] This pathway is frequently hyperactivated in cancer and plays a key role in promoting cell proliferation and inhibiting apoptosis. Investigating the phosphorylation status of key proteins in this pathway (like Akt and mTOR) after treatment with a lead compound can provide crucial mechanistic insights.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTORC1 AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes THQ 3-Methyl-THQ Derivative THQ->PI3K inhibits? THQ->AKT inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR survival pathway.

Section 2: Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[12] Quinoline and its derivatives have a long history in antimicrobial therapy, forming the basis for many synthetic drugs.[13][14] Therefore, evaluating new 3-methyl-THQ derivatives for antibacterial and antifungal activity is a logical and vital step.

General Workflow for Antimicrobial Evaluation

The screening process involves determining the minimum concentration of a compound required to inhibit the growth of or kill a panel of pathogenic microorganisms.

A 3-Methyl-THQ Derivatives C Broth Microdilution Assay A->C B Panel of Microorganisms (Gram+, Gram-, Fungi) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E For potent hits F Identify Lead Compounds (Low MIC/MBC values) D->F E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Scientific Rationale: The broth microdilution method is a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15] This quantitative method is more informative than qualitative disk diffusion assays and is essential for comparing the potency of different compounds.[16] The protocol is readily adaptable for high-throughput screening in a 96-well plate format.[17]

Methodology:

  • Microorganism & Compound Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Prepare serial two-fold dilutions of the test compounds in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well microtiter plate.[17]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Essential Controls:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

    • Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).[16]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15] A microplate reader can also be used to measure absorbance for a more quantitative assessment.

Data Presentation:

Present the MIC values in a table for easy comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 183216
Derivative 2>128>12864
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Section 3: Evaluation of Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons.[18] The search for neuroprotective agents that can slow or halt this process is a major focus of drug discovery. The structurally related 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise in protecting dopaminergic neurons from neurotoxins, suggesting that 3-methyl-THQ derivatives are worthy of investigation.[19][20]

General Workflow for Neuroprotective Evaluation

This workflow uses an in vitro model of neurotoxicity to screen for compounds that can rescue neuronal cells from a toxic insult.

A 3-Methyl-THQ Derivatives D Pre-treat cells with Test Compounds A->D B Neuronal Cell Line (e.g., SH-SY5Y) B->D C Induce Neurotoxicity (e.g., with 6-OHDA, Rotenone) E Assess Cell Viability (e.g., MTT Assay) C->E D->C F Quantify Neuroprotection (% Rescue) E->F G Identify Lead Compounds F->G

Caption: Workflow for in vitro neuroprotection screening.

Protocol 3: Neuroprotection Assay Against Oxidative Stress

Scientific Rationale: Oxidative stress is a common pathogenic mechanism in many neurodegenerative diseases.[21] Neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone are used in vitro to mimic the dopaminergic neuron degeneration seen in Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.[20] This assay assesses the ability of a 3-methyl-THQ derivative to protect neuronal cells from such a toxic insult, with cell viability serving as the primary endpoint.[22]

Methodology:

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y), which can be differentiated into a more neuron-like phenotype, in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere and differentiate if necessary.

  • Compound Treatment and Toxin Exposure:

    • Pre-treat the cells with various non-toxic concentrations of the 3-methyl-THQ derivatives for a set period (e.g., 2-24 hours).[22]

    • Essential Controls:

      • Vehicle Control: Cells treated with vehicle only (no compound, no toxin).

      • Toxin-Only Control: Cells treated with the neurotoxin only.

      • Compound-Only Controls: Cells treated with each concentration of the test compound to ensure it is not toxic on its own.

    • Induce neurotoxicity by adding a pre-determined concentration of a neurotoxin (e.g., 50 µM 6-OHDA) to the appropriate wells.[22]

    • Incubate for an additional 24 hours.

  • Viability Assessment:

    • Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the data to the vehicle control group (representing 100% viability).

    • Calculate the percentage of neuroprotection (or "rescue") afforded by the compound at each concentration compared to the toxin-only group.

    • % Neuroprotection = [(Viability_Compound+Toxin - Viability_Toxin) / (Viability_Vehicle - Viability_Toxin)] * 100

Data Presentation:

Compound Concentration (µM)Cell Viability (%) vs. Vehicle
Vehicle Control100 ± 5.2
Toxin Only (e.g., 50 µM 6-OHDA)45 ± 3.8
Derivative 1 (1 µM) + Toxin62 ± 4.1
Derivative 1 (10 µM) + Toxin85 ± 5.5
Derivative 1 (50 µM) + Toxin88 ± 4.9

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The systematic evaluation framework presented here provides a robust pathway for identifying and characterizing novel derivatives with potential anticancer, antimicrobial, or neuroprotective activities. By employing a tiered approach that moves from broad screening to mechanistic investigation, researchers can efficiently allocate resources and advance the most promising candidates in the drug discovery pipeline. The key to success lies not just in executing these protocols, but in understanding the scientific rationale that underpins each step, ensuring the generation of reliable, reproducible, and meaningful data.

References

  • Benchchem. A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives.
  • Zacarías-Lara, O. V., et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Benchchem. Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Yadav, P., et al. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. (2021).
  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Unknown. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Ryczkowska, A., et al. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
  • Kos, M., et al. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine. (2022).
  • Aryal, S. Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. (2022).
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. (2012).
  • Poeta, E., et al. Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo. (2025).
  • Poeta, E., et al. Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
  • Benchchem. Progress in the Chemistry of Tetrahydroquinolines: A Technical Guide for Drug Discovery.
  • Al-Harrasi, A., et al. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. (2024).
  • ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF.
  • Kalinina, M. A., et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. (2023).
  • Apec.org. Antimicrobial Susceptibility Testing.
  • Unknown. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021).
  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023).
  • Kumar, A., et al. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. (2023).
  • Khan, I., et al. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. (2021).
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2023).
  • Unknown. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Zapata-Linares, S., et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. (2018).
  • NIH. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Maher, P., et al. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. (2007).
  • Roy, P. S. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. (2025).
  • Benchchem. Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d.
  • Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. (2011).
  • Antkiewicz-Michaluk, L., et al. Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology. (2004).
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Maruyama, W., et al. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research. (2005).
  • Antkiewicz-Michaluk, L., et al. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. (2008).
  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • ACS Omega. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations.
  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021).
  • PubMed. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.
  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. (2023).
  • ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • PubMed Central. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023).

Sources

Application Notes and Protocols: The 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, fused bicyclic structure provides a three-dimensional architecture that is amenable to the precise spatial orientation of various functional groups, enabling targeted interactions with a wide range of biological macromolecules. The incorporation of a methyl group at the 3-position introduces a chiral center and additional steric bulk, offering a valuable handle for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the 3-Methyl-1,2,3,4-tetrahydroquinoline scaffold, detailing its synthesis, derivatization strategies, and protocols for biological evaluation, aimed at researchers and professionals in the field of drug discovery.

The diverse pharmacological landscape of THQ derivatives is remarkable, with documented activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] For instance, derivatives have been investigated as inhibitors of mTOR for cancer therapy, showcasing the scaffold's versatility in targeting key signaling pathways.[6][7] The strategic placement of substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of a compound's properties to achieve desired potency and selectivity.[4][8]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for initiating a drug design campaign. The table below summarizes key computed properties for 2-Methyl-1,2,3,4-tetrahydroquinoline, a closely related analog, which serves as a useful proxy.

PropertyValueSource
Molecular FormulaC10H13NPubChem CID: 96289[9]
Molecular Weight147.22 g/mol PubChem CID: 96289[9]
XLogP32.7PubChem CID: 96289[9]
Hydrogen Bond Donor Count1PubChem CID: 96289[9]
Hydrogen Bond Acceptor Count1PubChem CID: 96289[9]
Rotatable Bond Count0PubChem CID: 96289[9]

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various synthetic routes. A common and effective approach involves a domino reaction, which allows for the formation of multiple bonds in a single operation, thereby increasing efficiency and reducing waste.[2] The following protocol outlines a general procedure based on a reduction-cyclization strategy.

Experimental Protocol: Domino Synthesis of this compound

This protocol is a representative example and may require optimization based on the specific starting materials and desired scale.

Materials:

  • 2-Nitrobenzaldehyde

  • (Propan-2-yl)magnesium chloride solution (2.0 M in THF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition:

    • To a solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add (propan-2-yl)magnesium chloride solution (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

  • Reductive Cyclization:

    • Dissolve the crude alcohol from the previous step in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Subject the mixture to hydrogenation (50 psi H2) at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Causality Behind Experimental Choices:

  • The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds, in this case, creating the precursor alcohol. The use of an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent.

  • The domino reaction is initiated by the reduction of the nitro group to an amine by catalytic hydrogenation. This is followed by an intramolecular cyclization via the formation of an imine, which is subsequently reduced in situ to the final tetrahydroquinoline product.[2]

  • Palladium on carbon is a highly effective and widely used catalyst for both nitro group reduction and imine hydrogenation.

Workflow Diagram: Synthesis of this compound

G start Start: 2-Nitrobenzaldehyde grignard Grignard Addition ((Propan-2-yl)magnesium chloride, THF) start->grignard alcohol Intermediate Alcohol grignard->alcohol hydrogenation Reductive Cyclization (H2, 10% Pd/C, MeOH) alcohol->hydrogenation purification Purification (Column Chromatography) hydrogenation->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Library Development

The this compound scaffold offers several points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. The most common positions for derivatization are the nitrogen atom (N1) and the aromatic ring.

Protocol 1: N-Alkylation/N-Arylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) or aryl halide (e.g., 4-fluoronitrobenzene)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Add the alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with heating, monitoring by TLC.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • Perform an aqueous workup (e.g., extraction with ethyl acetate and washing with water and brine).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Aromatic Ring Functionalization (e.g., Nitration)

Materials:

  • This compound

  • Nitrating mixture (e.g., nitric acid in sulfuric acid)

  • Ice bath

  • Standard workup and purification reagents

Procedure:

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold acid with stirring.

  • Add the nitrating mixture dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at low temperature for the designated time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Derivatization Strategy Diagram

G scaffold This compound Scaffold n_alkylation N-Alkylation/ N-Arylation scaffold->n_alkylation Position N1 aromatic_func Aromatic Ring Functionalization scaffold->aromatic_func Positions C5-C8 library Diverse Chemical Library n_alkylation->library aromatic_func->library

Caption: Key derivatization points on the scaffold.

Biological Evaluation of this compound Derivatives

The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. Based on the known activities of the tetrahydroquinoline scaffold, a primary screening cascade could include assays for anticancer and antimicrobial activity.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Example Data Presentation: Anticancer Activity
CompoundR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Lead-1 HH> 100> 100
1a BenzylH15.222.5
1b 4-FluorobenzylH8.712.1
2a H6-Nitro45.658.3
2b Benzyl6-Nitro5.47.9
Doxorubicin --0.81.2
Targeting Signaling Pathways: mTOR Inhibition

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors.[6][7]

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTORC1 akt->mtor downstream Protein Synthesis, Cell Growth, Proliferation mtor->downstream thq 3-Methyl-THQ Derivatives thq->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the rich pharmacological profile of its derivatives make it an attractive core for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future efforts should focus on leveraging structure-based drug design, exploring novel synthetic methodologies for greater diversity, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this remarkable molecular framework.

References

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing.
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI.
  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. PubMed.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
  • 1,2,3,4-tetrahydro-4-methyl quinoline. The Good Scents Company.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry.
  • 1,2,3,4-TETRAHYDROISOQUINOLINE. ChemicalBook.
  • 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem.
  • 1,2,3,4-Tetrahydroquinoline. ChemicalBook.
  • Drugs incorporating tetrahydroquinolines.
  • 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide. Benchchem.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

Sources

Application Note & Protocols: High-Throughput Screening of 3-Methyl-1,2,3,4-tetrahydroquinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a methyl group at the 3-position creates a chiral center, offering an opportunity for stereospecific interactions with biological targets and exploration of a distinct chemical space. This document provides a comprehensive guide for the design, synthesis, and high-throughput screening (HTS) of a 3-Methyl-1,2,3,4-tetrahydroquinoline library. We present detailed protocols for library synthesis via parallel chemistry, development of robust biochemical and cell-based screening assays, and a workflow for data analysis and hit validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The this compound Scaffold

The tetrahydroquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The this compound (3-Me-THQ) variant introduces a stereocenter, which can significantly influence pharmacological activity by enabling specific chiral interactions within a target's binding site. The strategic placement of the methyl group can also impact the conformation of the tetrahydroquinoline ring system, potentially leading to novel structure-activity relationships (SAR).

The versatility of the THQ core allows for decoration at multiple positions, making it an ideal candidate for diversity-oriented synthesis to generate large, focused libraries for HTS campaigns.[2] This application note will detail the necessary steps to effectively screen such a library against common drug target classes like kinases and G-protein coupled receptors (GPCRs).

Library Design and Parallel Synthesis

A successful HTS campaign begins with a high-quality, diverse chemical library. For the 3-Me-THQ scaffold, a combinatorial approach using parallel synthesis is highly effective for generating a large number of analogs efficiently.[3] The synthesis can be designed to introduce diversity at key positions on the tetrahydroquinoline core.

Retrosynthetic Strategy

A common and effective method for the synthesis of substituted tetrahydroquinolines is the Povarov reaction, a domino reaction that involves the condensation of an aniline, an aldehyde, and an alkene. For our 3-Me-THQ library, we will adapt this to a multi-component reaction amenable to a parallel synthesis format.

Parallel Synthesis Workflow

The following workflow is designed for a 96-well plate format, allowing for the rapid synthesis of a diverse library of 3-Me-THQ compounds.[3]

G cluster_prep Plate Preparation cluster_reaction Reaction Cascade cluster_workup Workup & Purification cluster_final Final Processing prep1 Dispense diverse anilines (R1) into 96-well reaction block prep2 Dispense crotonaldehyde (provides 3-methyl group) to each well prep1->prep2 react1 Add dienophiles (R2) to introduce further diversity prep2->react1 react2 Add Lewis acid catalyst (e.g., Yb(OTf)3) and solvent react1->react2 react3 Seal plate and incubate with heating and agitation react2->react3 work1 Quench reaction and perform liquid-liquid extraction react3->work1 work2 Evaporate solvent work1->work2 work3 Purify via parallel HPLC work2->work3 final1 Characterize compounds (LC-MS, NMR for selected wells) work3->final1 final2 Create mother plates in DMSO final1->final2 final3 Generate assay-ready plates final2->final3

Caption: Parallel synthesis workflow for a 3-Me-THQ library.

Detailed Synthesis Protocol

Materials:

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, for high throughput)

  • Multichannel pipettes

  • Diverse anilines (Building Block Set A)

  • Crotonaldehyde

  • Diverse dienophiles (e.g., N-vinylpyrrolidone, ethyl vinyl ether) (Building Block Set B)

  • Ytterbium(III) triflate (Yb(OTf)3)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Parallel purification system (e.g., preparative HPLC with a fraction collector)

Procedure:

  • Reagent Preparation: Prepare stock solutions of anilines, crotonaldehyde, dienophiles, and the catalyst in ACN.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the respective aniline stock solution (0.5 M in ACN).

    • Add 100 µL of crotonaldehyde solution (0.6 M in ACN) to all wells.

    • Add 100 µL of the respective dienophile stock solution (0.7 M in ACN) to each well.

    • Initiate the reaction by adding 50 µL of Yb(OTf)3 solution (0.1 M in ACN) to each well.

  • Reaction Incubation: Securely seal the reaction block and place it on a shaker at 60°C for 16 hours.

  • Workup:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution to each well.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, sealing, and agitating vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate. Repeat the extraction.

    • Dry the combined organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

  • Purification and Analysis:

    • Concentrate the crude product plate under reduced pressure.

    • Reconstitute the residues in a suitable solvent (e.g., DMSO/Methanol).

    • Purify the compounds using a parallel HPLC system.

    • Confirm the identity and purity of the final compounds using LC-MS analysis.

  • Plate Generation: Prepare a master stock plate of the purified compounds in DMSO at a concentration of 10 mM. From this, create assay-ready plates at lower concentrations.

High-Throughput Screening Assays

The choice of HTS assay is dictated by the biological target of interest. The 3-Me-THQ scaffold is versatile, and libraries can be screened against various targets. Here, we provide protocols for two common assay types: a biochemical kinase inhibition assay and a cell-based GPCR antagonist assay.

Biochemical Assay: Kinase Inhibition

Kinases are a major class of drug targets, and many inhibitors have been identified through HTS.[4] This protocol describes a generic, fluorescence-based assay to identify inhibitors of a chosen kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Purified kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well black, low-volume assay plates

  • 3-Me-THQ library in assay-ready plates (e.g., 10 µM in assay buffer with 1% DMSO)

  • Positive control inhibitor

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Plate Setup:

    • Using an automated liquid handler, dispense 5 µL of the 3-Me-THQ library compounds into the 384-well assay plate.

    • Dispense 5 µL of positive control inhibitor into designated wells.

    • Dispense 5 µL of assay buffer with 1% DMSO into negative control (vehicle) wells.

  • Enzyme Addition: Add 10 µL of the kinase solution (prepared in assay buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the fluorescently labeled peptide substrate and ATP (at its Km concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and read the fluorescence on a compatible plate reader.

Cell-Based Assay: GPCR Antagonism

GPCRs are another major drug target class.[5][6] This protocol outlines a cell-based calcium flux assay to identify antagonists of a Gq-coupled GPCR.

Principle: Activation of a Gq-coupled GPCR leads to an increase in intracellular calcium. Antagonists will block this increase when the receptor is stimulated by its cognate agonist. The calcium flux is measured using a calcium-sensitive fluorescent dye.[5]

Materials:

  • A stable cell line expressing the target Gq-coupled GPCR

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom cell culture plates

  • 3-Me-THQ library in assay-ready plates

  • Positive control antagonist

  • Fluorescent imaging plate reader (e.g., FLIPR, FDSS)

Protocol:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight.

  • Dye Loading:

    • Remove the growth medium.

    • Add the calcium-sensitive dye loading solution containing probenecid.

    • Incubate at 37°C for 60 minutes.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add the 3-Me-THQ library compounds, positive control antagonist, and vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Detection:

    • Place the plate in the fluorescent imaging plate reader.

    • Establish a baseline fluorescence reading.

    • Add the agonist at a concentration that elicits an 80% maximal response (EC80).

    • Immediately measure the change in fluorescence over time.

Data Analysis and Hit Confirmation

Rigorous data analysis is crucial to identify true hits and avoid false positives.[7][8]

Caption: HTS data analysis and hit validation workflow.

Primary Data Analysis
  • Raw Data Processing: Collect the raw data from the plate reader.

  • Quality Control: For each plate, calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.[8]

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Where σ is the standard deviation, μ is the mean, 'pos' is the positive control, and 'neg' is the negative control.

  • Normalization: Normalize the data for each compound well relative to the controls. For an inhibition assay, this is typically expressed as percent inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Identification: A primary hit is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the sample population or >50% inhibition).

Hit Confirmation and Validation

Primary hits must be subjected to a series of confirmatory tests to eliminate false positives and artifacts.

Table 1: Hit Confirmation Workflow

StepDescriptionPurpose
1. Re-testing Re-test the primary hits from a freshly prepared sample in the primary assay.Confirm activity and rule out experimental error.
2. Dose-Response Test the confirmed hits over a range of concentrations (e.g., 8-point titration) to determine potency (IC50/EC50).Quantify the potency of the hit compound.
3. Orthogonal Assays Test the hits in a different assay format that measures a different aspect of the target's biology (e.g., a binding assay for an enzyme inhibitor).Rule out assay-specific artifacts.
4. SAR Analysis Analyze the activity of related analogs from the library to identify initial structure-activity relationships (SAR).Provide early insights into the chemical features required for activity and guide initial optimization.[9]
5. Hit-to-Lead Promising hits with confirmed activity, dose-response relationships, and initial SAR are selected for hit-to-lead optimization campaigns.[10][11]Progress the most promising compounds into the drug discovery pipeline.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. By combining efficient parallel synthesis for library generation with robust, well-designed high-throughput screening assays, researchers can effectively explore the chemical space offered by this scaffold. The protocols and workflows detailed in this application note provide a comprehensive framework for identifying and validating novel hits, paving the way for their subsequent optimization into lead compounds and clinical candidates.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from ResearchGate. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved from Excelra. [Link]

  • Drug Discovery and Clinic. (n.d.). HIT to LEAD. Retrieved from Drug Discovery and Clinic. [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved from Wikipedia. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from Oncodesign Services. [Link]

  • Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current opinion in biotechnology, 15(4), 314–322. [Link]

  • Gribbon, P., & Sewing, A. (2005). HTS data analysis workflow. Drug Discovery Today, 10(1), 17-22. [Link]

  • Boutros, M., Heigwer, F., & Laufer, C. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(11), e104. [Link]

  • Traxlmayr, M. W., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of molecular biology, 433(22), 167210. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from KNIME. [Link]

  • Zhang, Y. S., et al. (2021). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Trends in analytical chemistry : TrAC, 134, 116132. [Link]

  • Velve-Casquillas, G., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a chip, 10(11), 1343–1349. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • Drug Discovery World. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Retrieved from Drug Discovery World. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from Celtarys. [Link]

  • The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. Retrieved from The Scientist. [Link]

  • Poole, D. P., et al. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. MedChemComm, 12(10), 1895-1900. [Link]

  • Bertekap, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223–240. [Link]

  • Legrand, O., et al. (2005). Use of quinolinium salts in parallel synthesis for the preparation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinoline. Journal of combinatorial chemistry, 7(2), 302–308. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from SpiroChem. [Link]

  • Bertekap Jr, R. L., et al. (2015). High-throughput screening for allosteric modulators of GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 223-240. [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 16(11), 9093–9129. [Link]

  • Shui, W., et al. (2017). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical science, 8(8), 5365–5372. [Link]

  • Krasavin, M., et al. (2014). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS combinatorial science, 16(10), 559–567. [Link]

Sources

Application Notes & Protocols: The Role of the 3-Methyl-1,2,3,4-tetrahydroquinoline Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Tetrahydroquinoline Scaffold in Asymmetric Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, chiral structure makes it an attractive scaffold for the design of both organocatalysts and ligands for metal-catalyzed asymmetric transformations. The strategic placement of substituents on the THQ core allows for fine-tuning of steric and electronic properties, which is paramount for achieving high levels of stereocontrol in chemical reactions.

While the parent 3-methyl-1,2,3,4-tetrahydroquinoline is a fundamental building block, its derivatives, functionalized to enhance catalytic activity, have demonstrated significant potential in asymmetric catalysis. This guide provides an in-depth look at the applications of the broader chiral tetrahydroquinoline scaffold, offering insights into catalyst design, reaction mechanisms, and detailed protocols for key transformations. The principles and methodologies discussed herein provide a foundational understanding for leveraging simpler structures like this compound as starting points for catalyst development.

Part 1: Chiral Tetrahydroquinoline Derivatives as Ligands in Asymmetric Hydrogenation

One of the most successful applications of the tetrahydroquinoline scaffold is in the formulation of chiral ligands for transition metal-catalyzed asymmetric hydrogenation. The defined stereochemistry of the ligand framework effectively creates a chiral pocket around the metal center, dictating the facial selectivity of hydride transfer to a prochiral substrate.

Causality in Ligand Design and Application:

The efficacy of these ligands stems from the rigid bicyclic structure of the tetrahydroquinoline core, which minimizes conformational flexibility and pre-organizes the coordinating atoms for effective metal binding. This rigidity is crucial for transmitting chiral information from the ligand to the substrate during the catalytic cycle.

A notable example involves the use of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. These ligands, when complexed with metals like rhodium, have been shown to be effective in the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.

Workflow for Catalyst Screening and Optimization

The process of identifying the optimal catalyst and conditions for a new substrate typically follows a systematic approach.

G cluster_0 Catalyst Preparation & Screening cluster_1 Reaction Optimization cluster_2 Analysis & Scale-Up A Synthesize Chiral Ligand (e.g., Me-CAMPY) C Form Active Catalyst Complex (in situ or isolated) A->C B Prepare Metal Precursor (e.g., [RhCp*Cl2]2) B->C D Select Model Substrate (e.g., DHIQ) C->D Catalyst Loading E Screen Solvents (e.g., MeOH, Toluene, EtOH) D->E F Evaluate Additives (e.g., Lewis Acids like La(OTf)3) E->F G Optimize Temperature & Time F->G H Determine Conversion (by GC or NMR) G->H I Measure Enantiomeric Excess (by Chiral HPLC) H->I J Gram-Scale Synthesis I->J Validate Optimal Conditions

Caption: Workflow for asymmetric hydrogenation using a THQ-based catalyst.

Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

This protocol is adapted from studies on chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone.

Objective: To synthesize a chiral tetrahydroisoquinoline from its corresponding dihydroisoquinoline precursor with high enantioselectivity.

Materials:

  • Substrate: 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • Catalyst Precursor: [RhCp*Cl2]2

  • Ligand: Chiral 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline derivative (Me-CAMPY)

  • Hydrogen Source: Formic acid/triethylamine (HCOOH/Et3N) azeotrope (5:2 mixture)

  • Additive: Lanthanum (III) trifluoromethanesulfonate (La(OTf)3)

  • Solvent: Methanol (MeOH), degassed

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk tube under an inert atmosphere, add the Rh catalyst precursor [RhCp*Cl2]2 (0.0025 mmol, 1.0 mol%) and the chiral ligand (0.0055 mmol, 2.2 mol%).

    • Add 1.0 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate Schlenk tube, dissolve the dihydroisoquinoline substrate (0.25 mmol, 1.0 equiv.) and La(OTf)3 (0.025 mmol, 10 mol%) in 1.0 mL of degassed methanol.

    • Add the HCOOH/Et3N mixture (0.25 mL).

  • Initiation and Monitoring:

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC/LC-MS analysis until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to remove residual formic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Catalyst Performance in Asymmetric Transfer Hydrogenation

EntryMetal/LigandSubstrateConversion (%)ee (%)Notes
1Rh/Me-CAMPY1-phenyl-DHIQ>9969La(OTf)3 additive was crucial for high conversion.
2Ir/Me-CAMPY1-phenyl-DHIQ~80LowIridium complex showed lower enantioselectivity.
3Rh/TsDPEN1-phenyl-DHIQQuantitative7Comparison with a well-known catalyst system.

Data is representative and compiled for illustrative purposes.

Part 2: Tetrahydroquinoline Scaffolds in Organocatalysis

The tetrahydroquinoline framework can also be derivatized to function as a purely organic catalyst, obviating the need for transition metals. These organocatalysts typically operate via iminium or enamine activation modes.

Mechanistic Rationale: Iminium Ion Catalysis

In this mode, a secondary amine on the THQ-derived catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a transient, chiral iminium ion. The bulky, stereochemically defined THQ backbone effectively shields one face of the iminium ion, directing the nucleophilic attack of a reactant to the opposite face, thus ensuring high enantioselectivity.

G A Chiral THQ Catalyst (Secondary Amine) C Chiral Iminium Ion (LUMO Lowered) A->C + H+ B α,β-Unsaturated Aldehyde B->C E [4+2] Cycloaddition C->E + Nucleophile D Nucleophile (e.g., Diene) D->E F Covalent Adduct E->F G Hydrolysis F->G + H2O H Enantioenriched Product G->H I Catalyst Regeneration G->I I->A Cycle Repeats

Sources

Analytical methods for "3-Methyl-1,2,3,4-tetrahydroquinoline" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Recognizing the diverse analytical needs of researchers, this guide presents three robust, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring accuracy, precision, and reliability in line with regulatory expectations.[1][2]

Introduction: The Analytical Imperative

This compound is a derivative of tetrahydroquinoline, a structural motif found in numerous natural products and pharmacologically active molecules.[3] The synthesis and application of such compounds in drug discovery necessitates rigorous analytical oversight to quantify the primary compound, identify potential impurities from synthesis[4][5], and characterize its pharmacokinetic profile in biological systems. The choice of analytical technique is paramount and is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide provides the foundational protocols to empower researchers to select and implement the most appropriate method for their needs, moving from high-concentration bulk analysis to trace-level detection in complex biological fluids.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[6]
Molecular Weight 147.22 g/mol PubChem[6]
CAS Number 20668-20-6ChemicalBook[4]
Boiling Point ~229-231 °C (est.)The Good Scents Company[7]
logP (o/w) ~3.023 (est.)The Good Scents Company[7]

The compound's moderate polarity and volatility make it amenable to both liquid and gas chromatography techniques.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a balance between sensitivity, selectivity, cost, and throughput.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for quality control (QC) and routine quantification in relatively clean sample matrices like drug substance or formulation analysis. Its robustness and simplicity are key advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for thermally stable and volatile compounds. GC-MS provides excellent separation and structural information, making it highly suitable for impurity identification and quantification, especially when coupled with its extensive spectral libraries.[9] The mass spectrum of this compound is characterized by distinct fragmentation patterns that allow for confident identification.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-level analytes in complex matrices such as plasma, urine, or tissue homogenates.[11] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize interferences from endogenous components.[12][13]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial for removing interfering matrix components, concentrating the analyte, and ensuring compatibility with the analytical system.[14]

Workflow for Sample Preparation

G cluster_0 Sample Matrix cluster_1 Preparation Technique cluster_2 Target Analytical Method BiologicalFluid Biological Fluid (Plasma, Urine) PPT Protein Precipitation (PPT) [Acetonitrile Crash] BiologicalFluid->PPT Fast Less Clean LLE Liquid-Liquid Extraction (LLE) [e.g., Ethyl Acetate] BiologicalFluid->LLE Cleaner SPE Solid-Phase Extraction (SPE) [e.g., C18 Cartridge] BiologicalFluid->SPE Cleanest High Recovery DrugProduct Drug Product (Solution, Solid) DS Dilute & Shoot [Mobile Phase Dilution] DrugProduct->DS LCMS LC-MS/MS PPT->LCMS LLE->LCMS GCMS GC-MS LLE->GCMS SPE->LCMS HPLC HPLC-UV DS->HPLC

Caption: General sample preparation decision workflow.

  • Protein Precipitation (PPT): A rapid method for biofluids where a solvent like acetonitrile is added to precipitate proteins.[11][15] While fast, the resulting supernatant may still contain significant matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent. This provides a much cleaner extract than PPT.

  • Supported Liquid Extraction (SLE): An alternative to LLE where the aqueous sample is adsorbed onto an inert solid support, and the analyte is eluted with an organic solvent.[11]

  • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup and concentration.[12] The sample is passed through a solid sorbent (e.g., C18) that retains the analyte, which is then selectively washed and eluted.

Detailed Analytical Protocols

The following protocols provide a robust starting point for method development and validation.

Protocol 1: Quantification by RP-HPLC with UV Detection

This method is ideal for determining the concentration of this compound in drug substance or simple formulations. The principle is based on separating the analyte on a non-polar stationary phase with a polar mobile phase.[16][17]

A. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Potassium dihydrogen phosphate

  • Phosphoric acid (85%)

  • 0.45 µm membrane filters for mobile phase and sample filtration

B. Instrumentation

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

C. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid. The acidic pH ensures the amine group is protonated, leading to sharp, symmetrical peaks.

    • Filter the buffer through a 0.45 µm filter and degas.

    • The mobile phase is a mixture of Buffer and Acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in the mobile phase.

    • Perform serial dilutions to create calibration standards across the desired range (e.g., 1, 5, 20, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 270 nm (based on typical absorbance for tetrahydroquinoline structures)

D. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis. The concentration of the analyte in the sample is determined using the resulting regression equation.

Protocol 2: Quantification by GC-MS

This method is highly specific and suitable for identifying and quantifying the analyte, particularly in the presence of structurally similar impurities.

A. Materials and Reagents

  • This compound reference standard

  • GC grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate

B. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5ms)

  • Autosampler

C. Step-by-Step Procedure

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in the chosen solvent.

    • Create calibration standards by serial dilution (e.g., 0.1, 0.5, 2, 10, 25 µg/mL).

    • For samples, perform an LLE if necessary. For example, alkalinize an aqueous sample with NaOH, extract with ethyl acetate, dry the organic layer with sodium sulfate, and dilute to the appropriate concentration.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Quantification:

    • Quantifier Ion: m/z 132 (M-15, loss of methyl group). This is often a stable and abundant fragment.[10]

    • Qualifier Ions: m/z 147 (Molecular Ion), m/z 118 (M-29, loss of ethyl group).[10]

D. Data Analysis

  • Generate a calibration curve using the peak area of the quantifier ion (m/z 132).

  • Confirm identity in samples by verifying the presence of qualifier ions and their relative abundance ratios compared to the standards.

Protocol 3: Quantification by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for analyzing this compound in complex biological matrices like blood plasma.[12][13]

A. Materials and Reagents

  • This compound reference standard

  • Deuterated internal standard (IS), if available (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (or other relevant matrix)

B. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

C. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • The use of volatile additives like formic acid is essential for efficient ionization in the mass spectrometer source.[18]

  • Standard & QC Preparation:

    • Prepare stock solutions in methanol.

    • Spike blank plasma with standards to create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Analyte: Precursor Ion (Q1): m/z 148.1 [M+H]⁺ -> Product Ion (Q3): m/z 133.1 (loss of CH₃)

      • Analyte (Qualifier): Precursor Ion (Q1): m/z 148.1 -> Product Ion (Q3): m/z 118.1 (loss of C₂H₅)

      • Internal Standard (IS): (Adjust based on deuteration) e.g., m/z 151.1 -> 136.1

  • Data Analysis:

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against concentration, using a weighted (1/x²) linear regression.

LC-MS/MS Workflow Diagram

G Sample 1. Plasma Sample (100 µL) Spike 2. Add IS in Acetonitrile (300 µL) Sample->Spike Vortex 3. Vortex & Centrifuge Spike->Vortex Supernatant 4. Transfer Supernatant Vortex->Supernatant Inject 5. Inject into LC-MS/MS Supernatant->Inject Data 6. Acquire MRM Data Inject->Data Quantify 7. Quantify using Calibration Curve Data->Quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Method Validation Parameters

A method is not reliable until it is validated.[19] Key parameters must be assessed according to regulatory guidelines (e.g., FDA, ICH).[1][20][21]

ParameterObjectiveTypical Acceptance Criteria
Specificity/Selectivity To ensure the method accurately measures the analyte without interference from matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99.[12]
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked samples at different concentrations (e.g., 3 levels).Mean recovery within 85-115% for LC-MS/MS, 98-102% for HPLC.[22][23]
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 15% for LC-MS/MS, ≤ 2% for HPLC.[22][23]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the described methods, allowing for an informed selection based on analytical requirements.

ParameterHPLC-UVGC-MSLC-MS/MS
Typical LOQ ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL~0.1 - 0.5 ng/mL
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL0.1 - 500 ng/mL
Selectivity ModerateHighVery High
Primary Application QC, Purity AssayImpurity ProfilingBioanalysis, Trace Analysis
Matrix Tolerance LowModerateHigh

Conclusion

The quantification of this compound can be successfully achieved using a variety of analytical techniques. For routine analysis of bulk material and formulations, the RP-HPLC-UV method offers a robust and straightforward solution. For applications requiring higher specificity, such as impurity identification, the GC-MS method is superior due to its resolving power and the structural information provided by mass spectrometry. For demanding applications requiring the quantification of trace levels in complex biological matrices, the LC-MS/MS method is unequivocally the technique of choice, providing unparalleled sensitivity and selectivity. The successful implementation of any of these methods relies on a foundation of proper sample preparation and rigorous method validation.

References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved January 2, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIL24rypwHS31rFL-O34ZtFaK10yeC8ieBhcp85a2__VgA-VwAzm1dgBMlGQ1JkeA3il8Vwggd9B-MbrwG8afe1a0zv-dnCit0pIPlStsdevqfLb13Caa63yk0yMGdZ1dC_RPswgJ1qnmp-6gEQ_I=
  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 568974 - PubChem. (n.d.).
  • This compound | 20668-20-6 - ChemicalBook. (2025).
  • Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Bioanalytical Sample Preparation. (n.d.).
  • Tetrahydroquinoline - Wikipedia. (n.d.).
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. (n.d.). J-Stage.
  • Analytical method validation: A brief review. (n.d.).
  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. (n.d.). NIH.
  • Sample Preparation in a Bioanalytical Workflow - Part 2. (2018). YouTube.
  • Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS. (n.d.). Benchchem.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. (2023).
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7. (n.d.). Sigma-Aldrich.
  • N-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). NIST WebBook.
  • 1,2,3,4-tetrahydro-4-methyl quinoline, 19343-78-3. (n.d.). The Good Scents Company.
  • Validation of analytical methods-update 2011. (2012). PubMed.
  • Mass spectra of tetrahydroquinolines. (n.d.). Canadian Science Publishing.
  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.
  • III Analytical Methods. (n.d.).
  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (1989). MDPI.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent.
  • Analytical Method Validation. (2021). YouTube.
  • (PDF) Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. (n.d.). PubChem.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Sigma-Aldrich.
  • LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples. (2023). PubMed.
  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. (n.d.). PMC - NIH.
  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (n.d.). SYNFORM - Thieme Chemistry.
  • Sample preparation for genome wide DNA methylation analysis. (2022). Protocols.io.

Sources

Application Notes & Protocols for Evaluating the Anticancer Activity of Substituted "3-Methyl-1,2,3,4-tetrahydroquinoline" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of substituted 3-Methyl-1,2,3,4-tetrahydroquinolines.

Introduction: The Tetrahydroquinoline Scaffold in Oncology

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold widely found in natural products and synthetic molecules, exhibiting a vast range of biological activities.[1][2] In recent years, derivatives of THQ have attracted significant attention in medicinal chemistry as potential therapeutic agents, including as anticancer drugs.[3][4] These compounds can induce anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[3][5]

This guide provides a comprehensive overview of the methodologies used to evaluate the anticancer potential of novel substituted 3-Methyl-1,2,3,4-tetrahydroquinoline derivatives, focusing on in vitro cytotoxicity screening and elucidation of the apoptotic mechanism.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by triggering apoptosis. For tetrahydroquinoline derivatives, a common mechanism involves the induction of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.[6] This process is executed by a cascade of cysteine proteases called caspases.[7] A plausible mechanism for a novel THQ derivative could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[8] Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological changes of apoptosis.

Apoptosis_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion THQ_Derivative Substituted 3-Methyl-THQ Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) THQ_Derivative->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Pro-Caspase-9 Cytochrome_c->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 (Executioner) Caspase3->Active_Caspase3 Activation PARP PARP Active_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Fig. 1: Hypothesized intrinsic apoptosis pathway induced by a THQ derivative.

Application Note 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic potential of novel substituted this compound derivatives against various human cancer cell lines and to calculate their half-maximal inhibitory concentration (IC₅₀) values.

Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[9][10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[11]

Data Presentation: Comparative Cytotoxicity of Tetrahydroquinoline Derivatives

The following table summarizes the reported IC₅₀ values for various tetrahydroquinoline derivatives, demonstrating the potent anticancer activity of this scaffold. This data serves as a benchmark for evaluating newly synthesized compounds.

Compound IDDerivative ClassCancer Cell LineCancer TypeIC₅₀ (µM)Reference
4a TetrahydroquinolinoneA549Lung~13[6]
4a TetrahydroquinolinoneHCT-116Colon~13[6]
3c 3,4-Diaryl-THQH460Lung4.9 ± 0.7[1]
3c 3,4-Diaryl-THQA-431Skin2.0 ± 0.9[1]
3c 3,4-Diaryl-THQHT-29Colon4.4 ± 1.3[1]
18 4-Acetamido-2-methyl-THQHeLaCervical13.15[12][13]
10e Morpholine-Substituted THQA549Lung0.033 ± 0.003[14][15]
10h Morpholine-Substituted THQMCF-7Breast0.087 ± 0.007[14][15]
15 Pyrazolo-THQMCF-7Breast< 100[16]

digraph "Cytotoxicity_Screening_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowsize=0.7];

A[label="1. Cell Seeding\nSeed cancer cells in a 96-well plate.\nIncubate for 24h."]; B[label="2. Compound Treatment\nAdd serial dilutions of THQ derivatives.\nIncubate for 48-72h."]; C [label="3. MTT Addition\nAdd MTT reagent (0.5 mg/mL final conc.).\nIncubate for 4h."]; D [label="4. Solubilization\nRemove medium, add DMSO to dissolve\npurple formazan crystals."]; E [label="5. Absorbance Reading\nMeasure absorbance at ~570 nm\nusing a microplate reader."]; F [label="6. Data Analysis\nPlot Absorbance vs. Concentration.\nCalculate IC50 values."];

A -> B -> C -> D -> E -> F; }

Fig. 2: Standard workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methodologies for assessing cytotoxicity.[9][11][17]

Materials:

  • Substituted this compound compounds, dissolved in Dimethyl Sulfoxide (DMSO)

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[11]

  • Solubilization solution: DMSO

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the THQ test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Labeling:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for an additional 4 hours under the same conditions. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[17]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Application Note 2: Elucidation of Apoptotic Pathway via Western Blot

Objective: To determine if the lead 3-Methyl-THQ derivative induces apoptosis by analyzing the expression levels of key apoptosis-related proteins.

Core Principle: Western blotting is a powerful technique for detecting specific proteins in a cell lysate. It allows for the quantification of changes in protein expression and the detection of post-translational modifications, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[7][8] An increase in the cleaved, active forms of caspases or PARP, or a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, provides strong evidence of apoptosis induction.

Key Apoptosis Markers for Western Blot Analysis:

  • Caspases: As executors of apoptosis, detecting the cleaved (active) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a primary indicator of an active apoptotic cascade.[8]

  • PARP-1: Poly (ADP-ribose) polymerase-1 is a key substrate for active Caspase-3. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a reliable marker of late-stage apoptosis.

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) regulates the intrinsic pathway. An increase in the Bax/Bcl-2 ratio suggests a commitment to apoptosis.[8]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification Treat cells with THQ compound. Lyse cells and quantify protein concentration (e.g., BCA assay). B 2. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. A->B C 3. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. B->C D 4. Blocking Block non-specific binding sites on the membrane using BSA or milk. C->D E 5. Antibody Incubation Incubate with Primary Antibody (targets protein of interest), then HRP-conjugated Secondary Antibody. D->E F 6. Detection & Analysis Add ECL substrate and capture chemiluminescent signal. Analyze band intensity. E->F

Fig. 3: General workflow for Western Blot analysis of apoptosis markers.
Protocol: Western Blot for Apoptosis Markers

This protocol provides a framework for detecting apoptosis-related proteins following treatment with a THQ derivative.[18][19]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescent (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Culture and treat cells with the IC₅₀ concentration of the lead THQ compound for various time points (e.g., 12, 24, 48 hours).

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[18]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.[19]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration. Load 20-40 µg of protein per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[18]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane according to the manufacturer's instructions for your transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Repeat the washing step.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH) to quantify relative expression levels.

References

  • Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Gunawan, S., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Available at: [Link]

  • Meléndez, C. M., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing. Available at: [Link]

  • Chaube, H., et al. (2022). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Farooq, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Zacarías-Lara, O. J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed. Available at: [Link]

  • Lee, H., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. Available at: [Link]

  • Mekheimer, R. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports. Available at: [Link]

  • Olasunkanmi, A. O., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química. Available at: [Link]

  • Faidallah, H. M., et al. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed. Available at: [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Meléndez, C. M., et al. (2023). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. Available at: [Link]

  • Bernal, C. C., et al. (2023). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]

  • Cho, N., et al. (2014). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PLoS ONE. Available at: [Link]

  • Hashimoto, F., et al. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. PubMed. Available at: [Link]

  • Singh, A., & Singh, M. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

The Strategic Role of 3-Methyl-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this important class of heterocycles, the 3-methyl substituted analogue, 3-Methyl-1,2,3,4-tetrahydroquinoline , serves as a versatile and strategically significant building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a chiral center and modifiable nitrogen and aromatic moieties, provide a rich platform for the development of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the utility of this compound in the synthesis of compounds with promising pharmacological activities. We will delve into key synthetic transformations, providing not just the "how" but also the critical "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

The this compound Scaffold: A Gateway to Bioactivity

The inherent chirality of this compound, coupled with the reactivity of its secondary amine and the potential for functionalization of the benzene ring, makes it an attractive starting material for generating molecular diversity. The methyl group at the C3 position can influence the conformational rigidity of the piperidine ring, which in turn can impact the binding affinity and selectivity of the final compound to its biological target.

Derivatives of the broader tetrahydroquinoline class have demonstrated a wide spectrum of biological activities, including but not limited to:

  • Anticancer Properties: Tetrahydroquinolinones have been shown to induce autophagy in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[3]

  • Neuroprotective Effects: Certain THQ derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2]

  • Antimicrobial Activity: The THQ scaffold is found in natural products with antibiotic properties and has been a template for the development of new antibacterial agents.[1]

  • Anti-inflammatory Action: Various functionalized THQs have shown promise as anti-inflammatory agents.

The strategic introduction of substituents onto the 3-methyl-THQ core allows for the fine-tuning of these biological activities, a central theme in modern drug discovery.

Key Synthetic Strategies and Protocols

The true utility of this compound is realized through its chemical transformations. The secondary amine is a prime site for N-alkylation and N-arylation, while the aromatic ring can be functionalized through various electrophilic substitution reactions.

N-Functionalization: Expanding the Pharmacophore

The nitrogen atom of the tetrahydroquinoline ring is a key handle for introducing a wide range of substituents, significantly impacting the pharmacological profile of the resulting molecules.

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines like this compound. This one-pot reaction combines the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other reducible functional groups.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.2 mmol) and glacial acetic acid (0.1 mmol).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation: Representative N-Alkylated Derivatives

EntryAldehyde/KetoneProductYield (%)Biological Target (Example)
1BenzaldehydeN-Benzyl-3-methyl-1,2,3,4-tetrahydroquinoline85-95Kinase Inhibitors
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-3-methyl-1,2,3,4-tetrahydroquinoline80-90GPCR Ligands
3CyclohexanoneN-Cyclohexyl-3-methyl-1,2,3,4-tetrahydroquinoline75-85Ion Channel Modulators

Visualization of the N-Alkylation Workflow

N_Alkylation_Workflow cluster_conditions Reaction Conditions 3-Methyl-THQ 3-Methyl-THQ Iminium_Ion Iminium Ion Intermediate 3-Methyl-THQ->Iminium_Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium_Ion STAB Sodium Triacetoxyborohydride DCM Dichloromethane Acetic_Acid Acetic Acid (cat.) Product N-Alkylated 3-Methyl-THQ Iminium_Ion->Product Reduction

Caption: Workflow for N-alkylation of 3-Methyl-THQ.

Aromatic Ring Functionalization: Tailoring Physicochemical Properties

The benzene ring of the this compound scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties, such as lipophilicity and electronic character. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of this compound, the secondary amine is typically protected prior to acylation to prevent N-acylation and deactivation of the aromatic ring.

Causality Behind Experimental Choices:

  • Protecting Group: An acetyl or trifluoroacetyl group is often used to protect the nitrogen. This is crucial as the unprotected amine would react with the Lewis acid catalyst.

  • Lewis Acid: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid catalyst for this reaction.

  • Acylating Agent: An acyl chloride or anhydride is used as the source of the acyl group.

Detailed Experimental Protocol:

  • N-Protection: React this compound (1.0 mmol) with acetic anhydride (1.2 mmol) in the presence of a base like triethylamine or pyridine to obtain N-acetyl-3-methyl-1,2,3,4-tetrahydroquinoline. Purify the product before proceeding.

  • Reaction Setup: To a suspension of anhydrous aluminum chloride (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

  • Addition of Substrate: To this mixture, add a solution of N-acetyl-3-methyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane (3 x 15 mL).

  • Purification and Deprotection: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography. The N-acetyl group can be removed under acidic or basic conditions to yield the acylated this compound.

Visualization of Aromatic Functionalization Strategy

Aromatic_Functionalization Start 3-Methyl-THQ Protection N-Protection (e.g., Acetylation) Start->Protection Protected_THQ N-Protected 3-Methyl-THQ Protection->Protected_THQ Acylation Friedel-Crafts Acylation (AlCl3, Acyl Chloride) Protected_THQ->Acylation Acylated_Protected_THQ N-Protected, C-Acylated 3-Methyl-THQ Acylation->Acylated_Protected_THQ Deprotection Deprotection Acylated_Protected_THQ->Deprotection Final_Product C-Acylated 3-Methyl-THQ Deprotection->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow. The solutions provided are based on the fundamental chemical properties of tetrahydroquinolines and established laboratory techniques.

Issue 1: My compound is streaking badly during Thin-Layer (TLC) or Column Chromatography.

Cause: This is the most common issue when working with basic compounds like this compound on standard silica gel or alumina. These stationary phases have acidic surface silanol (Si-OH) or aluminol (Al-OH) groups. The basic amine of your tetrahydroquinoline interacts strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape, tailing (streaking), and potential loss of material on the column.

Solution: The acidic nature of the stationary phase must be neutralized or "passivated."

  • Protocol: Eluent Modification

    • Select a Base: The most common choice is triethylamine (Et₃N). Alternatively, a 1-2% solution of ammonia in methanol can be used, although this is more common in preparative HPLC.

    • Add to Eluent: Add 0.5-2% (v/v) of Et₃N to your pre-determined solvent system (e.g., Ethyl Acetate/Hexane).

    • Equilibrate the Column: Before loading your sample, flush the column with at least 2-3 column volumes of the base-modified eluent. This ensures the entire stationary phase is neutralized, which is critical for a good separation.[1]

Pro-Tip: Some researchers pre-treat the silica gel itself by making a slurry in the mobile phase containing triethylamine before packing the column. This ensures thorough passivation.

Issue 2: The purity of my compound decreases over time, and a new, less polar spot appears on TLC.

Cause: 1,2,3,4-Tetrahydroquinolines are susceptible to oxidation. The partially saturated heterocyclic ring can be dehydrogenated to form the corresponding aromatic quinoline (3-methylquinoline in this case). This oxidation product is more conjugated and thus typically less polar, causing it to have a higher Rf value on a TLC plate. This process can be accelerated by air, light, and trace metal catalysts.

Solution: Proper handling and storage are critical to maintain the integrity of the purified compound.

  • Handling:

    • Perform purification steps, especially solvent removal via rotary evaporation, under a gentle stream of inert gas like nitrogen or argon.

    • Avoid excessive heating, which can accelerate degradation.

  • Storage:

    • Store the final product under an inert atmosphere. A simple method is to flush the vial with nitrogen or argon before sealing.

    • Use amber vials or wrap clear vials in aluminum foil to protect from light.

    • Store in a freezer (-20 °C) or refrigerator (4 °C) to slow down potential degradation pathways.

Issue 3: I'm trying to recrystallize my product, but it keeps "oiling out."

Cause: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving. This happens when the boiling point of the chosen recrystallization solvent is higher than the melting point of the compound. The result is a molten, impure liquid that will not form pure crystals upon cooling.

Solution: The key is proper solvent selection. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2]

  • Protocol: Troubleshooting Oiling Out

    • Re-heat the Solution: Add a small amount of a second, miscible solvent in which your compound is highly soluble (e.g., dichloromethane or methanol) until the oil dissolves completely.

    • Cool Slowly: Allow the solution to cool very slowly. Rapid cooling encourages precipitation, not crystallization.[2]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous batch.[3]

    • If Unsuccessful: Remove the solvent and start again with a different, lower-boiling point solvent or solvent system.

Issue 4: My recovery from column chromatography is very low.

Cause: Low recovery can stem from several factors beyond the streaking issue mentioned in Issue 1.

  • Irreversible Adsorption: Even with a passivated column, some material may be lost on highly active silica.

  • Volatility: this compound is a liquid/low-melting solid. It can be lost during solvent removal if the vacuum is too high or the temperature is excessive.

  • Improper Solvent Choice: If the eluent is not polar enough, your compound will never elute from the column. If it is too polar, it may co-elute with impurities.

Solution: A systematic approach can identify and solve the problem.

  • Confirm Elution: After your run, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) and collect a final fraction. Analyze this by TLC to see if your compound was stuck on the column.

  • Gentle Solvent Removal: Use a moderate temperature on the rotovap water bath (30-40 °C) and control the vacuum carefully to avoid "bumping" or aggressive evaporation.

  • Optimize TLC First: Always optimize your solvent system using TLC before running a column. The ideal Rf for the target compound is typically between 0.25 and 0.40 to ensure good separation from impurities.[4]

Purification Workflow Decision Diagram

The following diagram outlines a general workflow for purifying the crude product from a synthesis reaction.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Acid-Base Extraction) Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Isolated Crude Product Concentrate->Crude_Product Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Distill Distillation (if thermally stable) Crude_Product->Distill Alternative for Liquids Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No (Liquid/Oil) Purity_Check Assess Purity (NMR, HPLC, GC-MS) Recrystallize->Purity_Check Column->Purity_Check Distill->Purity_Check

Caption: A decision tree for the initial purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective methods are:

  • Flash Column Chromatography: This is the workhorse technique for separating the target compound from starting materials and byproducts.[4] Silica gel is the standard stationary phase, but it must be used with a base-modified eluent (e.g., containing triethylamine) to get good results.[1][5]

  • Distillation: If the compound is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be a highly effective, scalable purification method.

  • Acid-Base Extraction: As a basic amine, the compound can be selectively extracted from an organic solvent (like ether or DCM) into an aqueous acid solution (e.g., 1M HCl). The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.

  • Recrystallization: If the final product is a solid, recrystallization is an excellent final purification step to obtain high-purity, crystalline material.[2]

Q2: How do I determine the purity of my final product?

Several analytical techniques are used, often in combination, to confirm purity:[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify the presence of impurities by looking for unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative measure of purity, often expressed as a percentage of the total peak area.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the mass of the desired product.[6]

  • Melting Point Analysis: For solids, a sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[9]

Q3: What are the likely impurities I might find in my crude this compound?

The impurities will depend heavily on the synthetic route used.[10][11] However, common classes of impurities include:

  • Unreacted Starting Materials: For example, if synthesized via hydrogenation of 3-methylquinoline, some starting material may remain.

  • Oxidized Product: 3-methylquinoline is a common impurity formed by the oxidation of the product.

  • Isomeric Byproducts: Depending on the reaction, other positional isomers could be formed.[6]

  • Catalyst Residues: If a metal catalyst was used for hydrogenation (e.g., Pd/C), trace amounts of the metal may be present.[5]

  • Residual Solvents: Solvents used in the reaction or workup may remain.[6]

Column Chromatography Troubleshooting Diagram

Use this diagram to diagnose and solve common issues during column chromatography.

ChromatographyTroubleshooting Start Column Chromatography Problem Problem What is the issue? Start->Problem Streaking Streaking / Tailing Peaks Problem->Streaking Streaking No_Elution Compound Not Eluting Problem->No_Elution No Elution Poor_Separation Poor Separation of Spots Problem->Poor_Separation Poor Separation Sol_Streaking Add 0.5-2% Et₃N to eluent. Ensure column is equilibrated. Streaking->Sol_Streaking Sol_No_Elution Increase eluent polarity. Run a TLC to find a solvent system with R_f ≈ 0.3. No_Elution->Sol_No_Elution Sol_Poor_Sep Decrease eluent polarity. Use a longer column or finer silica mesh. Poor_Separation->Sol_Poor_Sep

Caption: A troubleshooting guide for common column chromatography issues.

Quantitative Data Summary

The choice of solvents is critical for both chromatography and recrystallization. The following table provides properties of common solvents used in the purification of heterocyclic amines.

SolventBoiling Point (°C)Polarity IndexUse Case
Non-Polar
Hexane / Heptane69 / 980.1Main non-polar component of chromatography eluent
Toluene1112.4Recrystallization, chromatography
Intermediate Polarity
Dichloromethane (DCM)403.1Extraction, chromatography eluent
Diethyl Ether352.8Extraction, chromatography eluent
Ethyl Acetate (EtOAc)774.4Main polar component of chromatography eluent
Polar
Acetonitrile (MeCN)825.8HPLC mobile phase, recrystallization
Isopropanol823.9Recrystallization
Methanol (MeOH)655.1Highly polar eluent for flushing columns

References

  • Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies.
  • Convergent and Stereoselective Synthesis of Tetrahydroquinolines. The Royal Society of Chemistry.
  • Column Chromatography.
  • Tetrahydroquinoline - Wikipedia. Wikipedia.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline. SIELC Technologies.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • 2.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem.

Sources

Technical Support Center: Improving the Resolution of 3-Methyl-1,2,3,4-tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The resolution of this compound, a chiral cyclic amine, can be approached through several established techniques. The choice of method depends on the scale of the separation, the required enantiomeric purity, and available equipment. The three primary strategies are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and semi-preparative method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][2][3]

  • Diastereomeric Salt Crystallization: This classical chemical resolution technique is suitable for larger-scale separations. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[][5] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) to selectively catalyze a reaction with one enantiomer, leaving the other unreacted.[6][7][8] This is highly effective for producing enantiomerically pure material, though it is often limited to a theoretical maximum yield of 50% for the unreacted enantiomer.

Chiral HPLC Troubleshooting Guide

Chiral HPLC is a powerful tool, but achieving baseline resolution can be challenging. This section addresses common problems encountered during method development.

Q2: My enantiomers are co-eluting or showing poor resolution on a chiral HPLC column. What are my first troubleshooting steps?

A2: Poor resolution is the most frequent issue in chiral separations. The cause is almost always suboptimal selectivity (α) or efficiency (N). A systematic approach is required to diagnose and solve the problem.

Causality Behind the Issue: Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). For chiral separations, selectivity is paramount. It arises from the differential, transient interactions between each enantiomer and the chiral stationary phase (CSP).[3][9] If these interactions are not sufficiently different, the enantiomers will not separate.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor HPLC Resolution start Poor or No Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_modifier Adjust alcohol modifier (IPA, EtOH) percentage. Try small amounts of additives (e.g., 0.1% TFA or DEA). check_mobile_phase->adjust_modifier No check_temp Is the column temperature controlled? check_mobile_phase->check_temp Yes adjust_modifier->check_temp success Resolution Achieved adjust_modifier->success Improved? adjust_temp Decrease temperature to enhance enantiorecognition. (e.g., from 25°C to 15°C) check_temp->adjust_temp No check_flow_rate Is the flow rate appropriate? check_temp->check_flow_rate Yes adjust_temp->check_flow_rate adjust_temp->success Improved? adjust_flow_rate Decrease flow rate to improve efficiency. (e.g., from 1.0 mL/min to 0.5 mL/min) check_flow_rate->adjust_flow_rate No check_csp Is the Chiral Stationary Phase (CSP) appropriate? check_flow_rate->check_csp Yes adjust_flow_rate->check_csp adjust_flow_rate->success Improved? change_csp Switch to a different CSP class. (e.g., from polysaccharide to Pirkle-type) check_csp->change_csp No change_csp->start Re-optimize change_csp->success Resolution Found

Caption: Workflow for troubleshooting poor chiral HPLC resolution.

Q3: Which type of chiral stationary phase (CSP) is most effective for a basic compound like this compound?

A3: Polysaccharide-based CSPs are the most widely used and are an excellent starting point.

Expertise & Experience: For basic amines like tetrahydroquinolines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are highly successful. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the polymer's helical structure.[10][11]

  • Recommended Starting Columns:

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: Chiralpak® AD-H, Chiralpak® IA/IB/IC[2]

Authoritative Grounding: The three-dimensional structure of these polysaccharide phases creates chiral grooves and cavities. The basic nitrogen and the methyl group of your analyte are key interaction points. The aromatic ring can also form π-π interactions with the carbamate derivatives on the CSP backbone.

Q4: How do I properly select and optimize the mobile phase?

A4: Mobile phase optimization is critical and highly dependent on the CSP. For polysaccharide columns, normal phase, polar organic, and reversed-phase modes can be explored.

Data Presentation: Mobile Phase Starting Conditions

ModePrimary SolventsCommon ModifiersAdditives (Use Sparingly)Rationale
Normal Phase Hexane or HeptaneIsopropanol (IPA) or Ethanol (EtOH)Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytesExcellent for resolving many compounds. The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Additives like DEA can prevent peak tailing by masking active silanols.[9]
Polar Organic Acetonitrile (ACN) or Methanol (MeOH)Ethanol, IPANone typically neededOffers different selectivity compared to normal phase. Useful if solubility in hexane is low.
Reversed-Phase Water/BufferAcetonitrile (ACN) or Methanol (MeOH)Ammonium acetate, Formic acidNecessary for highly polar analytes or LC-MS applications.[12]

Experimental Protocol: Mobile Phase Screening

  • Select a Mode: Start with Normal Phase mode (e.g., Hexane/IPA).

  • Initial Modifier Concentration: Prepare a mobile phase of 90:10 Hexane:IPA.

  • Inject Racemic Standard: Inject the this compound standard at a flow rate of 1.0 mL/min and a column temperature of 25°C.

  • Analyze Chromatogram:

    • If no separation is observed, change the modifier. Try 90:10 Hexane:EtOH.

    • If some separation is seen, optimize the modifier concentration. Test 95:5 and 80:20 Hexane:IPA.

  • Address Peak Shape: If peaks are broad or tailing, add 0.1% DEA to the mobile phase. This neutralizes acidic sites on the silica support that can cause secondary, non-chiral interactions with your basic analyte.

  • Switch Modes if Necessary: If normal phase fails, switch to Polar Organic or Reversed-Phase and repeat the screening process.[10]

Q5: I'm seeing an "additive memory effect" where results are inconsistent between runs. What is happening?

A5: This is a known issue, especially with chiral separations where acidic or basic additives are used.[9] The additive (like TFA or DEA) can adsorb onto the stationary phase and alter its surface chemistry, impacting retention and selectivity in subsequent runs, even after the mobile phase has been changed.[9]

Trustworthiness: Self-Validating Protocol

To combat this, a rigorous column flushing protocol is essential:

  • Before Storage: Flush the column with a solvent that can remove both the non-polar mobile phase and the polar additive. A common choice is 100% Isopropanol.

  • Between Methods: When switching between methods that use different additives (e.g., one with acid and one with base), dedicate a column to each method or perform an extensive wash and re-equilibration protocol.

  • Equilibration is Key: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample to ensure the stationary phase surface is stable.

Diastereomeric Crystallization Troubleshooting

Q6: I am attempting a classical resolution, but my diastereomeric salts won't crystallize or the resulting crystals have low purity.

A6: Success in diastereomeric crystallization hinges on two factors: selecting the right chiral resolving agent and finding the optimal crystallization solvent.

Expertise & Experience: Since this compound is a base, you need a chiral acid as the resolving agent. The goal is to form a stable salt that packs well into a crystal lattice.

Data Presentation: Common Chiral Resolving Agents for Amines

Resolving AgentAcidityCommon SourceKey Features
(+)- or (-)-Tartaric Acid Dicarboxylic AcidNaturalInexpensive, widely available, and often effective.[5]
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid Sulfonic AcidSyntheticStrong acid, forms robust salts.
(R)- or (S)-Mandelic Acid α-hydroxy AcidSyntheticThe aromatic ring can aid in crystal packing through π-stacking.
Dibenzoyl-D/L-tartaric acid Dicarboxylic AcidSyntheticBulky groups can enhance differences in crystal lattice energy between diastereomers.

Troubleshooting Protocol:

  • Screen Resolving Agents: In small-scale experiments, react your racemic amine with stoichiometric amounts (0.5 equivalents) of several different chiral acids.

  • Screen Solvents: Attempt to dissolve each resulting salt in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) with gentle heating. Look for a solvent where the salt is soluble when hot but sparingly soluble when cooled to room temperature or 0-4°C.

  • Optimize Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to promote the growth of large, pure crystals. Crashing the solid out quickly by plunging it into an ice bath often traps impurities.

    • Recrystallization: The first crop of crystals may not be diastereomerically pure. One or two rounds of recrystallization from the same solvent system are often necessary to achieve high purity.

  • Monitor Purity: After each crystallization step, liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent. Analyze the enantiomeric excess (ee) of the amine using a developed chiral HPLC method.

G cluster_1 Diastereomeric Salt Formation & Separation racemate Racemic Amine (R-Amine + S-Amine) reaction Salt Formation in Solvent racemate->reaction acid Chiral Resolving Agent (e.g., R-Acid) acid->reaction salts Mixture of Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) reaction->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization separation Physical Separation (Filtration) crystallization->separation solid Solid Crystal (e.g., Less Soluble S-Amine:R-Acid) separation->solid filtrate Solution (Filtrate) (e.g., More Soluble R-Amine:R-Acid) separation->filtrate liberation1 Liberate Amine (Add Base) solid->liberation1 liberation2 Liberate Amine (Add Base) filtrate->liberation2 enantiomer1 Enantiopure S-Amine liberation1->enantiomer1 enantiomer2 Enantiopure R-Amine liberation2->enantiomer2

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Retrieved from [Link]

  • Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (2008). Tetrahedron Asymmetry. Retrieved from [Link]

  • Enantioselective Synthesis of 4-Silyl-1,2,3,4-tetrahydroquinolines via Copper(I) Hydride Catalyzed Asymmetric Hydrosilylation of. (2020). Thieme Chemistry. Retrieved from [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral. (2018). ACS Publications. Retrieved from [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Science. Retrieved from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. (1995). PubMed. Retrieved from [Link]

  • Catalytic enantioselective synthesis of tetrahydroquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016). PubMed. Retrieved from [Link]

  • Chiral separation problem. (2010). Chromatography Forum. Retrieved from [Link]

  • Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. (n.d.). NIH. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. (n.d.). NIH. Retrieved from [Link]

  • Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Resolution of enantiomers. (2013). YouTube. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Future Science. Retrieved from [Link]

  • Resolution of enantiomers (video). (n.d.). Khan Academy. Retrieved from [Link]

Sources

"3-Methyl-1,2,3,4-tetrahydroquinoline" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the cause?

Answer:

The appearance of extraneous peaks in your chromatogram is a common indicator of sample degradation. This compound, like other tetrahydroquinoline derivatives, is susceptible to degradation, primarily through oxidation. The secondary amine and the benzylic C-H bonds in the heterocyclic ring are particularly reactive.

Causality and Investigation:

  • Oxidative Degradation: The most probable cause is air oxidation. The tetrahydroquinoline ring can be oxidized to form the aromatic 3-methylquinoline or other hydroxylated species.[1][2] This process can be catalyzed by trace metal ions or exposure to light. Amines, in general, are susceptible to electron transfer oxidation.[3]

  • Solvent/pH Effects: If your sample is prepared in a solution, the pH and nature of the solvent can influence stability. Acidic or basic conditions can catalyze hydrolysis or other reactions if susceptible functional groups are present elsewhere in a related molecule.[4][5]

  • Photodegradation: Exposure to ambient laboratory light or UV from analytical instruments can induce degradation. Photostability is a critical parameter that must be evaluated for new drug substances.[6]

Troubleshooting Protocol:

  • Inert Sample Preparation: Prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use freshly degassed solvents for sample dilution.

  • Use of Antioxidants: If compatible with your analytical method, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample diluent.

  • Control Light Exposure: Prepare samples in amber vials or under low-light conditions. Wrap vials in aluminum foil to protect them from light during storage and while in the autosampler.

  • Evaluate Solvent Effects: Analyze samples prepared in different solvents (e.g., acetonitrile vs. methanol) and at different pH values (e.g., buffered mobile phase) to see if the degradation profile changes.

  • Temperature Control: Keep your samples cool. Use a refrigerated autosampler set to approximately 4°C to slow down potential degradation during an analytical run.

Question 2: My quantitative results for this compound are inconsistent and often lower than expected. How can I ensure the stability of my stock solutions and standards?

Answer:

Inconsistent and low assay values are classic symptoms of compound instability in solution. Proper handling and storage of both the solid material and its solutions are crucial for generating reliable and reproducible data.

Causality and Best Practices:

The instability is likely due to slow degradation over time, driven by the same factors mentioned previously (oxidation, light, temperature). The rate of degradation may not be immediately obvious but can lead to significant errors in quantification over hours or days.

Protocol for Stable Stock and Standard Preparation:

  • Solid Storage: Store the solid this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer, and protected from light.

  • Solvent Selection: Prepare stock solutions in a high-purity, degassed aprotic solvent like acetonitrile. If an aqueous solution is required, use a buffered system and prepare it fresh daily.

  • Concentration Considerations: Highly concentrated stock solutions are often more stable than dilute working solutions. Prepare a concentrated stock in an organic solvent and perform dilutions into your final mobile phase or diluent immediately before analysis.[7]

  • Short-Term Storage: Store stock solutions in amber vials at low temperatures (2-8°C or -20°C). Before use, allow the solution to come to room temperature slowly to prevent condensation from entering the vial.

  • Perform Solution Stability Studies: To validate your storage procedure, conduct a short-term stability study. Analyze the freshly prepared standard, and then re-analyze it after storing it under your intended conditions (e.g., in the autosampler for 24 hours, on the benchtop for 8 hours). The peak area should remain within an acceptable margin (e.g., ±2%) of the initial value.

Question 3: I need to conduct a forced degradation study on this compound. What conditions should I use?

Answer:

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[3][4] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without completely destroying the parent molecule.[3]

The following workflow and conditions are recommended based on ICH guidelines.[4]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock of 3-Me-THQ acid Acidic (0.1-1M HCl, 60°C) start->acid Expose base Basic (0.1-1M NaOH, 60°C) start->base Expose oxid Oxidative (3-30% H2O2, RT) start->oxid Expose therm Thermal (Solid) (80-105°C) start->therm Expose photo Photolytic (Solid/Soln) (ICH Q1B Light Exposure) start->photo Expose neutralize Neutralize & Dilute (if applicable) acid->neutralize base->neutralize oxid->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc mass_spec Characterize Peaks (LC-MS, NMR) hplc->mass_spec Identify Degradants

Caption: Experimental workflow for a forced degradation study.

Recommended Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDurationComments
Acid Hydrolysis 0.1 M to 1 M HCl60°C2 to 24 hoursTetrahydroquinolines can be stable to acid; higher molarity or longer times may be needed.[5] Neutralize with an equivalent amount of base before injection.
Base Hydrolysis 0.1 M to 1 M NaOH60°C2 to 24 hoursNeutralize with an equivalent amount of acid before injection.
Oxidation 3% to 30% H₂O₂Room Temp2 to 24 hoursThis is expected to be the most significant degradation pathway. Start with a lower concentration of H₂O₂.[3]
Thermal Dry Heat (Solid State)105°C24 to 72 hoursMonitor for physical changes (e.g., melting, color change).[8]
Photostability ICH Q1B Option 1 or 2ControlledPer ICH Q1BExpose both solid and solution samples. Include a dark control to differentiate between thermal and photolytic degradation.[6]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound, typically at 1 mg/mL in a suitable solvent like acetonitrile or methanol.[7]

  • Stress Application: For each condition, mix your stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal stress, place the solid powder in an oven. For photolytic stress, expose the sample to a calibrated light source.

  • Time Points: Sample at various time points (e.g., 2, 8, 24 hours) to find the optimal condition that yields 5-20% degradation.

  • Quenching: Stop the reactions at the desired time point. For acid and base hydrolysis, carefully neutralize the solution. For oxidative stress, dilution may be sufficient.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (e.g., a gradient C18 column with PDA detection).

  • Mass Balance: Ensure that the total response (parent + degradants) is reasonably close to the initial response of the parent compound to account for all major products.[9]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The primary and most anticipated degradation pathway is oxidation . The tetrahydroquinoline scaffold is susceptible to dehydrogenation to form the more stable aromatic quinoline ring. Other oxidative pathways could involve hydroxylation at the benzylic position or on the aromatic ring.[1][2] Biodegradation pathways in environmental contexts also involve oxidative steps, often leading to hydroxylated intermediates.[10][11]

Degradation_Pathway parent 3-Methyl-1,2,3,4- tetrahydroquinoline product1 3-Methylquinoline (Aromatization) parent->product1 Dehydrogenation product2 Hydroxylated Derivatives (e.g., at C4 or N1) parent->product2 Hydroxylation oxidant [O] (e.g., O₂, H₂O₂) oxidant->parent

Caption: Probable oxidative degradation pathways.

How should I properly store this compound and its solutions?
  • Solid Form: Store in a tightly sealed, opaque container at low temperature (e.g., 2-8°C). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a degassed aprotic solvent, store in amber vials at -20°C, and minimize headspace. Avoid repeated freeze-thaw cycles.

Is this compound sensitive to light?

Yes, compounds with aromatic and amine functionalities can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light can provide the energy to initiate oxidative or other radical-based degradation reactions.[12] It is mandatory under ICH guidelines to perform formal photostability testing on any new drug substance to determine its intrinsic photosensitivity and to establish appropriate protective measures, such as light-resistant packaging.[6]

What analytical techniques are best for studying its degradation products?

A combination of techniques is required for a comprehensive study:

  • RP-HPLC with PDA/UV Detection: This is the workhorse method for separating the parent compound from its degradation products and for quantification. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while MS/MS provides fragmentation patterns for structural elucidation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products must be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC).[14]

References

  • 3-Methylquinoline Degradation Pathway. (1997). Eawag-BBD. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central. [Link]

  • para-methyl tetrahydroquinoline, 91-61-2. (n.d.). The Good Scents Company. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (n.d.). PubMed. [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 568974. (n.d.). PubChem. [Link]

  • Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at... (n.d.). ResearchGate. [Link]

  • HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. (n.d.). Semantic Scholar. [Link]

  • Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water. (2022). MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]

Sources

Troubleshooting "3-Methyl-1,2,3,4-tetrahydroquinoline" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction outcomes. The information is presented in a question-and-answer format to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is often approached via a Doebner-von Miller type reaction followed by reduction, or a related reductive cyclization strategy.

Core Synthesis Pathway Overview

The synthesis commonly involves the acid-catalyzed reaction of aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to form an intermediate which then cyclizes and is subsequently reduced. Understanding this pathway is key to diagnosing side reactions.

G cluster_0 Step 1: Michael Addition & Iminium Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Reduction Aniline Aniline Michael_Adduct Michael Adduct (Intermediate) Aniline->Michael_Adduct 1,4-Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Dihydroquinoline 3-Methyl-1,2-dihydroquinoline Michael_Adduct->Dihydroquinoline H+ Catalyst (Electrophilic Aromatic Substitution) - H2O Final_Product 3-Methyl-1,2,3,4- tetrahydroquinoline Dihydroquinoline->Final_Product Reduction (e.g., H2, Pd/C) G cluster_main Desired Pathway cluster_side Side Reaction Reactants Aniline + Crotonaldehyde Intermediate Cyclization Intermediate Reactants->Intermediate Controlled Conditions Polymer Polymerization & Tar Reactants->Polymer Harsh Acid / High Temp Product Target Product Intermediate->Product

Technical Support Center: Enhancing the Biological Efficacy of 3-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1,2,3,4-tetrahydroquinoline (THQ) derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the experimental evaluation of this important class of compounds. Our goal is to help you navigate these issues to ensure the generation of robust, reproducible, and meaningful data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with THQ derivatives.

Section 1.1: Solubility and Compound Handling

Q1: My 3-Methyl-THQ derivative won't dissolve in my aqueous assay buffer. What is the best approach to solubilize it?

A1: This is a common challenge, as the THQ scaffold is largely nonpolar. The recommended approach is to first create a high-concentration stock solution in an organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions (e.g., 10-50 mM).

  • Alternative Solvents: If DMSO is incompatible with your assay, ethanol or dimethylformamide (DMF) can be considered, though they may have higher cytotoxicity.

  • Aiding Dissolution: If the compound is difficult to dissolve even in DMSO, gentle warming (up to 37°C) or brief sonication can be effective.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer for the experiment. How can I prevent this "crashing out"?

A2: This phenomenon occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous solution. Here are several strategies to prevent it:

  • Optimize Final Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible in the assay, ideally below 0.5%, to minimize solvent effects on the biological system.[1]

  • Stepwise Dilution: Avoid making large, single dilutions. Perform serial dilutions of your stock solution into the aqueous buffer.

  • Vortexing During Dilution: Add the stock solution dropwise to the vortexing aqueous buffer. This rapid mixing prevents localized high concentrations that lead to precipitation.

  • Use of Co-solvents: Including a small amount of a water-miscible co-solvent like polyethylene glycol (PEG) in your final buffer can sometimes improve solubility.

Section 1.2: Compound Stability

Q3: How stable are THQ derivatives in solution? Should I be concerned about degradation during my experiments?

A3: Yes, stability is a critical concern, particularly for fused or tricyclic THQ derivatives, which have been shown to be reactive and can degrade in solution over days under standard laboratory conditions.[2][3][4]

  • Oxidative Instability: The primary degradation pathway appears to be oxidation, which can be accelerated by exposure to light and oxygen.[5] Solutions of some fused THQs have been observed to change color (e.g., to yellow or brown) upon storage in DMSO, indicating degradation.[2]

  • pH and Temperature Dependence: The stability of nitrogen-containing heterocyclic compounds is often highly dependent on pH and temperature.[6] It is crucial to assess the stability of your specific THQ derivative under your experimental conditions (e.g., buffer pH, incubation temperature).

  • Storage: Prepare fresh dilutions for each experiment from a frozen stock solution. Store stock solutions in tightly sealed vials at -20°C or -80°C and minimize freeze-thaw cycles. For light-sensitive compounds, use amber vials.

Section 1.3: Assay Interference and Pan-Assay Interference Compounds (PAINS)

Q4: I've heard that some tetrahydroquinolines are "Pan-Assay Interference Compounds" (PAINS). What does this mean and how can it affect my results?

A4: PAINS are compounds that appear as "hits" in high-throughput screens (HTS) across multiple, unrelated assays, not through specific interaction with the biological target, but by interfering with the assay technology itself.[7][8][9] Fused THQs are a known class of PAINS.[2][3][5] This can lead to a significant waste of resources by pursuing false positives.[10]

Q5: What are the common mechanisms of assay interference for THQ derivatives?

A5: Interference can occur through several mechanisms:

  • Chemical Reactivity: The instability of some THQs means their degradation products may be reactive and non-specifically modify proteins in your assay, leading to false inhibition.[2][3][4]

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[11] This is a common mechanism for many promiscuous inhibitors found in HTS.

  • Fluorescence Interference: THQ derivatives can be intrinsically fluorescent or can quench the fluorescence of a reporter molecule in the assay, leading to false positive or false negative results.[12]

  • Redox Activity: Some compounds can interfere with assays through redox cycling.

Q6: My THQ derivative is a hit in my primary screen. How can I determine if it's a true hit or an artifact?

A6: A rigorous hit validation cascade is essential.[13] Key steps include:

  • Re-test with Fresh Compound: Confirm the activity with a freshly prepared solution from a newly weighed solid sample.

  • Dose-Response Curve Analysis: A true inhibitor should exhibit a standard sigmoidal dose-response curve. Poorly behaved curves or those that plateau at less than 100% inhibition may indicate a non-specific mechanism.[14]

  • Orthogonal Assays: Test the compound in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use an absorbance-based or mass spectrometry-based assay).[13][14] A true hit should be active in both.

  • Assay Interference Counter-screens: Run control experiments to check for interference. For example, test the compound's effect on the assay readout in the absence of the target enzyme.[15]

Section 1.4: Cytotoxicity and Data Interpretation

Q7: My THQ derivative shows potent cytotoxicity against cancer cells. How can I be sure this is a specific anticancer effect and not just general toxicity?

A7: Differentiating specific from non-specific cytotoxicity is key.

  • Selectivity Index (SI): Test your compound's cytotoxicity on both cancer cell lines and non-cancerous cell lines (e.g., normal human fibroblasts).[16][17] The ratio of the IC50 in normal cells to the IC50 in cancer cells is the Selectivity Index. A higher SI suggests a more cancer-specific effect.

  • Mechanism of Action Studies: Investigate the downstream cellular effects. For example, does the compound induce apoptosis (a programmed cell death pathway often desired in cancer therapy) or necrosis (a more general toxic effect)?[18] Does it cause cell cycle arrest at a specific phase?[18]

  • Structure-Activity Relationship (SAR): A clear SAR, where small, specific changes to the molecule's structure lead to predictable changes in activity, is a good indicator of a specific interaction with a biological target.[17][19] In contrast, a "steep" or non-existent SAR for promiscuous inhibitors is common.[11]

Q8: What is the relationship between lipophilicity and the activity of THQ derivatives?

A8: Lipophilicity (often expressed as cLogP) plays a significant role. Studies have shown that for some series of THQ derivatives, higher lipophilicity correlates with greater cytotoxic effects.[16] However, very high lipophilicity can also lead to problems with solubility, promiscuity, and off-target toxicity. Therefore, optimizing the balance of lipophilicity and hydrophilicity is a key aspect of medicinal chemistry for this scaffold.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows for addressing common experimental hurdles.

Guide 2.1: Protocol for Preparing and Validating Compound Solutions

This protocol is designed to minimize solubility and stability issues from the outset.

Step-by-Step Methodology:

  • Prepare High-Concentration Stock:

    • Accurately weigh the solid 3-Methyl-THQ derivative.

    • Dissolve in 100% DMSO to a high concentration (e.g., 20 mM). Use a glass vial.

    • If necessary, gently warm (37°C) or sonicate to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store at -80°C for long-term storage.

  • Preparation of Working Solution (for a cell-based assay):

    • Thaw one aliquot of the stock solution.

    • Perform an intermediate dilution in 100% DMSO if a large final dilution is required.

    • Pre-warm your final aqueous buffer (e.g., cell culture medium) to 37°C.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, Tyndall effect). Do not use if precipitation is observed.

  • Solubility Confirmation (Optional but Recommended):

    • Centrifuge the highest concentration working solution at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV. A significant decrease from the nominal concentration indicates precipitation.

Workflow for Compound Solution Preparation and Validation

G cluster_prep Preparation cluster_use Experimental Use cluster_validation Validation (Optional) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO (e.g., 20 mM) weigh->dissolve aliquot 3. Aliquot into Amber Vials dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw Single Aliquot dilute 6. Dilute Dropwise into Vortexing Aqueous Buffer thaw->dilute inspect 7. Visually Inspect for Precipitation dilute->inspect use_assay 8. Use in Assay inspect->use_assay Clear centrifuge A. Centrifuge Solution inspect->centrifuge Cloudy or Uncertain hplc B. Analyze Supernatant (HPLC) centrifuge->hplc compare C. Compare Measured vs. Nominal Concentration hplc->compare pass Solubility Confirmed compare->pass <10% Difference fail Precipitation Occurred (Re-evaluate Concentration) compare->fail >10% Difference G cluster_validation Hit Confirmation cluster_interference Interference Checks cluster_specificity Specificity Checks start Initial Hit from Primary Screen dose_response 1. Run Full Dose-Response Curve. Is it a classic sigmoidal curve? start->dose_response bad_curve Poorly behaved curve. High risk of artifact. dose_response->bad_curve No orthogonal 2. Test in Orthogonal Assay (different technology). Is it still active? dose_response->orthogonal Yes no_activity Inactive in orthogonal assay. Likely an artifact of the primary assay technology. orthogonal->no_activity No pre_incubation 3. Vary Enzyme/Compound Pre-incubation Time. Does IC50 change significantly? orthogonal->pre_incubation Yes time_dependence Time-dependent inhibition. Suggests reactivity or slow-binding. Proceed with caution. pre_incubation->time_dependence Yes dtt_test 4. Add Detergent (e.g., 0.01% Triton X-100) or Reducing Agent (e.g. DTT). Is activity reduced? pre_incubation->dtt_test No nonspecific Activity reduced. Suggests aggregation or redox/reactive mechanism. dtt_test->nonspecific Yes conclusion Likely a Validated Hit. Proceed to further mechanism of action studies. dtt_test->conclusion No

Caption: A decision tree for troubleshooting potential assay interference.

Data Summary Table

The following table summarizes common issues and recommended actions when working with 3-Methyl-THQ derivatives.

Observed Problem Potential Cause(s) Recommended First Action(s) Advanced Troubleshooting
Compound Precipitation in Stock (DMSO) Supersaturated solution; compound instability.Prepare a lower concentration stock; store at -80°C; avoid light.Filter the stock solution before use (note this will lower the concentration).
Precipitation on Dilution in Buffer Exceeded kinetic solubility; "DMSO shock".Lower final compound concentration; use stepwise dilution with vortexing.Add a co-solvent (e.g., PEG) or a solubility enhancer (e.g., cyclodextrin) to the buffer.
High Variability Between Replicates Incomplete dissolution; ongoing precipitation.Prepare fresh dilutions for each experiment; visually inspect all solutions.Perform a solubility assessment in the final assay medium before the experiment.
Hit in Primary Assay, Inactive in Orthogonal Assay Assay technology interference (e.g., fluorescence).Run counter-screens (e.g., test compound against assay components without the target).Characterize the compound's intrinsic fluorescence or absorbance properties. [12]
Activity is Lost in Presence of Detergent Compound is acting via aggregation. [11]Add 0.01% Triton X-100 to the assay buffer and re-test.Deprioritize the compound; aggregation-based activity is non-specific.
Potent but Non-selective Cytotoxicity General cellular toxicity; membrane disruption.Determine Selectivity Index (SI) using non-cancerous cell lines.Investigate mechanism of cell death (apoptosis vs. necrosis).

References

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports, 6, 83. [Link]

  • Hughes, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports, 6. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000 (Faculty Rev), 1079. [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14434–14446. [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(13), 3978–3988. [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14434–14446. [Link]

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Wesołowska, O., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports, 6. [Link]

  • Practical Fragments. (2023). Beware of fused tetrahydroquinolines. [Link]

  • Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 30(1), 53-63. [Link]

  • Poulsen, S. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(9), e72105. [Link]

  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(12), 5647-5660. [Link]

  • Ali, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 16(4), 759. [Link]

  • Kamal, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 12(6), 571-585. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. [Link]

  • McGovern, S. L., et al. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • Medina-Franco, J. L., et al. (2013). Rapid Scanning Structure-Activity Relationships in Combinatorial Data Sets: Identification of Activity Switches. Journal of Chemical Information and Modeling, 53(5), 1035–1045. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. [Link]

  • O'Boyle, N. M., et al. (2016). On Exploring Structure Activity Relationships. PeerJ Preprints. [Link]

  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]

  • Hashimoto, F., et al. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(10), 3959-3966. [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 1075-1110. [Link]

  • PubChem. (n.d.). 3-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Singh, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(8), 824-830. [Link]

  • MDPI. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. [Link]

  • Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. [Link]

  • Montaseri, H., et al. (2004). The Effect of Temperature, pH, and Different Solubilizing Agents on Stability of Taxol. Iranian Journal of Pharmaceutical Sciences. [Link]

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 70(1), 1-10. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • Royal Society of Chemistry. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. [Link]

Sources

Technical Support Center: 3-Methyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most direct and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 3-methylquinoline. This process selectively reduces the pyridine ring of the quinoline system while leaving the benzene ring intact.[1] Alternative, more complex strategies often involve multi-step domino reactions or metal-promoted cyclizations, which can be useful for creating highly substituted analogs but are less common for this specific molecule.[2]

Q2: Can you explain the general mechanism of catalytic hydrogenation for this synthesis?

Catalytic hydrogenation of quinolines occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) supported on activated carbon. The mechanism, known as the Horiuti-Polanyi mechanism, involves the following key steps:

  • Adsorption: Both the 3-methylquinoline substrate and molecular hydrogen (H₂) adsorb onto the catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming atomic hydrogen species bound to the metal surface.

  • Stepwise Hydrogenation: The adsorbed quinoline undergoes a stepwise addition of hydrogen atoms, first forming a 1,2-dihydroquinoline intermediate, which rapidly isomerizes and is further reduced to the final 1,2,3,4-tetrahydroquinoline product.[3]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Q3: Why is reaction optimization so critical for this specific synthesis?

Optimization is crucial to balance three key factors: yield, selectivity, and efficiency.

  • Selectivity: The primary challenge is to prevent over-reduction of the benzene ring, which would yield 3-methyldecahydroquinoline. This is controlled by catalyst choice, temperature, and pressure.

  • Yield: Incomplete conversion leads to difficult separations of the starting material from the product, which have similar physical properties. Maximizing yield simplifies purification.

  • Efficiency: For any large-scale application, minimizing reaction time, catalyst loading, and energy input (temperature and pressure) is economically vital.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during the synthesis of this compound via catalytic hydrogenation.

Problem 1: Low Yield & Incomplete Conversion

Q: My hydrogenation of 3-methylquinoline has stalled with significant starting material remaining, even after several hours. What are the likely causes and how can I improve the conversion?

A: Stalled hydrogenation is a common issue that can typically be traced back to the catalyst, reaction conditions, or substrate purity.

  • Causality & Explanation: The catalytic cycle relies on active sites on the metal surface. If these sites are blocked, deactivated, or insufficient in number, the reaction rate will plummet. Likewise, the availability of hydrogen in the solution is a key kinetic parameter.

  • Troubleshooting Steps:

    • Evaluate Catalyst Activity:

      • Age/Quality: Is the catalyst old or from a questionable source? Palladium on carbon (Pd/C) can lose activity over time. Use a fresh batch of catalyst from a reputable supplier.

      • Catalyst Loading: A typical loading for this reaction is 5-10 mol% of Pd/C (10% w/w). If the reaction is slow, a modest increase in catalyst loading (e.g., to 12-15 mol%) can accelerate the rate.

      • Poisoning: The most common cause of deactivation is catalyst poisoning. Sulfur- or heavy metal-containing impurities in the starting material or solvent can irreversibly bind to the catalyst surface. Consider purifying the 3-methylquinoline by distillation or passing it through a plug of activated alumina if you suspect impurities.

    • Optimize Hydrogen Pressure:

      • The reaction rate is directly proportional to the concentration of dissolved hydrogen. Ensure your system is leak-free. Increasing the hydrogen pressure from atmospheric to 50-100 psi (3-7 bar) will significantly increase the reaction rate.

    • Adjust Temperature:

      • While many hydrogenations run at room temperature, gentle heating to 40-60 °C can provide the necessary activation energy to overcome a kinetic barrier. However, be cautious, as higher temperatures can also promote side reactions and over-reduction.

    • Check Solvent & Agitation:

      • The solvent must fully dissolve the substrate. Ethanol, methanol, or ethyl acetate are common choices. Ensure the solvent is of high purity and deoxygenated.

      • Vigorous stirring is essential to ensure efficient mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface. A vortex should be clearly visible in the solvent.

Troubleshooting Workflow: Low Yield

G start Low Yield or Stalled Reaction cat_check Step 1: Evaluate Catalyst start->cat_check cond_check Step 2: Check Conditions cat_check->cond_check cat_poison Poisoned? cat_check->cat_poison cat_activity Low Activity? cat_check->cat_activity cat_loading Insufficient Loading? cat_check->cat_loading purity_check Step 3: Verify Purity cond_check->purity_check pressure Low H₂ Pressure? cond_check->pressure temp Incorrect Temp? cond_check->temp stirring Poor Agitation? cond_check->stirring substrate_purity Substrate Impure? purity_check->substrate_purity solvent_purity Solvent Contaminated? purity_check->solvent_purity sol_purify_sub Purify 3-Methylquinoline (Distillation/Alumina) cat_poison->sol_purify_sub sol_fresh_cat Use Fresh Catalyst cat_activity->sol_fresh_cat sol_inc_load Increase Catalyst Loading cat_loading->sol_inc_load sol_inc_press Increase H₂ Pressure (e.g., 50-100 psi) pressure->sol_inc_press sol_adj_temp Gently Heat (40-60 °C) temp->sol_adj_temp sol_vigorous_stir Increase Stir Rate stirring->sol_vigorous_stir substrate_purity->sol_purify_sub sol_fresh_solv Use Anhydrous/Pure Solvent solvent_purity->sol_fresh_solv

Caption: A decision-making workflow for troubleshooting low yields.

Problem 2: Formation of Side Products (Over-reduction)

Q: My reaction is producing the desired product, but I'm also seeing a significant amount of what I believe is 3-methyldecahydroquinoline (from benzene ring reduction). How can I improve selectivity?

A: Over-reduction is a classic selectivity problem in quinoline hydrogenation. The energy barrier to reducing the benzene ring is higher than that for the pyridine ring, but aggressive conditions can overcome it.

  • Causality & Explanation: Different catalysts have varying activities. Platinum oxide (PtO₂), for instance, is a much more aggressive hydrogenation catalyst than palladium on carbon (Pd/C) and is more likely to reduce aromatic systems. Similarly, high temperatures and pressures increase the chemical potential of the system, enabling the more difficult benzene ring reduction to occur.

  • Optimization Strategies:

    • Catalyst Choice: This is the most critical factor.

      • Palladium on Carbon (Pd/C): This is the preferred catalyst for selective hydrogenation of the N-heterocyclic ring. It generally provides excellent selectivity under mild conditions.[4]

      • Avoid Platinum: Do not use PtO₂ or Platinum on carbon unless you specifically want to achieve full reduction.

      • Raney Nickel: Can be used, but often requires higher temperatures and can be less selective than Pd/C.

    • Control Reaction Temperature: Keep the reaction at or near room temperature (20-25 °C). Avoid excessive heating, as this is the primary driver of over-reduction once the initial, more facile hydrogenation is complete.

    • Moderate Hydrogen Pressure: While high pressure can speed up the reaction, it can also decrease selectivity. Operate in the lowest pressure range that gives a reasonable reaction rate (e.g., 1-4 atm or 15-60 psi).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the 3-methylquinoline is consumed to prevent the product from undergoing further reduction.

Data Summary: Catalytic Systems for Tetrahydroquinoline Synthesis

The following table summarizes various conditions reported in the literature for the synthesis of tetrahydroquinolines, providing a starting point for your optimization.

Catalyst SystemSubstrate TypeConditions (Temp, Pressure, Solvent)Key OutcomeReference
10% Pd/C1,2-dihydro-2,2,4-trimethylquinoline60 °C, H₂ atmosphere, EthanolHigh yield (89%) of the tetrahydroquinoline[4]
Nanoporous Gold (AuNPore)Quinoline derivativesRT, Organosilane/H₂O, DioxaneHighly efficient and regioselective[3]
B(C₆F₅)₃ (metal-free)Substituted N-heteroaromatics80 °C, Hydrosilane, TolueneGood yields via 1,4-dihydroquinoline intermediate[3]
Chiral Phosphoric Acid2-AminoenonesVisible light, RT, Hantzsch ester, CH₂Cl₂Enantioselective synthesis of 2-substituted THQs[3]
Iridium ComplexN-methylanilines + 1,3-propanediol110 °C, TolueneDirect cyclization with water as byproduct[3]

Standard Operating Protocol: Synthesis of this compound

This protocol describes a standard lab-scale synthesis via catalytic hydrogenation.

Safety First: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood, away from ignition sources. The Pd/C catalyst is pyrophoric when dry and mixed with solvent; never allow it to dry in the open air after use.

Reagents & Equipment:
  • 3-Methylquinoline (purified by distillation if necessary)

  • Palladium on Carbon (10% Pd/C, 50% wet with water)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or lecture bottle with regulator)

  • Parr shaker or a two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and a vacuum/inert gas manifold

  • Celite™ (diatomaceous earth) for filtration

Procedure:
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline (e.g., 2.0 g, 14.0 mmol).

    • Dissolve the starting material in ethanol (40 mL).

    • Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (e.g., 0.20 g, 10 wt%). Note: The catalyst is often sold wet with water. Account for this when weighing.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask to remove air: apply a vacuum for 1-2 minutes, then backfill with nitrogen. Repeat this cycle three times.

    • Finally, apply a vacuum and backfill the flask with hydrogen gas from a balloon or a regulated source.

    • Begin vigorous stirring. For a balloon setup, the balloon will gradually deflate as the hydrogen is consumed. The reaction can be monitored by TLC (stain with KMnO₄) or GC-MS.

    • The reaction is typically complete in 4-12 hours at room temperature and atmospheric pressure.

  • Workup and Purification:

    • Once the reaction is complete (as determined by monitoring), carefully purge the flask with nitrogen to remove all hydrogen gas.

    • Prepare a small plug of Celite™ in a Büchner or Hirsch funnel. Wet the pad with ethanol.

    • Carefully filter the reaction mixture through the Celite™ pad to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to run dry. Wash the cake with small portions of ethanol (2 x 10 mL). Quench the wet filter cake with plenty of water before disposal.

    • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow oil.

General Reaction Scheme

Caption: Catalytic hydrogenation of 3-methylquinoline.

References

  • Guzman, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Wang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]

  • Stoyanov, R. S., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

  • Munoz, S. B., & Dudley, G. B. (2015). Synthesis of 1,2,3,4‐Tetrahydroquinolines Including Angustureine and Congeneric Alkaloids. A Review. ChemInform. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Available at: [Link]

  • Alcaide, B., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. Available at: [Link]

  • Deady, L. W., et al. (1973). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. The Journal of Organic Chemistry. Available at: [Link]

  • Blagg, J., et al. (1989). Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound on a larger scale. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth protocols to address common challenges encountered during your experiments.

I. Introduction to the Synthesis of this compound

This compound is a crucial heterocyclic compound frequently utilized as a building block in medicinal chemistry.[1][2] Its synthesis typically involves the reduction of 3-methylquinoline. The most common and scalable method is the catalytic hydrogenation of the pyridine ring of the quinoline precursor.[1][3] This process, while effective, presents several challenges when transitioning from laboratory-scale to pilot or industrial-scale production.

This guide will focus on the catalytic hydrogenation route and address the common issues that arise during this process.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound.

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: Catalytic hydrogenation of 3-methylquinoline is the most widely adopted method for large-scale synthesis due to its high selectivity and atom economy.[3] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or other noble metal catalysts.[4] The reaction is carried out under a hydrogen atmosphere, and the conditions (temperature, pressure, solvent) are optimized to achieve high conversion and selectivity.

Q2: I am observing low yields in my hydrogenation reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Common poisons for noble metal catalysts include sulfur, and nitrogen-containing compounds that bind strongly to the catalyst surface.[5] Ensure all reagents and solvents are of high purity.

  • Incomplete Reaction: The reaction time, temperature, or hydrogen pressure may be insufficient for complete conversion.

  • Suboptimal Reaction Conditions: The choice of solvent can significantly impact the reaction rate and selectivity.[3] Protic solvents like ethanol or water are often preferred as they can facilitate the transfer of hydrogen species.[3]

  • Product Degradation: Although generally stable, prolonged exposure to harsh conditions or certain impurities could lead to product degradation.

Q3: My reaction is producing significant byproducts. How can I improve the selectivity?

A3: The primary byproduct in the hydrogenation of substituted quinolines is often the over-reduced decahydroquinoline. To enhance selectivity for the desired tetrahydroquinoline:

  • Catalyst Choice: Different catalysts exhibit varying selectivities. For instance, atomically dispersed palladium catalysts have shown excellent selectivity for the hydrogenation of the pyridine ring in quinolines.[3] Supported gold catalysts have also been reported to be highly chemoselective.[5][6]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often favor the formation of the tetrahydroquinoline over the fully saturated decahydroquinoline.

  • Additives: In some cases, catalyst modifiers or additives can be used to improve selectivity, though this is highly system-dependent.

Q4: How do I effectively remove the catalyst after the reaction, especially on a large scale?

A4: For heterogeneous catalysts like Pd/C, filtration is the standard method for removal. On a larger scale, this can be achieved using a filter press or a centrifugal filter. It is crucial to handle the catalyst carefully, especially when it is dry, as it can be pyrophoric (ignite spontaneously in air). The catalyst should be wetted with a solvent like water or ethanol before handling in the open air.

Q5: What are the recommended purification methods for the final product?

A5: The crude this compound, after catalyst removal and solvent evaporation, may contain unreacted starting material and byproducts. Common purification techniques include:

  • Distillation: Vacuum distillation is a highly effective method for purifying liquid products on a large scale.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be an excellent purification method.

  • Chromatography: While effective on a lab scale, column chromatography can be expensive and complex to scale up. It is typically reserved for high-purity applications or when other methods fail.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Problem 1: Reaction is Sluggish or Stalled
Potential Cause Diagnostic Check Recommended Solution
Poor Catalyst Activity Analyze a small sample of the reaction mixture by TLC, GC, or LC-MS to check for any conversion.* Ensure the catalyst is fresh and has been stored properly. * Increase the catalyst loading. * Consider using a different, more active catalyst.
Insufficient Hydrogen Pressure Check the pressure gauge on the hydrogenation reactor. Ensure there are no leaks in the system.* Increase the hydrogen pressure within the safe operating limits of the reactor. * Perform a leak test on the reactor system.
Low Reaction Temperature Monitor the internal temperature of the reactor.* Increase the reaction temperature. Be mindful that higher temperatures can sometimes lead to decreased selectivity.[7]
Poor Mixing Observe the stirring efficiency. In a large reactor, inadequate agitation can lead to poor mass transfer of hydrogen to the catalyst surface.* Increase the stirring speed. * Ensure the reactor is equipped with an appropriate agitator for solid-liquid-gas reactions.
Problem 2: Formation of Impurities and Byproducts
Potential Cause Diagnostic Check Recommended Solution
Over-reduction to Decahydroquinoline Analyze the product mixture by GC-MS or NMR to identify the presence of the over-reduced species.* Lower the hydrogen pressure and/or reaction temperature. * Reduce the reaction time. * Screen different catalysts for higher selectivity.[3][6]
Side Reactions from Impurities in Starting Material Analyze the purity of the starting 3-methylquinoline.* Purify the starting material before use.
Polymerization/Tar Formation Visual observation of dark, tar-like substances in the reaction mixture. This is more common in acidic synthesis routes but can occur under harsh hydrogenation conditions.[8][9]* Optimize reaction conditions to be milder (lower temperature). * Ensure the starting material and solvent are free from impurities that could promote polymerization.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methylquinoline

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 3-Methylquinoline

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Celite™ or other filter aid

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Inert gas (Nitrogen) supply

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 3-methylquinoline and ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reactor. The catalyst is typically added as a slurry in ethanol to minimize the risk of ignition.

  • Hydrogenation:

    • Seal the reactor and purge the headspace with nitrogen several times to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples periodically (if the reactor allows for safe sampling).

  • Reaction Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with ethanol to recover any residual product.

    • Safety Note: The filtered catalyst should be kept wet and handled with care as it can be pyrophoric.

  • Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

V. Visualizations

Reaction Pathway

ReactionPathway 3-Methylquinoline 3-Methylquinoline This compound This compound 3-Methylquinoline->this compound H2, Pd/C 3-Methyldecahydroquinoline 3-Methyldecahydroquinoline This compound->3-Methyldecahydroquinoline Further Hydrogenation

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC/GC/LC-MS) Start->CheckConversion Complete Conversion Complete? CheckConversion->Complete Incomplete Incomplete Conversion Complete->Incomplete No WorkupLoss Investigate Work-up and Purification Losses Complete->WorkupLoss Yes OptimizeConditions Optimize Reaction Conditions Incomplete->OptimizeConditions Catalyst Check Catalyst Activity Incomplete->Catalyst

Sources

Technical Support Center: Strategies for Improving the Solubility of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the solubility of this compound. This guide offers a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting protocols to empower your experimental success.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement strategies, it is crucial to understand the inherent physicochemical properties of this compound. While experimental data for this specific molecule is limited, we can infer its characteristics based on its structure and data from related compounds.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Weight147.22 g/mol [1]
pKa (Strongest Basic)~9.66[2]
cLogP (Octanol-Water Partition Coefficient)1.56–3.02[3]
Aqueous SolubilityPoorly soluble (estimated)Inferred from structure and related compounds

Note: These values are predictions and should be experimentally verified for precise applications.

The basic nitrogen in the tetrahydroquinoline ring suggests that the compound's solubility will be highly pH-dependent. The positive cLogP value indicates a degree of lipophilicity, which can contribute to low aqueous solubility.

Troubleshooting and FAQs: Solubility Enhancement Strategies

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

I. Initial Solubility Assessment

Question: My sample of this compound is not dissolving in my aqueous buffer. What is the first step?

Answer: The initial step is to systematically determine the baseline solubility of your compound. A common and reliable method is the shake-flask method . This will provide a quantitative measure of its intrinsic solubility and help you select the most appropriate enhancement strategy.

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

II. pH Adjustment

Question: Since this compound is a basic compound, can I improve its solubility by changing the pH?

Answer: Yes, pH adjustment is often the most effective and straightforward strategy for ionizable compounds like this one. As a weak base, its solubility will increase significantly in acidic conditions due to the formation of a more soluble protonated salt.

Causality: The secondary amine in the tetrahydroquinoline ring has a predicted pKa of around 9.66.[2] At a pH below its pKa, the amine group will be protonated, forming a positively charged species that is more readily solvated by polar solvents like water.

IssueProbable CauseRecommended Solution
Compound precipitates when I add my acidic stock to a neutral buffer.The local pH at the point of addition is not low enough to maintain solubility.Prepare a stock solution of the compound in a dilute acid (e.g., 0.1 M HCl). Alternatively, acidify the buffer before adding the compound.
The solubility is still low even at acidic pH.The intrinsic solubility of the salt form may be limited, or the counter-ion is affecting solubility.Try different acids to form different salts (e.g., hydrochloride, sulfate, citrate). Consider combining pH adjustment with another technique like co-solvency.
I am concerned about the effect of low pH on my experiment.Many biological assays are sensitive to pH changes.Prepare a concentrated stock in an acidic solution and then dilute it into your final assay medium, ensuring the final pH is within the acceptable range for your experiment. Use a buffer with sufficient capacity to maintain the desired pH.
III. Co-solvency

Question: I need to dissolve this compound in a mixed solvent system. How do I choose the right co-solvent?

Answer: Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a poorly soluble compound. The choice of co-solvent depends on the polarity of your compound and the requirements of your experiment. For a moderately lipophilic compound like this compound, common co-solvents can be very effective.

Mechanism: Co-solvents work by reducing the polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.

Co-solventPropertiesTypical Concentration Range
EthanolBiocompatible, volatile1-20% (v/v)
Propylene GlycolLess volatile than ethanol, good solubilizing power5-40% (v/v)
Polyethylene Glycol (PEG 300/400)Low toxicity, good for parenteral formulations10-50% (v/v)
Dimethyl Sulfoxide (DMSO)Excellent solubilizing power, but can have biological effects<1% for most cell-based assays

Figure 2: Workflow for Co-solvent Optimization.

Detailed Steps:

  • Co-solvent Selection: Choose one or more co-solvents based on the properties listed in the table above and the constraints of your experimental system.

  • Concentration Gradient: Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described earlier.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

IV. Salt Formation

Question: Can I prepare a solid salt of this compound to improve its handling and solubility?

Answer: Yes, forming a salt is a highly effective strategy for basic compounds.[4][5][6][7] By reacting the free base with an acid, you can create a crystalline salt that often has superior solubility and dissolution properties.

  • Solvent Selection: Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in isopropanol, or a solution of citric acid) to the solution of the free base.

  • Crystallization: The salt will often precipitate out of the solution. If not, crystallization can be induced by cooling, adding an anti-solvent, or by slow evaporation of the solvent.

  • Isolation and Drying: Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Other Advanced Techniques

Question: What other methods can I consider if pH adjustment, co-solvency, and salt formation are not sufficient or suitable for my application?

Answer: Several advanced techniques can be employed for significant solubility enhancement.

  • Cyclodextrin Complexation: This involves encapsulating the drug molecule within a cyclodextrin host molecule. This can improve the solubility and stability of the compound.

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can be achieved through techniques like solvent evaporation or melt extrusion.

  • Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[8][9][10][11][] This can be achieved through jet milling or other milling techniques.

These methods often require specialized equipment and formulation expertise.

References

  • Micronization Technique for Solubility Enhancement. (2023). International Journal of Creative Research Thoughts. [Link]

  • Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers. [Link]

  • Micronization Technique for Solubility Enhancement. (n.d.). Semantic Scholar. [Link]

  • What is Micronization? (n.d.). AGC Pharma Chemicals. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Future Science. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (n.d.). RSC Publishing. [Link]

  • Salt Formation to Improve Drug Solubility. (2007). ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Methods to boost solubility. (2024). International Journal of Scientific Development and Research. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Methyl-1,2,3,4-tetrahydroquinoline and Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The strategic placement of substituents on the THQ ring system can profoundly influence its pharmacological profile, making it a versatile template for drug discovery. This guide provides a comparative analysis of the bioactivity of 3-Methyl-1,2,3,4-tetrahydroquinoline and other representative THQ derivatives, focusing on their performance in anticancer, antioxidant, antimicrobial, and neuroprotective bioassays. While direct comparative data for this compound is limited in the current literature, this guide synthesizes available data to provide a valuable resource for researchers in the field.

The Tetrahydroquinoline Scaffold: A Hub of Biological Activity

The partially saturated heterocyclic ring system of THQ endows it with a three-dimensional structure that can favorably interact with various biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while the aromatic portion can engage in π-stacking and hydrophobic interactions. These features contribute to the diverse bioactivities observed in THQ derivatives.[2][3][4]

Comparative Bioactivity Analysis

This section delves into the performance of THQ derivatives in key bioassays, drawing comparisons where data is available. It is important to note that the presented data is compiled from various studies and may not represent direct head-to-head comparisons.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation.[2][3][5]

A study on substituted 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the fully aromatic quinoline derivatives generally displayed a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines compared to their partially saturated tetrahydroquinoline counterparts.[2] However, a specific 4-acetamido-2-methyl-THQ derivative (compound 18 in the study) showed selective cytotoxicity against cervical epithelial carcinoma (HeLa) with an IC50 value of 13.15 μM.[2] This highlights that while the saturated core may lead to reduced activity in some cases, appropriate substitution can still yield potent and selective anticancer agents.

Another study reported that tetrahydroquinolinone derivatives exhibited potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines.[5] For instance, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) showed an IC50 of approximately 13 µM against HCT-116 cells.[5]

Table 1: Comparative Anticancer Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-acetamido-2-methyl-THQ (cpd 18)HeLa13.15[2]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116~13[5]
Tetrahydroquinoline derivative 2MCF-750[6]
Tetrahydroquinoline derivative 2MDA-MB-23125[6]
Pyrazolo quinoline derivative (15)MCF-7< 100[2]
Pyrazolo quinoline derivative (15)HepG2< 100[2]
Pyrazolo quinoline derivative (15)A549< 100[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with THQ derivatives A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate (3-4 hours) C->D E Solubilize formazan crystals D->E Formation of formazan F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G Data analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antioxidant Activity

The antioxidant properties of tetrahydroquinoline derivatives are often attributed to the ability of the nitrogen atom in the heterocyclic ring to donate a hydrogen atom and stabilize free radicals.[4]

Studies have shown that the presence of certain substituents, such as methyl groups, on the quinoline ring can play a significant role in the antioxidant activity of the compounds.[4] While specific IC50 values for this compound in standard antioxidant assays like DPPH are not readily found in comparative studies, the general consensus is that the THQ scaffold is a promising starting point for the development of novel antioxidants.[4][8]

One study on new synthetic quinoline derivatives found that their antioxidant potential against the ABTS radical was notable, with some derivatives showing better EC50 values than the ascorbic acid reference.[8]

Table 2: Antioxidant Activity of Representative Compounds

Compound/DerivativeAssayIC50/EC50 (µg/mL)Reference
Novel THQ derivativesABTS< 10[8]
Ascorbic Acid (reference)ABTS35[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

    • Reaction Mixture: In a 96-well plate or cuvettes, mix the tetrahydroquinoline derivative solution (at various concentrations) with the DPPH solution.

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[9]

DPPH_Assay_Principle DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant-H Antioxidant THQ-H Antioxidant_rad THQ• Antioxidant->Antioxidant_rad - H•

Caption: Principle of the DPPH radical scavenging assay.

Antimicrobial Activity

The tetrahydroquinoline scaffold has been explored for the development of new antimicrobial agents. The mechanism of action can vary, with some derivatives targeting bacterial DNA, while others disrupt the cell membrane.[10]

A study on 2-alkyl(tetrahydroquinolin-4-yl) formamides showed significant activity against Pseudomonas aeruginosa, with some derivatives exhibiting very low MIC values (e.g., 0.003 µg/mL for (6-fluoro-2-pentyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamide).[10] Another study on tricyclic quinolone antibacterial agents, which are structurally related to THQs, demonstrated that stereochemistry plays a crucial role in antibacterial activity, with the S-isomer being much more active than the R-isomer.[11]

Although specific data for this compound is scarce, these findings suggest that the THQ scaffold is a viable starting point for the development of new antibacterial agents.

Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(6-fluoro-2-pentyl-1,2,3,4-(tetrahydro)quinolin-4-yl) formamideP. aeruginosa0.003[10]
N-(6-nitro-2-penthyl-1,2,3,4-(tetrahydro)quinolin-4-il) formamideP. aeruginosa0.025[10]
N-(6-Chloro-2-etil-1,2,3,4-(tetrahydro)quinolin-4-il) formamideP. aeruginosa0.025[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilutions: Prepare serial two-fold dilutions of the tetrahydroquinoline derivatives in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination A Serial dilutions of THQ derivative B Inoculate with microbial suspension A->B C Incubate (18-24h) B->C D Observe for visible growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[12][13][14] Their mechanisms of action are often multifactorial, involving antioxidant effects and modulation of specific signaling pathways.

For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis.[12] While this is a more complexly substituted derivative, it underscores the potential of the THQ scaffold in neuroprotection.

It is worth noting that much of the research in this area has focused on tetrahydroisoquinoline (THIQ) derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to have neuroprotective effects.[13][14][15] Although THIQ and THQ are structural isomers, their biological activities can differ significantly.

Structure-Activity Relationship (SAR) Insights

  • Aromaticity: In some anticancer assays, the fully aromatic quinoline scaffold appears to be more potent than the partially saturated tetrahydroquinoline core.[2]

  • Substitution Pattern: The position and nature of substituents are critical for all tested bioactivities. For example, in some anticancer studies, specific substitutions on the THQ ring led to selective cytotoxicity.[2] In antimicrobial assays, halogen and alkyl substitutions have been shown to enhance activity.[10]

  • Stereochemistry: As demonstrated in related quinolone structures, the stereochemistry of chiral centers within the THQ scaffold can have a profound impact on biological activity.[11]

  • Lipophilicity: A correlation between lipophilicity and cytotoxic effects has been observed, with more lipophilic quinoline derivatives showing better IC50 values in certain cancer cell lines.[16]

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold represents a versatile and promising platform for the discovery of new bioactive compounds. While this guide has synthesized available data on the anticancer, antioxidant, antimicrobial, and neuroprotective activities of various THQ derivatives, there is a clear need for more direct comparative studies. Specifically, the systematic evaluation of simple alkyl-substituted THQs, including this compound, across a panel of standardized bioassays would provide invaluable data for elucidating more precise structure-activity relationships. Such studies would greatly aid in the rational design of more potent and selective THQ-based therapeutic agents.

References

  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Meléndez, C. M. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17859-17875.
  • Maciejewska, N., Olszewski, M., Witkowska, M., Węgrzyn, K., & Demski, K. (2022).
  • Olszewski, M., Maciejewska, N., Witkowska, M., Węgrzyn, K., & Demski, K. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 17949.
  • Zacarías-Lara, O. J., Méndez-Luna, D., Martínez-Ruíz, G., García-Sanchéz, J. R., & Fragoso-Vázquez, M. J. (2019). Synthesis and in Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771.
  • Abe, K., Saitoh, T., Horiguchi, Y., & Irie, T. (2005). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 15(4), 1093-1096.
  • Kumar, P., Singh, P., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(23), 13866-13910.
  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, M. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320.
  • Králová, J., Sychrová, A., & Šafratová, M. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(11), 3333.
  • Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Meléndez, C. M. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17859-17875.
  • Wilson, L. J., Lin, H., & Wiemer, A. J. (2014). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 5(6), 639-644.
  • Hossaini, Z., Saeedi, M., & Mahdavi, M. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27.
  • González-Gálvez, D., Oyarzún-Ampuero, F., & Pessoa-Mahana, H. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 27(19), 6527.
  • Kumar, P., Singh, P., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(23), 13866-13910.
  • Kaur, H., Kumar, V., & Kumar, A. (2020). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Future Medicinal Chemistry, 12(15), 1385-1397.
  • Singh, P., Kumar, V., & Kumar, A. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 7(1), 1-15.
  • Krylatov, A. V., Safronov, A. V., & Shishkin, A. N. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
  • Kumar, A., Sharma, S., & Kumar, V. (2023). Design, Synthesis, Molecular Docking & Evaluation of Antioxidant Activity of Novel Quinoline-Azetidinone Hybrid Compounds. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 123-131.
  • Maciążek-Jurczyk, M., Morak-Młodawska, B., & Jeleń, M. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320.
  • Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2003). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 6(4), 357-366.
  • Maruyama, W., Naoi, M., & Yasuhara, H. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(1), 131-138.
  • Gerster, J. F., Rohlfing, S. R., & Pecore, S. E. (1987). Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. Journal of Medicinal Chemistry, 30(5), 839-843.
  • Li, Y., Wang, Y., & Liu, H. (2022).
  • Leese, M. P., Leblond, B., & Smith, A. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(2), 350-370.
  • Leese, M. P., Leblond, B., & Smith, A. (2014). Synthesis, Antitubulin, and Antiproliferative SAR of C3/C1-Substituted Tetrahydroisoquinolines. ChemMedChem, 9(2), 350-370.
  • Kumar, P., Singh, P., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(23), 13866-13910.
  • Espitia-Almeida, F., Meléndez, C. M., & Ochoa-Díaz, M. (2016). Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. Pharmacognosy Magazine, 12(Suppl 2), S235.
  • Antkiewicz-Michaluk, L., Wąsik, A., & Romańska, I. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Physiology and Pharmacology, 57(Suppl 4), 17-30.
  • Bernal, C. C., Castillo, J. C., & Insuasty, B. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 24(24), 4608.
  • Sakagami, H., Satoh, K., & Yokote, Y. (2008). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 28(1A), 235-240.
  • Khamidova, U., Terenteva, E., & Umarova, M. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
  • PubChem. (n.d.). 3-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Saitoh, K., Abe, K., & Chiba, T. (2013). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 91(11), 929-935.
  • Abutaleb, N. S., & Sintim, H. O. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 8963.
  • Krylatov, A. V., Safronov, A. V., & Shishkin, A. N. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6702.
  • Wang, S., Li, Y., & Wang, J. (2021). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. RSC Advances, 11(55), 34833-34842.
  • BMSEED. (n.d.). Screening of Neuroprotective Drugs. Retrieved from [Link]

  • Csupor-Löffler, B., & Hohmann, J. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
  • Singh, P., Kumar, V., & Kumar, A. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 7(1), 1-15.
  • Kubota, H., Kakefuda, A., & Okamoto, K. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 12(5), 1033-1044.
  • Sayed, E. M., Bakhite, E. A., & Sayed, R. H. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 1-20.

Sources

A Comparative Guide to the Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antiarrhythmic, antimalarial, and antiviral properties.[1] The introduction of a methyl group at the 3-position creates a chiral center, making the enantioselective synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline a topic of significant interest for the development of novel therapeutics. This guide provides a comparative analysis of key synthetic methodologies for this target molecule, offering insights into their mechanisms, experimental protocols, and relative advantages to aid researchers in selecting the most suitable approach for their specific needs.

Catalytic Hydrogenation of 3-Methylquinoline

Catalytic hydrogenation of the corresponding aromatic precursor, 3-methylquinoline, represents the most direct route to this compound. This method involves the reduction of the pyridine ring of the quinoline system, typically using hydrogen gas in the presence of a metal catalyst.

Mechanism

The reaction proceeds via the adsorption of both hydrogen and the 3-methylquinoline substrate onto the surface of the catalyst.[2] The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the less aromatic pyridine ring, leading to the desired tetrahydroquinoline. The selectivity for the reduction of the nitrogen-containing ring over the benzene ring is generally high due to the electron-withdrawing nature of the nitrogen atom, which makes the heterocyclic ring more susceptible to hydrogenation.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

A typical procedure for the heterogeneous catalytic hydrogenation of 3-methylquinoline is as follows:

  • Catalyst Preparation: A reaction vessel is charged with 3-methylquinoline and a suitable solvent, such as ethanol or acetic acid. A heterogeneous catalyst, commonly 5% Palladium on carbon (Pd/C), is added to the mixture.[1]

  • Hydrogenation: The vessel is connected to a hydrogen source and purged to remove air. The reaction is then stirred under a hydrogen atmosphere (typically ranging from atmospheric pressure to several atmospheres) at a specific temperature (e.g., room temperature to 80 °C) until the theoretical amount of hydrogen is consumed.[3]

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield this compound.

Asymmetric Hydrogenation

The synthesis of enantiomerically pure this compound can be achieved through asymmetric catalytic hydrogenation. This is typically accomplished using a chiral catalyst, often a transition metal complex (e.g., Iridium or Rhodium) with a chiral ligand.[4][5]

Experimental Protocol: Asymmetric Transfer Hydrogenation

An example of an asymmetric transfer hydrogenation is outlined below:

  • Catalyst Formation: In an inert atmosphere, a chiral catalyst is prepared by reacting a metal precursor (e.g., [Ir(cod)Cl]₂) with a chiral ligand in a suitable solvent.

  • Reaction Setup: 3-Methylquinoline and a hydrogen donor (e.g., Hantzsch ester or isopropanol) are added to the reaction vessel containing the chiral catalyst.[6]

  • Reaction Execution: The reaction mixture is heated to the desired temperature and stirred for a specified time.

  • Purification and Analysis: After the reaction is complete, the product is isolated and purified. The enantiomeric excess (ee) is determined using chiral HPLC or GC.

Catalytic Hydrogenation of 3-Methylquinoline cluster_0 Heterogeneous Hydrogenation cluster_1 Asymmetric Hydrogenation 3-Methylquinoline_het 3-Methylquinoline THQ_het Racemic 3-Methyl-1,2,3,4- tetrahydroquinoline 3-Methylquinoline_het->THQ_het Hydrogenation H2_PdC H₂ / Pd/C 3-Methylquinoline_asym 3-Methylquinoline THQ_asym Enantiomerically Enriched This compound 3-Methylquinoline_asym->THQ_asym Asymmetric Hydrogenation Chiral_Catalyst Chiral Ir or Rh Catalyst + H₂ or H-donor

Caption: General schemes for heterogeneous and asymmetric hydrogenation of 3-methylquinoline.

Domino Reduction-Reductive Amination

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to synthesizing complex molecules in a single operation without isolating intermediates.[1] A domino reduction-reductive amination strategy can be employed for the synthesis of substituted tetrahydroquinolines.

Mechanism

This method typically starts with a 2-nitroaryl ketone or aldehyde. The reaction is initiated by the catalytic reduction of the nitro group to an aniline. This is immediately followed by an intramolecular condensation between the newly formed amine and the carbonyl group to form a cyclic imine. The imine is then further reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product.[1]

Experimental Protocol: Domino Synthesis

A representative protocol for this domino reaction is as follows:

  • Reaction Setup: A solution of the 2-nitroaryl precursor (e.g., 1-(2-nitrophenyl)propan-2-one) in a suitable solvent like ethanol is placed in a hydrogenation vessel. A catalyst, such as 5% Pd/C, is added.[1]

  • Hydrogenation: The mixture is subjected to hydrogenation, similar to the direct hydrogenation of 3-methylquinoline. The reaction is monitored for the uptake of hydrogen.

  • Work-up and Purification: Once the reaction is complete, the catalyst is filtered off, the solvent is evaporated, and the resulting this compound is purified.

Domino Reduction-Reductive Amination Start 1-(2-nitrophenyl)propan-2-one Aniline Intermediate Aniline Start->Aniline Nitro Reduction (H₂, Pd/C) Imine Cyclic Imine Aniline->Imine Intramolecular Condensation Product 3-Methyl-1,2,3,4- tetrahydroquinoline Imine->Product Imine Reduction (H₂, Pd/C)

Caption: Reaction pathway for the domino synthesis of this compound.

Asymmetric Aza-Michael Reaction Approach

For the synthesis of highly functionalized and enantiomerically pure tetrahydroquinolines, the aza-Michael reaction has emerged as a powerful tool.[7][8] This strategy involves the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound to set the stereochemistry, followed by cyclization and subsequent transformations.

Mechanism

The key step is the enantioselective addition of a substituted aniline to an α,β-unsaturated ester or ketone, catalyzed by a chiral catalyst. This establishes the chiral center at the 3-position. The resulting adduct can then be cyclized, typically through reduction of a nitro group on the aniline and subsequent intramolecular amination, to form the tetrahydroquinoline ring.

Experimental Protocol: Aza-Michael followed by Cyclization

A multi-step synthesis involving an aza-Michael reaction might proceed as follows:

  • Aza-Michael Addition: An aniline derivative is reacted with an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst (e.g., a chiral palladium complex) to induce asymmetry.[8]

  • Purification: The product of the aza-Michael addition is isolated and purified.

  • Cyclization: The adduct is then subjected to conditions that facilitate the formation of the tetrahydroquinoline ring, which may involve reduction of a nitro group followed by intramolecular cyclization.

Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents/CatalystsYieldEnantioselectivity (ee)AdvantagesDisadvantages
Catalytic Hydrogenation 3-MethylquinolineH₂, Pd/C, PtO₂[3]HighN/A (racemic)Direct, high yielding, atom economical.Requires pre-existing quinoline, harsh conditions for some catalysts.
Asymmetric Hydrogenation 3-MethylquinolineChiral Ir or Rh complexes, H₂ or transfer hydrogenation reagents[6]Good to HighUp to >98%[4]Direct access to enantiopure product.Requires expensive chiral catalysts and ligands, optimization can be challenging.
Domino Reduction-Reductive Amination 2-Nitroaryl ketones/aldehydesH₂, Pd/C[1]High (93-98%)[1]N/A (racemic)High efficiency (one-pot), readily available starting materials.Limited to racemic products unless a chiral reduction method is employed.
Asymmetric Aza-Michael Reaction Substituted anilines and α,β-unsaturated carbonylsChiral Pd catalysts[8]Moderate to GoodHigh (up to 85% before optimization)[7]Allows for the introduction of diverse functionality, high enantioselectivity.Multi-step process, may require more complex starting materials.

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the research. For large-scale production of the racemic compound, catalytic hydrogenation of 3-methylquinoline or a domino reduction-reductive amination approach are highly efficient. When enantiopurity is critical, as is often the case in drug development, asymmetric hydrogenation provides the most direct route to the desired enantiomer with high enantiomeric excess. The asymmetric aza-Michael reaction offers a more flexible, albeit longer, route that allows for the construction of more complex and functionalized tetrahydroquinoline derivatives. Each method presents a unique set of advantages and challenges, and a thorough understanding of these is essential for the successful synthesis of this important heterocyclic compound.

References

  • ResearchGate. Hydrogenation of 3‐methylquinoline. The total catalytic process is indicated. Available from: [Link]

  • Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. Available from: [Link]

  • PubMed. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Available from: [Link]

  • Wolfe, J. P., et al. "Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions." Journal of the American Chemical Society, 2007. Available from: [Link]

  • Whaley, W. M., and Govindachari, T. R. "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds." Organic Reactions, 1951. Available from: [Link]

  • Bunce, R. A., et al. "Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction." The Journal of Organic Chemistry, 1999. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules, 2011. Available from: [Link]

  • RSC Publishing. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Available from: [Link]

  • ACS Publications. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Available from: [Link]

  • Wiley Online Library. ChemInform Abstract: Diastereoselective Synthesis of Substituted Tetrahydroquinoline‐4‐carboxylic Esters by a Tandem Reduction—Reductive Amination Reaction. Available from: [Link]

  • Georgia Institute of Technology. THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS. Available from: [Link]

  • Imperial College London. Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Available from: [Link]

  • RSC Publishing. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Available from: [Link]

  • ACS Publications. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Available from: [Link]

  • ResearchGate. Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at C2 position by bacterial strain Q10. Available from: [Link]

  • Georgia Institute of Technology. THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Available from: [Link]

  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

  • CORE. A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. Optimisation of the hydrogenation of 2-methylquinoline a. Available from: [Link]

  • ACS Publications. Progress in the Chemistry of Tetrahydroquinolines. Available from: [Link]

  • ACS Publications. Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

Sources

A Comparative Guide to Validating Analytical Methods for 3-Methyl-1,2,3,4-tetrahydroquinoline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification and identification of 3-Methyl-1,2,3,4-tetrahydroquinoline. As a crucial moiety in medicinal chemistry and a potential impurity or metabolite in pharmaceutical development, ensuring the accuracy and reliability of its analytical determination is paramount.[1][2] This document moves beyond a simple recitation of protocols to explain the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Analytical Landscape: Selecting the Right Tool for the Job

The choice of an analytical technique for this compound hinges on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the purpose of the test (e.g., impurity profiling, content uniformity, or pharmacokinetic studies). The primary candidates for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common starting point, offering robust separation based on hydrophobicity.[6][7] Detection is typically achieved with a UV or Photodiode Array (PDA) detector, which provides good sensitivity for aromatic compounds. For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled selectivity and sensitivity.[8]

  • Gas Chromatography (GC): GC is highly effective for volatile and semi-volatile compounds. While this compound has a boiling point that may allow for direct GC analysis, its polarity might lead to peak tailing. Derivatization can sometimes be employed to improve chromatographic behavior.[9] The true power of GC in this context is its coupling with a Mass Spectrometer (GC-MS), which offers excellent separation efficiency and definitive compound identification based on fragmentation patterns.[10]

Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique.

MethodSelection start Define Analytical Target Profile (ATP) matrix Sample Matrix Complexity (e.g., API, formulation, biological fluid) start->matrix sensitivity Required Sensitivity? (e.g., % level, ppm, ppb) matrix->sensitivity volatility Analyte Volatility & Thermal Stability sensitivity->volatility decision_gc Is analyte volatile & thermally stable? volatility->decision_gc decision_hplc Is analyte non-volatile or thermally liable? decision_gc->decision_hplc No gc_ms GC or GC-MS decision_gc->gc_ms Yes hplc_uv HPLC-UV/PDA decision_hplc->hplc_uv Yes decision_ms Is high specificity/ sensitivity required? decision_ms->gc_ms Yes, for GC decision_ms->hplc_uv No lc_ms LC-MS or LC-MS/MS decision_ms->lc_ms Yes, for HPLC gc_ms->decision_ms hplc_uv->decision_ms

Caption: Decision workflow for selecting an analytical method.

Head-to-Head Comparison of Analytical Methods

The performance of each method must be evaluated against a set of core validation parameters. The choice of method involves a trade-off between sensitivity, cost, and complexity.

Parameter HPLC-UV/PDA GC-MS LC-MS/MS Rationale & Justification
Specificity GoodVery GoodExcellentUV detection relies on chromophores and can be susceptible to interference from structurally similar compounds. MS provides structural information via mass-to-charge ratio and fragmentation, offering superior specificity.[11] LC-MS/MS is the gold standard, using precursor-product ion transitions for near-absolute specificity.[8]
Sensitivity (LOQ) ~µg/mL (ppm)~ng/mL (ppb)~pg/mL to ng/mL (ppt to ppb)Sensitivity is detector-dependent. Modern MS detectors are orders of magnitude more sensitive than UV detectors, making them ideal for trace impurity analysis or bioanalysis.[8]
Precision (%RSD) Excellent (typically <2%)Excellent (typically <2%)Excellent (typically <5-15%)All techniques can achieve high precision with proper system control and standardized procedures. Acceptance criteria are often tighter for assays than for trace analysis.[12]
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Very Good (90-110%)Accuracy is established using reference standards. While all methods are highly accurate, biological matrices in LC-MS/MS can sometimes introduce variability (matrix effects).[3]
Linearity (r²) Excellent (>0.999)Excellent (>0.995)Excellent (>0.99)All methods demonstrate a linear relationship between signal and concentration over a defined range.[4] The dynamic range can be wider in HPLC-UV compared to some MS techniques.
Robustness HighModerateModerateHPLC methods are generally very robust. GC methods can be sensitive to inlet conditions and column activity. MS methods are sensitive to matrix effects and ion source cleanliness.
Sample Throughput HighModerateModerate to HighModern UHPLC systems offer very fast run times. GC run times can be longer. Sample preparation for LC-MS/MS can be more complex, but modern autosamplers enable high throughput.
Cost & Complexity LowMediumHighHPLC-UV systems are relatively inexpensive and straightforward to operate. GC-MS and especially LC-MS/MS systems represent a significant capital investment and require specialized expertise for operation and maintenance.

A Framework for Method Validation: A Detailed HPLC-UV Protocol

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[13] The following protocol outlines the validation of a reversed-phase HPLC-UV method for the assay of this compound, adhering to ICH Q2(R2) guidelines.[5][14][15]

Analytical Target Profile (ATP)

The procedure must be able to accurately and precisely quantify this compound in a drug substance with a target concentration of 1.0 mg/mL, discriminating it from potential impurities and degradation products.

Experimental Protocol: HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Workflow

The validation process is a systematic journey from planning to reporting, ensuring all performance characteristics are rigorously tested.

ValidationWorkflow protocol 1. Define Validation Protocol & Acceptance Criteria specificity 2. Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity 3. Linearity & Range specificity->linearity accuracy 4. Accuracy (% Recovery) linearity->accuracy precision 5. Precision (Repeatability & Intermediate) accuracy->precision limits 6. LOD & LOQ precision->limits robustness 7. Robustness limits->robustness report 8. Compile Validation Report robustness->report

Caption: A typical workflow for analytical method validation.

Step-by-Step Validation Procedures

1. Specificity:

  • Objective: To demonstrate that the signal is unequivocally from this compound.

  • Procedure:

    • Analyze a diluent blank and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2.0).

    • Use a PDA detector to assess peak purity across the analyte peak in all samples.

2. Linearity:

  • Objective: To verify that the instrument response is directly proportional to the analyte concentration across a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions from a stock solution, typically covering 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each concentration level (for a total of nine determinations).[3]

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample (at 100% concentration) on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[12]

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure (based on Signal-to-Noise ratio):

    • Prepare and inject solutions of decreasing concentration.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10 for LOQ and 3 for LOD.

  • Acceptance Criteria: For LOQ, the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).

6. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in parameters.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a system suitability solution and a standard sample under each condition.

  • Acceptance Criteria: System suitability parameters must pass, and the results should not deviate significantly from the nominal method results.

7. System Suitability:

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Before each validation run, inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • %RSD for peak area and retention time of replicate injections ≤ 2.0%.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Analytical Bio-Science.
  • Analytical Methods.
  • Tetrahydroquinoline - Wikipedia.
  • Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS. BenchChem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1,2,3,4-tetrahydroquinoline (3-Me-THQ) scaffold represents a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture, arising from the chiral center at the C3 position and the puckered saturated heterocyclic ring, provides a versatile framework for the design of novel therapeutic agents. This guide offers a comprehensive comparison of 3-Me-THQ analogs, delving into their structure-activity relationships (SAR) across various biological targets. We will explore the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for key synthetic and biological evaluation methods.

The Significance of the this compound Scaffold

The introduction of a methyl group at the C3 position of the tetrahydroquinoline core has profound implications for its pharmacological profile. This substitution introduces a chiral center, allowing for stereospecific interactions with biological targets. Furthermore, the methyl group can influence the conformation of the tetrahydroquinoline ring, which in turn affects the spatial orientation of other substituents and their engagement with receptor binding pockets. The strategic placement of this small alkyl group can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 3-Me-THQ analogs can be finely tuned by strategic modifications at several key positions: the nitrogen atom (N1), the aromatic ring (C5, C6, C7, and C8), and the C4 position. This section provides a comparative analysis of these modifications and their impact on various biological activities.

N1-Substitution: Modulating Potency and Selectivity

The secondary amine at the N1 position is a critical handle for chemical modification. N-substitution allows for the introduction of a wide array of functional groups that can profoundly influence the compound's physicochemical properties and target engagement.

A series of N-substituted 3-methyl-tetrahydroisoquinoline analogs (a close structural isomer) have been shown to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline biosynthesis.[1] These studies provide valuable insights that can be extrapolated to the 3-Me-THQ scaffold.

dot

Caption: Key modification sites on the 3-Me-THQ scaffold.

Aromatic Ring Substitution: Fine-Tuning Electronic and Steric Properties

Modification of the benzene ring of the 3-Me-THQ scaffold allows for the systematic variation of electronic and steric properties, which can significantly impact target binding and pharmacokinetic profiles.

A study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines revealed their potential as antifungal agents.[2] The variation of substituents on the 4-aryl group provided key insights into the SAR for this activity.

Table 1: Comparative Antifungal Activity of 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinoline Analogs [2]

Compound4-Aryl SubstituentAntifungal Activity (MIC in µg/mL)
5a Phenyl>100
5b 4-Methylphenyl50
5c 4-Methoxyphenyl25
5d 4-Chlorophenyl12.5
5e 4-Fluorophenyl25
5f 4-Nitrophenyl6.25
6a Phenyl (N-debenzylated)>100
6d 4-Chlorophenyl (N-debenzylated)25

Note: Lower MIC values indicate higher antifungal activity.

The data clearly indicates that electron-withdrawing groups on the 4-aryl substituent, such as nitro and chloro groups, enhance the antifungal activity. This suggests that the electronic properties of the C4-aryl ring play a crucial role in the interaction with the fungal target. The N-benzylated analogs (series 5) generally showed better activity than their N-debenzylated counterparts (series 6), highlighting the importance of a bulky hydrophobic group at the N1 position for this specific activity.

C4-Substitution: Exploring Steric and Conformational Effects

Substitution at the C4 position of the 3-Me-THQ ring introduces an additional stereocenter and can significantly influence the conformation of the heterocyclic ring. This, in turn, dictates the spatial arrangement of other substituents and their interaction with the target protein.

The aforementioned study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines demonstrates the impact of C4-substitution on antifungal activity.[2] The nature of the aryl group at this position is a key determinant of potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines

The synthesis of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines can be achieved via a two-step process involving a three-component cationic imino Diels-Alder cycloaddition followed by catalytic hydrogenation for debenzylation.[2]

Step 1: Synthesis of N-Benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines

  • To a solution of the appropriate aniline (1 mmol) and aromatic aldehyde (1 mmol) in dry acetonitrile (10 mL), add crotonaldehyde (1.2 mmol).

  • Add boron trifluoride etherate (BF₃·OEt₂) (1 mmol) to the mixture.

  • Reflux the reaction mixture at 70°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline.

dot

Caption: Workflow for the synthesis of N-benzyl-4-aryl-3-methyl-THQs.

Step 2: N-Debenzylation to Yield 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines

  • Dissolve the N-benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline (1 mmol) in a mixture of methanol and dichloromethane (3:1, 10 mL).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 14-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the N-debenzylated 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline. Further purification can be performed by column chromatography if necessary.

Antifungal Activity Assay

The antifungal activity of the synthesized compounds can be evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare a serial two-fold dilution of each compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Prepare a fungal inoculum of the desired strain (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to approximately 1-5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Perspectives

The this compound scaffold is a promising framework for the development of novel therapeutic agents with a diverse range of biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N1, C4, and aromatic ring positions can significantly impact potency and selectivity. The antifungal activity of 4-aryl substituted analogs, in particular, showcases the potential of this scaffold in addressing infectious diseases.

Future research in this area should focus on expanding the structural diversity of 3-Me-THQ analogs through the exploration of a wider range of substituents at all available positions. Systematic SAR studies targeting other important biological targets, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, are warranted. Furthermore, the development of stereoselective synthetic methods to access enantiomerically pure 3-Me-THQ analogs will be crucial for elucidating the stereochemical requirements for optimal target engagement and for advancing these promising compounds into preclinical and clinical development.

References

  • Preparation of substituted 3-methyl-4-aryl-1,2,3,4-tetrahydroquinolines... - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - NIH. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. Available at: [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry - Taylor & Francis Online. Available at: [Link]

  • Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed. Available at: [Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- - Eclética Química. Available at: [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega - ACS Publications. Available at: [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Neuroprotective Efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine with promising neuroprotective properties. To provide a clear benchmark, its performance is compared against Riluzole, an established neuroprotective drug.

Introduction: The Neuroprotective Promise of 1-MeTIQ

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its potential to protect neurons from degeneration.[1] Unlike its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), 1-MeTIQ exhibits robust neuroprotective effects, making it a compelling candidate for therapeutic development in the context of neurodegenerative diseases such as Parkinson's disease.[2][3] This guide will dissect the experimental evidence supporting its efficacy, detailing the methodologies used to assess its activity in both cellular and animal models.

Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

The neuroprotective capacity of 1-MeTIQ stems from a multifaceted mechanism of action that addresses several key pathological processes in neurodegeneration.

  • Monoamine Oxidase (MAO) Inhibition : 1-MeTIQ acts as a reversible inhibitor of both MAO-A and MAO-B.[4][5] By inhibiting these enzymes, it reduces the oxidative deamination of dopamine, a process that generates harmful reactive oxygen species (ROS) and contributes to oxidative stress in dopaminergic neurons.[3]

  • Free Radical Scavenging : Beyond its MAO-inhibitory effects, 1-MeTIQ possesses intrinsic antioxidant properties, allowing it to directly scavenge free radicals.[2][6] This dual action of preventing the formation and promoting the neutralization of ROS provides a powerful defense against oxidative damage.

  • NMDA Receptor Antagonism : 1-MeTIQ functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][7] By blocking excessive glutamatergic signaling, it mitigates excitotoxicity, a major contributor to neuronal death in various neurological disorders.[2][8]

In contrast, Riluzole , a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), primarily acts by inhibiting glutamate release and blocking postsynaptic NMDA receptors.[8][9] While there is some overlap in their mechanisms, 1-MeTIQ's additional MAO-inhibitory and direct antioxidant activities suggest a broader spectrum of neuroprotective action.

Diagram of 1-MeTIQ's Neuroprotective Mechanisms

1-MeTIQ Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cellular_stress Cellular Environment Dopamine Dopamine MAO MAO Dopamine->MAO Metabolism ROS_formation ROS Formation MAO->ROS_formation 1-MeTIQ_MAO 1-MeTIQ 1-MeTIQ_MAO->MAO Inhibits Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity 1-MeTIQ_NMDA 1-MeTIQ 1-MeTIQ_NMDA->NMDA_Receptor Blocks Free_Radicals Free Radicals Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress 1-MeTIQ_Scavenger 1-MeTIQ 1-MeTIQ_Scavenger->Free_Radicals Scavenges

Caption: Multi-target neuroprotective mechanism of 1-MeTIQ.

In Vitro Efficacy: Protecting Neurons in a Dish

Cell-based assays are the first line of investigation for assessing the neuroprotective potential of a compound. These models allow for the controlled study of cellular and molecular mechanisms in response to specific neurotoxic insults.

Experimental Models and Assays

A common in vitro model for neuroprotection studies involves the use of neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, or more physiologically relevant primary cortical neurons.[10][11] Neurotoxicity is induced by exposing these cells to stressors that mimic the pathological conditions of neurodegenerative diseases, including:

  • Oxidative Stress : Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[10][12]

  • Excitotoxicity : Triggered by exposure to high concentrations of glutamate.[10]

  • Mitochondrial Dysfunction : Caused by toxins like rotenone or MPP+, which inhibit mitochondrial complex I.[7]

The protective effect of 1-MeTIQ is then quantified using assays that measure cell viability, such as the MTT assay or the LDH cytotoxicity assay .[10][13]

Quantitative Comparison of In Vitro Neuroprotection

The following table summarizes the comparative in vitro efficacy of 1-MeTIQ and Riluzole in protecting neuronal cells from various toxic insults.

CompoundCell ModelNeurotoxic InsultEffective ConcentrationKey FindingsReference
1-MeTIQ Primary cerebellar granule cellsGlutamate (100-250 µM)100-500 µMAlmost complete neuroprotection at 500 µM, comparable to 0.5 µM MK-801.[7][7]
1-MeTIQ Cultured rat mesencephalic neuronsMPP+, 6-OHDA, RotenoneNot specifiedExerted neuroprotective action against all tested toxins. The (R)-enantiomer was more potent.[7][7]
1-MeTIQ Primary hippocampal neuronsAmyloid-β (Aβ)500 µMPrevented Aβ-induced loss of synaptic proteins.[14][14]
Riluzole Cultured cortical neuronsAnoxia10 µMProtected neurons from anoxic damage.
Riluzole SH-SY5Y cellsHydrogen Peroxide (200 µM)1-10 µMCounteracted cell death and ROS increase.[5][5]

These data demonstrate that while both compounds are effective neuroprotectants in vitro, they exhibit different potencies depending on the specific neurotoxic challenge and cell model used.

Detailed Protocol: In Vitro Neuroprotection Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in SH-SY5Y cells.

Diagram of In Vitro Neuroprotection Assay Workflow

In Vitro Neuroprotection Assay Cell_Seeding 1. Seed SH-SY5Y cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Pre-treatment 3. Pre-treat with 1-MeTIQ or Riluzole Incubation1->Pre-treatment Incubation2 4. Incubate for 2h Pre-treatment->Incubation2 Neurotoxin_Addition 5. Add Glutamate to induce excitotoxicity Incubation2->Neurotoxin_Addition Incubation3 6. Incubate for 24h Neurotoxin_Addition->Incubation3 MTT_Addition 7. Add MTT solution to each well Incubation3->MTT_Addition Incubation4 8. Incubate for 4h MTT_Addition->Incubation4 Solubilization 9. Add solubilization buffer Incubation4->Solubilization Absorbance_Reading 10. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for MTT-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding : Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Compound Pre-treatment : Prepare stock solutions of 1-MeTIQ and Riluzole in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.

  • Induction of Neurotoxicity : Prepare a stock solution of glutamate in culture medium. Add the glutamate solution to the wells to achieve a final concentration that induces significant cell death (e.g., 5 mM). Include control wells with untreated cells and cells treated only with glutamate. Incubate the plate for 24 hours.[15]

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the untreated control. Compare the viability of cells pre-treated with the test compounds to the glutamate-only control to determine the neuroprotective effect.

In Vivo Efficacy: Assessing Neuroprotection in Animal Models

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context, considering factors such as bioavailability, metabolism, and effects on complex physiological systems.

Animal Models of Neurodegeneration

Rodent models are widely used to study the pathophysiology of neurodegenerative diseases and to test the efficacy of potential therapies. Common models for Parkinson's disease include:

  • 6-OHDA-lesioned Rat Model : Unilateral injection of 6-hydroxydopamine into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[9][12]

  • MPTP-treated Mouse Model : Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective destruction of dopaminergic neurons in the substantia nigra.[9][17]

  • Rotenone-induced Rat Model : Chronic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, recapitulates many features of Parkinson's disease, including nigrostriatal degeneration and the formation of Lewy body-like inclusions.[1]

Behavioral and Neurochemical Endpoints

The efficacy of neuroprotective agents in these models is assessed through a combination of behavioral tests and post-mortem neurochemical analysis.

  • Behavioral Tests :

    • Rotarod Test : Measures motor coordination and balance by assessing the time a rodent can remain on a rotating rod.[11][18]

    • Cylinder Test : Evaluates forelimb asymmetry, a common motor deficit in unilateral lesion models.

    • Open Field Test : Assesses general locomotor activity and exploratory behavior.

  • Neurochemical Analysis :

    • Dopamine and Metabolite Levels : Measurement of dopamine, DOPAC, and HVA levels in the striatum using high-performance liquid chromatography (HPLC) provides a direct measure of dopaminergic neuron integrity.[3]

    • Tyrosine Hydroxylase (TH) Immunohistochemistry : Staining for TH, the rate-limiting enzyme in dopamine synthesis, allows for the quantification of surviving dopaminergic neurons in the substantia nigra.

Quantitative Comparison of In Vivo Neuroprotection

The following table summarizes the in vivo neuroprotective efficacy of 1-MeTIQ in rodent models of Parkinson's disease.

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
1-MeTIQ 1BnTIQ-induced rat model of PD25 and 50 mg/kg, i.p.Completely antagonized the reduction in dopamine concentration in the striatum.[3][19][3][19]
1-MeTIQ 6-OHDA-lesioned rat modelMultiple administrations (dosage not specified)Completely inhibited the 6-OHDA-induced reduction in dopamine release in the striatum.[12][12]
1-MeTIQ Rotenone-induced rat modelNot specifiedProtected against rotenone-induced mortality and biochemical changes in the brain.[5][5]

These in vivo studies provide strong evidence for the neuroprotective effects of 1-MeTIQ in animal models of Parkinson's disease, demonstrating its ability to preserve dopaminergic neuron function and improve motor deficits.

Detailed Protocol: In Vivo Assessment of Motor Coordination using the Rotarod Test

This protocol describes the use of the rotarod test to evaluate motor coordination in an MPTP-induced mouse model of Parkinson's disease.

Diagram of In Vivo Neuroprotection Study Workflow

In Vivo Neuroprotection Study Acclimatization 1. Acclimatize mice to the housing facility Training 2. Train mice on the rotarod Acclimatization->Training MPTP_Administration 3. Administer MPTP to induce Parkinsonism Training->MPTP_Administration Treatment 4. Treat with 1-MeTIQ or vehicle MPTP_Administration->Treatment Rotarod_Testing 5. Perform rotarod test at specified time points Treatment->Rotarod_Testing Data_Collection 6. Record latency to fall Rotarod_Testing->Data_Collection Neurochemical_Analysis 7. Post-mortem neurochemical analysis Data_Collection->Neurochemical_Analysis

Caption: Workflow for an in vivo neuroprotection study.

Step-by-Step Methodology:

  • Animals and Acclimatization : Use adult male C57BL/6 mice. Acclimatize the animals to the housing facility for at least one week before the start of the experiment.

  • Rotarod Training :

    • Train the mice on the rotarod for three consecutive days before MPTP administration.

    • Each training session consists of three trials with a 15-minute inter-trial interval.

    • For each trial, place the mouse on the rod rotating at a constant speed (e.g., 5 RPM) for 60 seconds. If the mouse falls, place it back on the rod.[11]

  • Induction of Parkinsonism : Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) once daily for four consecutive days.

  • Compound Administration : Begin daily administration of 1-MeTIQ (e.g., 25 or 50 mg/kg, i.p.) or vehicle 30 minutes before each MPTP injection and continue for the duration of the study.

  • Rotarod Testing :

    • Perform the rotarod test on specified days after the last MPTP injection (e.g., days 1, 3, and 7).

    • The test consists of three trials with an accelerating rod speed (e.g., from 4 to 40 RPM over 300 seconds).[11]

    • Record the latency to fall for each mouse in each trial. The trial ends when the mouse falls off the rod or clings to it and makes a full rotation without attempting to walk.

  • Data Analysis : Calculate the average latency to fall for each group at each time point. Compare the performance of the 1-MeTIQ-treated group to the MPTP-only group to determine if the compound improves motor coordination.

  • Post-mortem Analysis : At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., HPLC for striatal dopamine levels) to correlate behavioral outcomes with neuroprotection.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Efficacy

The evidence presented in this guide demonstrates that 1-MeTIQ is a promising neuroprotective agent with a unique, multi-target mechanism of action. Its efficacy has been consistently demonstrated in both in vitro and in vivo models of neurodegeneration. The in vitro studies provide a solid foundation for understanding its cellular and molecular mechanisms, while the in vivo studies highlight its potential to translate into therapeutic benefits in a complex biological system.

The comparison with Riluzole underscores the distinct advantages of 1-MeTIQ's broader mechanistic profile. While further research is needed to fully elucidate its therapeutic potential and to establish its safety and efficacy in humans, the existing data strongly support its continued development as a novel treatment for neurodegenerative diseases.

References

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856. [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved January 2, 2026, from [Link]

  • Inotiv. (n.d.). Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Retrieved January 2, 2026, from [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156–1166. [Link]

  • Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Neurotoxicity Research, 25(1), 107–116. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1–13. [Link]

  • González-Cabrera, C., Draggendorf, K., & Prigge, M. (2024). Rotarod-Test for Mice. protocols.io. [Link]

  • ASAP Collaborative Research Network. (n.d.). Rotarod-Test for Mice. Retrieved January 2, 2026, from [Link]

  • Bio-protocol. (2024). Assessment of Neuroprotective Activity and MTT Assay. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurochemical Research, 40(11), 2348–2357. [Link]

  • Kuszczyk, M. A., Sadowski, M. J., Antkiewicz-Michaluk, L., & Lazarewicz, J. W. (2010). 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity. Pharmacological Reports, 62(6), 1041–1050. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. springermedicine.com. [Link]

  • protocols.io. (2023). MTT assay. [Link]

  • Kuszczyk, M. A., Sadowski, M. J., Antkiewicz-Michaluk, L., & Lazarewicz, J. W. (2014). 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H2O2-induced oxidative stress in primary hippocampal neurons. Neurotoxicity Research, 25(4), 348–357. [Link]

  • Bellingham, M. C. (2011). Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 18(11), 1648–1656. [Link]

  • Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurochemical Research, 40(11), 2348–2357. [Link]

  • Lazarevic, V., Yang, X., Ivanova, D., & Schöne, C. (2018). Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool. Neuropharmacology, 143, 38–48. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2015). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. PubMed. [Link]

  • Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2019). The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus. Neurotoxicity Research, 35(4), 863–877. [Link]

  • Wąsik, A., Golembiowska, K., & Antkiewicz-Michaluk, L. (2017). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurochemical Research, 43(3), 665–674. [Link]

  • Kuszczyk, M. A., Sadowski, M. J., Antkiewicz-Michaluk, L., & Lazarewicz, J. W. (2014). 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons. PubMed. [Link]

Sources

A Comparative Guide for the Pharmacological Evaluation of 3-Methyl-1,2,3,4-tetrahydroquinoline Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, antioxidant, adrenergic, anti-HIV, and neuroprotective properties.[1] The therapeutic versatility of this scaffold underscores the significance of characterizing novel derivatives such as 3-Methyl-1,2,3,4-tetrahydroquinoline. While the broader class of tetrahydroquinolines is well-studied, specific experimental data for the 3-methyl substituted variant remains limited. This guide provides a comprehensive framework for the pharmacological evaluation of this compound, comparing it to two well-established therapeutic agents that target key neuroreceptors: Lorcaserin , a selective serotonin 5-HT2C receptor agonist, and Haloperidol , a potent dopamine D2 receptor antagonist.

The structural similarity of the tetrahydroquinoline core to the pharmacophores of known monoamine receptor ligands suggests that this compound may exhibit activity at serotonin and/or dopamine receptors. This guide will therefore focus on outlining the necessary experimental workflows to determine its potential efficacy and selectivity at these targets, thereby positioning it within the current landscape of neurotherapeutics.

Comparator Therapeutic Agents: Benchmarks for Evaluation

To provide a robust context for the pharmacological characterization of this compound, two well-defined drugs have been selected as comparators:

  • Lorcaserin: A selective serotonin 5-HT2C receptor agonist, formerly marketed for weight management.[2][3] Its mechanism of action involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to a feeling of satiety.[3] Lorcaserin serves as an excellent benchmark for assessing potential 5-HT2C agonistic activity.

  • Haloperidol: A typical antipsychotic of the butyrophenone class that acts primarily as a high-affinity antagonist of the dopamine D2 receptor.[4][5][6] It is used in the treatment of a range of psychiatric disorders.[4][7] Haloperidol provides a clear reference point for evaluating potential D2 receptor antagonism.

A direct comparison of the in vitro and in vivo pharmacological profiles of this compound with these agents will elucidate its potential therapeutic utility and guide further drug development efforts.

Pharmacological Profile Comparison

The following table summarizes the key pharmacological parameters for our comparator agents and outlines the data to be determined for this compound.

ParameterThis compoundLorcaserinHaloperidol
Primary Target(s) To be determinedSerotonin 5-HT2C ReceptorDopamine D2 Receptor
Mechanism of Action To be determinedAgonistAntagonist/Inverse Agonist
Receptor Binding Affinity (Ki) To be determined5-HT2C: ~13 nMD2: ~1.5 nM
Functional Potency (EC50/IC50) To be determined5-HT2C: ~39 nM (agonist)D2: ~0.7 nM (antagonist)
Selectivity To be determined>100-fold for 5-HT2C over other 5-HT receptorsHigh for D2, with some activity at α1-adrenergic and 5-HT2A receptors

Proposed Experimental Workflows for Pharmacological Characterization

To ascertain the pharmacological profile of this compound, a series of in vitro assays are proposed. These experiments are designed to provide a comprehensive understanding of its potential interactions with the serotonin 5-HT2C and dopamine D2 receptors.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of this compound binding_assay Receptor Binding Assays (5-HT2C & D2 Receptors) synthesis->binding_assay Test Compound functional_assay Functional Assays (Agonist/Antagonist Modes) binding_assay->functional_assay Identified Targets selectivity_panel Receptor Selectivity Profiling functional_assay->selectivity_panel data_analysis Determination of Ki, EC50/IC50 & Selectivity Ratios selectivity_panel->data_analysis comparison Comparison with Lorcaserin & Haloperidol data_analysis->comparison Gq_pathway Agonist 5-HT2C Agonist (e.g., Lorcaserin) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2C receptor.

Diagram of the D2 Receptor Signaling Pathway

Gi_pathway Agonist D2 Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds & Activates Antagonist D2 Antagonist (e.g., Haloperidol) Antagonist->Receptor Binds & Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway of the Gi-coupled D2 receptor.

Conclusion and Future Directions

While the therapeutic potential of the tetrahydroquinoline scaffold is well-documented, the specific pharmacological profile of this compound remains to be elucidated. This guide provides a clear and scientifically rigorous roadmap for its initial in vitro characterization. By employing the detailed experimental protocols outlined herein and comparing the resulting data with established therapeutic agents like Lorcaserin and Haloperidol, researchers can effectively determine its receptor binding affinity, functional activity, and selectivity.

The data generated from these studies will be instrumental in guiding subsequent in vivo experiments to assess efficacy, safety, and pharmacokinetic properties. Ultimately, a thorough understanding of the pharmacological profile of this compound is the critical first step in unlocking its potential as a novel therapeutic agent.

References

  • Haloperidol. In: Wikipedia. [Link] [4]2. Lorcaserin: a review of its preclinical and clinical pharmacology and therapeutic potential. [Link] [2]3. Haloperidol Pharmacology. News-Medical.net. [Link] [5]4. Lorcaserin. In: Wikipedia. [Link] [3]5. Haloperidol: Package Insert / Prescribing Information. Drugs.com. [Link] [6]6. The Pharmacological Guide to Haloperidol. Nova Science Publishers. [Link]

  • Haloperidol. StatPearls - NCBI Bookshelf. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Cross-Validating Bioactivity: A Case Study on 3-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The path from a promising "hit" to a viable drug candidate is paved with meticulous validation and cross-validation of its biological activity. This guide provides a comprehensive framework for cross-validating the bioactivity of novel chemical entities, using 3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-Me-THIQ) as a practical case study. While the initial query focused on the quinoline isomer, the available scientific literature points to the isoquinoline scaffold as being more extensively studied, making it a more robust subject for demonstrating the principles of bioactivity validation.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of THIQ have been investigated for their potential as anticancer, antibacterial, antiviral, and neuroprotective agents, among others.[2][3] The specific substitution on the THIQ core, such as the methyl group at the 3-position in 3-Me-THIQ, can significantly influence its biological target engagement and overall activity profile.

This guide will delve into the critical importance of a multi-faceted approach to bioactivity confirmation, emphasizing the integration of orthogonal assays and the use of appropriate controls to build a robust data package for any novel compound.

The Imperative of Cross-Validation in Bioactivity Studies

A single positive result in a primary screening assay, while exciting, is prone to a variety of artifacts and false positives. Cross-validation is the systematic process of using multiple, independent experimental methods to confirm an initial observation. This approach is fundamental to ensuring the scientific rigor and reproducibility of bioactivity data. The core tenets of a robust cross-validation strategy include:

  • Orthogonal Assays: Employing different assay formats that measure the same biological endpoint through distinct mechanisms.

  • Secondary and Confirmatory Assays: Progressing from high-throughput screening (HTS) formats to more detailed, lower-throughput assays that provide deeper mechanistic insights.

  • Structure-Activity Relationship (SAR) Analysis: Evaluating structurally related analogs to confirm that the observed activity is specific to the chemical scaffold .

  • Use of Positive and Negative Controls: Benchmarking the activity of the test compound against known modulators of the target and inactive structural analogs.

The following sections will outline a practical workflow for the cross-validation of a hypothetical bioactive profile for 3-Methyl-1,2,3,4-tetrahydroisoquinoline.

Case Study: Cross-Validation of 3-Methyl-1,2,3,4-tetrahydroisoquinoline as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

Based on existing literature, substitution at the 3-position of the THIQ scaffold has been shown to enhance inhibitory activity against Phenylethanolamine N-methyltransferase (PNMT).[4] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. Its inhibition is a therapeutic strategy for conditions such as congestive heart failure.

Step 1: Primary Assay - Initial Hit Identification

The initial discovery of 3-Me-THIQ's potential PNMT inhibitory activity would likely come from a high-throughput screening campaign. A common primary assay for PNMT is a radiometric assay.

Experimental Protocol: Radiometric PNMT Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PNMT is pre-incubated with the test compound (3-Me-THIQ) at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates: norepinephrine and the radiolabeled methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Separation and Detection: The radiolabeled product ([¹⁴C]-epinephrine) is separated from the unreacted radiolabeled substrate using a separation technique like scintillation proximity assay (SPA) or filter-based separation.

  • Data Analysis: The amount of radioactivity in the product is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Step 2: Secondary Confirmatory Assay - An Orthogonal Approach

To cross-validate the results from the primary radiometric assay, an orthogonal method that does not rely on radioactivity is essential. A common choice is an HPLC-based assay that directly measures the formation of the product, epinephrine.

Experimental Protocol: HPLC-Based PNMT Assay

  • Reaction Setup: Similar to the primary assay, the enzymatic reaction is carried out with PNMT, norepinephrine, S-adenosyl-L-methionine, and varying concentrations of 3-Me-THIQ.

  • Reaction Termination: The reaction is stopped, and the protein is precipitated.

  • Sample Preparation: The supernatant is collected, filtered, and injected into a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation: The substrate (norepinephrine) and product (epinephrine) are separated on a reverse-phase HPLC column.

  • Detection: The separated compounds are detected using an electrochemical detector or by fluorescence detection after derivatization.

  • Quantification and Analysis: The peak area of the epinephrine product is quantified, and the IC₅₀ value for 3-Me-THIQ is determined.

Data Comparison and Interpretation

The IC₅₀ values obtained from the radiometric and HPLC-based assays should be in close agreement. A significant discrepancy would warrant further investigation into potential assay artifacts.

Assay FormatEndpoint3-Me-THIQ IC₅₀ (µM)Control Inhibitor (e.g., SKF-64139) IC₅₀ (µM)
Radiometric Assay¹⁴C-epinephrine formation5.20.24
HPLC-Based AssayEpinephrine quantification6.10.30

Note: The IC₅₀ values presented are hypothetical for illustrative purposes and are based on the known potency of related compounds.

Step 3: Cellular Assay - Assessing Activity in a Biological Context

While in vitro enzyme assays are crucial, it is equally important to assess the compound's activity in a cellular context. This step helps to evaluate cell permeability and potential off-target effects. A cellular assay could involve using a cell line that endogenously expresses PNMT or a transfected cell line.

Experimental Protocol: Cellular PNMT Activity Assay

  • Cell Culture: A suitable cell line (e.g., PC12 cells, which have low endogenous PNMT but can be transfected) is cultured.

  • Compound Treatment: The cells are treated with varying concentrations of 3-Me-THIQ.

  • Substrate Loading: The cells are loaded with a cell-permeant precursor or substrate.

  • Lysis and Analysis: The cells are lysed, and the intracellular levels of epinephrine and norepinephrine are measured using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: The ratio of epinephrine to norepinephrine is calculated, and the dose-dependent inhibition by 3-Me-THIQ is determined.

Step 4: Cross-Validation with Structurally Related Compounds

To ensure that the observed bioactivity is not a result of non-specific inhibition or an artifact of the compound's chemical properties, it is critical to test structurally related analogs.

  • Positive Control: A known, potent PNMT inhibitor with a different chemical scaffold should be used to validate the assay performance. For PNMT, a compound like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) is a suitable choice.[4]

  • Negative Control: A close structural analog of 3-Me-THIQ that is known to be inactive against the target should be tested. If such a compound is not known, one could synthesize or procure an analog with a modification predicted to abolish activity (e.g., removal of the methyl group or alteration of the stereochemistry).

  • Parent Scaffold: Testing the parent 1,2,3,4-tetrahydroisoquinoline scaffold provides a baseline for understanding the contribution of the methyl group to the observed activity.

Comparative Bioactivity of THIQ Analogs against PNMT

CompoundStructurePNMT IC₅₀ (µM)Rationale for Inclusion
3-Methyl-1,2,3,4-tetrahydroisoquinoline5.2Test Compound
1,2,3,4-tetrahydroisoquinoline10.3[4]Parent Scaffold
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139)0.24[4]Positive Control
Inactive Analog (Hypothetical)>100Negative Control

This comparative analysis helps to build a preliminary structure-activity relationship (SAR) and provides confidence that the observed bioactivity is specific to the chemical features of 3-Me-THIQ.

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for a systematic approach to bioactivity cross-validation.

CrossValidationWorkflow PrimaryAssay Primary Assay (e.g., Radiometric PNMT Assay) SecondaryAssay Secondary Confirmatory Assay (e.g., HPLC-based Assay) PrimaryAssay->SecondaryAssay Orthogonal Confirmation CellularAssay Cellular Assay (e.g., PC12 cells) SecondaryAssay->CellularAssay Biological Context SAR_Analysis SAR by Analogs (Positive/Negative Controls) CellularAssay->SAR_Analysis Specificity Check ValidatedHit Validated Bioactive Compound SAR_Analysis->ValidatedHit Final Validation

Caption: A generalized workflow for the cross-validation of bioactivity results.

Conclusion

The cross-validation of bioactivity is a non-negotiable component of rigorous scientific research in drug discovery. By employing a multi-pronged approach that includes orthogonal assays, cellular models, and the use of appropriate controls, researchers can build a compelling case for the specific biological activity of a novel compound. The case study of 3-Methyl-1,2,3,4-tetrahydroisoquinoline as a potential PNMT inhibitor illustrates a practical and robust framework for this essential process. This systematic approach not only validates the initial findings but also lays the groundwork for further preclinical development.

References

  • Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-760. [Link]

  • PubChem. (n.d.). 3-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Zara-Kaczian, E., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754. [Link]

  • Zara-Kaczian, E., et al. (1986). Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property. Journal of Medicinal Chemistry, 29(7), 1158-1162. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. ResearchGate. [Link]

  • Malamas, M. S., et al. (2000). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 5(12), 952-965. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Tsvetkova, D., et al. (2021). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 26(16), 4975. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6649-6678. [Link]

  • Patil, R., et al. (2014). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. Anticancer Agents in Medicinal Chemistry, 14(3), 473-482. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13864-13895. [Link]

  • Singh, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Singh, K., et al. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Patil, R., et al. (2014). Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. Anticancer Agents in Medicinal Chemistry, 14(3), 473-482. [Link]

  • Zhang, M., et al. (2022). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Reports, 39(8), 1516-1547. [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

Sources

Benchmarking new "3-Methyl-1,2,3,4-tetrahydroquinoline" derivatives against parent compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of new derivatives of 3-Methyl-1,2,3,4-tetrahydroquinoline against its parent scaffold. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities. This document offers a detailed narrative on experimental design, causality behind procedural choices, and in-depth protocols for key assays.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Research has highlighted the potential of THQ derivatives in several therapeutic areas, including oncology, neurodegenerative diseases, and conditions associated with oxidative stress.[1][3] Specifically, substituted tetrahydroquinolines have demonstrated promising anticancer and antioxidant properties.[4][5]

The parent compound, this compound, serves as a foundational structure for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This guide outlines a systematic approach to benchmark newly synthesized derivatives against the parent compound, ensuring a rigorous and objective assessment of their potential.

Experimental Design: A Roadmap for Comparative Analysis

A robust benchmarking study requires a multi-faceted experimental approach. The following workflow provides a logical progression from synthesis to in-depth biological characterization.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Data Analysis & Lead Selection A Synthesis of Parent Compound (this compound) B Design & Synthesis of Novel Derivatives (D1-D3) A->B C Structural Elucidation & Purity Analysis (NMR, MS, HPLC) B->C D Antioxidant Activity Assessment (DPPH Radical Scavenging Assay) C->D E Cytotoxicity Profiling (MTT Assay on Cancer Cell Lines) D->E F Target-Specific Bioactivity (e.g., Acetylcholinesterase Inhibition) E->F G Comparative Data Analysis (IC50/EC50 Determination) F->G H Structure-Activity Relationship (SAR) Studies G->H I Selection of Lead Candidate(s) H->I

Caption: A streamlined workflow for the benchmarking of novel this compound derivatives.

Phase 1: Synthesis and Characterization

The foundation of any comparative study lies in the robust synthesis and thorough characterization of the compounds of interest.

Protocol 1: Synthesis of this compound (Parent Compound)

A common and effective method for the synthesis of tetrahydroquinolines is the domino reaction, which involves multi-step sequences in a single operation.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-nitrobenzene in ethanol.

  • Catalyst Addition: Add a catalytic amount of TiO2.

  • Photochemical Reaction: Irradiate the solution with a 350 nm UV lamp. The TiO2 catalyzes the reduction of the nitro group to an aniline and the simultaneous oxidation of ethanol to acetaldehyde.

  • In Situ Cyclization: The in situ generated aniline and acetaldehyde undergo a domino reaction to form this compound.

  • Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and mass spectrometry.

Design and Synthesis of Novel Derivatives (D1-D3)

To explore the structure-activity relationship (SAR), a series of derivatives with systematic modifications should be synthesized. For this guide, we propose three hypothetical derivatives:

  • Derivative 1 (D1): Introduction of a hydroxyl group at the 6-position (6-Hydroxy-3-methyl-1,2,3,4-tetrahydroquinoline). This modification is known to enhance antioxidant activity in related compounds.

  • Derivative 2 (D2): Addition of a phenyl group at the 4-position (3-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline). Aryl substitution has been shown to influence anticancer activity.[7]

  • Derivative 3 (D3): N-alkylation with a propargyl group (1-Propargyl-3-methyl-1,2,3,4-tetrahydroquinoline). This functional group can be used for further "click" chemistry modifications and may modulate biological activity.

The synthesis of these derivatives will involve modifications of the general synthetic route for the parent compound, such as using substituted anilines or employing N-alkylation post-synthesis. Each derivative must be rigorously purified and characterized to ensure a purity of >95% for biological testing.

Phase 2: In Vitro Screening Cascade

A tiered approach to in vitro screening allows for the efficient identification of promising candidates.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and reliable method to evaluate the free radical scavenging capacity of the synthesized compounds.[8]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the parent compound and its derivatives (D1-D3) in methanol.

  • Assay Procedure: In a 96-well plate, add the DPPH solution to each well containing the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined for each compound. Ascorbic acid is used as a positive control.

Protocol 3: MTT Assay for Cytotoxicity Profiling

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is crucial for evaluating the anticancer potential of the synthesized compounds.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the parent compound and its derivatives for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined for each compound. Doxorubicin can be used as a positive control.[9]

Phase 3: Data Analysis and Lead Selection

The culmination of the experimental work is the comparative analysis of the generated data to identify lead candidates.

Comparative Data Summary

The following tables present hypothetical data to illustrate the comparative analysis:

Table 1: Antioxidant Activity (DPPH Assay)

CompoundEC50 (µM)
Parent Compound>100
Derivative 1 (D1)15.2
Derivative 2 (D2)85.6
Derivative 3 (D3)52.1
Ascorbic Acid25.8

Table 2: Cytotoxicity (MTT Assay)

CompoundIC50 (µM) - MCF-7IC50 (µM) - HCT-116
Parent Compound>100>100
Derivative 1 (D1)78.389.1
Derivative 2 (D2)12.518.7
Derivative 3 (D3)45.955.2
Doxorubicin0.81.1
Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data:

  • The introduction of a hydroxyl group at the 6-position (D1) significantly enhances antioxidant activity, as anticipated.

  • The addition of a phenyl group at the 4-position (D2) markedly increases cytotoxic activity against both cancer cell lines, suggesting this position is crucial for anticancer effects.

  • N-alkylation with a propargyl group (D3) moderately improves both antioxidant and cytotoxic activities compared to the parent compound.

SAR cluster_parent Parent Compound cluster_derivatives Derivatives Parent This compound (Low Activity) D1 D1 (6-OH) (High Antioxidant) Parent->D1 Hydroxylation D2 D2 (4-Ph) (High Cytotoxicity) Parent->D2 Arylation D3 D3 (N-Propargyl) (Moderate Activity) Parent->D3 N-Alkylation

Caption: A conceptual diagram illustrating the structure-activity relationships of the hypothetical derivatives.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to the benchmarking of novel this compound derivatives. The presented workflow, from synthesis to a tiered in vitro screening cascade, allows for the efficient identification of lead candidates with enhanced biological activities. The hypothetical data and SAR analysis demonstrate how strategic modifications to the parent scaffold can significantly improve its therapeutic potential.

Future work should focus on the lead candidate(s) identified through this process. This includes expanding the panel of cancer cell lines, investigating the mechanism of action, and conducting in vivo studies to assess efficacy and safety in preclinical models. The exploration of further derivatives based on the initial SAR findings will also be crucial for the development of a potent and selective clinical candidate.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: Not specified)
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (Source: Not specified)
  • Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (Source: Not specified)
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Source: Not specified)
  • Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Not specified)
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Not specified)
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.

Sources

A Senior Application Scientist's Guide to Selecting Chiral Selectors for the Enantioseparation of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereoisomeric purity of chiral molecules like 3-Methyl-1,2,3,4-tetrahydroquinoline is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. This guide provides an in-depth comparison of various chiral selectors for the enantioseparation of this compound, grounded in established chromatographic principles and supported by experimental data from related compounds.

The Importance of Chiral Separation for Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] The introduction of a chiral center, as in this compound, means that the enantiomers can exhibit distinct biological activities. Therefore, the ability to resolve these enantiomers is crucial for understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates.

A Strategic Approach to Chiral Selector Screening

The selection of an appropriate chiral stationary phase (CSP) is the most critical step in developing a successful enantioselective separation method. A trial-and-error approach can be time-consuming and costly. A more systematic screening strategy, employing a diverse set of chiral selectors with complementary recognition mechanisms, is highly recommended.

Below is a recommended workflow for selecting a suitable chiral column for the separation of this compound.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Start Racemic this compound Screen_Polysaccharide Screen Polysaccharide Columns (e.g., Amylose & Cellulose-based) Start->Screen_Polysaccharide Screen_Cyclodextrin Screen Cyclodextrin Columns (e.g., β-cyclodextrin based) Start->Screen_Cyclodextrin Screen_Other Screen Other CSPs (e.g., Pirkle, Protein-based) Start->Screen_Other Evaluate_Separation Evaluate Initial Results (Partial or Baseline Separation?) Screen_Polysaccharide->Evaluate_Separation Screen_Cyclodextrin->Evaluate_Separation Screen_Other->Evaluate_Separation No_Separation No Separation Evaluate_Separation->No_Separation No Partial_Separation Partial Separation Evaluate_Separation->Partial_Separation Partial Baseline_Separation Baseline Separation Evaluate_Separation->Baseline_Separation Yes No_Separation->Screen_Other Try alternative CSPs Optimize_Conditions Optimize Mobile Phase (Solvent, Additives) & Conditions (Flow, Temp.) Partial_Separation->Optimize_Conditions Baseline_Separation->Optimize_Conditions For improved robustness Final_Method Final Validated Method Optimize_Conditions->Final_Method

Sources

A Comparative Mechanistic Guide to 3-Methyl-1,2,3,4-tetrahydroquinoline and Its Isomeric Counterpart, 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the mechanism of action between structurally similar compounds is paramount. This guide provides an in-depth comparison of 3-Methyl-1,2,3,4-tetrahydroquinoline and its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). While both compounds share a hydrogenated quinoline core, the placement of the nitrogen atom and the methyl group dramatically influences their pharmacological profiles. This guide will dissect the established multi-faceted mechanism of 1MeTIQ and contrast it with the putative mechanisms of this compound, offering a roadmap for comparative experimental validation.

Part 1: The Well-Defined Neuroprotective Mechanisms of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

1MeTIQ is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[1][2] Its mechanism of action is complex and involves modulation of several key neurological pathways.

Monoamine Oxidase (MAO) Inhibition

A primary and well-documented action of 1MeTIQ is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[3][4] By inhibiting MAO, 1MeTIQ increases the synaptic availability of dopamine, serotonin, and norepinephrine, which is believed to contribute to its antidepressant-like effects.[3][4] This inhibition also reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines by MAO.[3]

Antioxidant and Free Radical Scavenging Properties

Beyond its effects on MAO, 1MeTIQ is a potent free radical scavenger.[5][6] It can directly neutralize harmful ROS, thereby protecting neurons from oxidative stress, a key pathological feature of many neurodegenerative diseases.[7] Some evidence suggests that 1MeTIQ may also exert indirect antioxidant effects by inducing the expression of endogenous antioxidant enzymes.[7]

Glutamatergic System Antagonism

A distinguishing feature of 1MeTIQ's neuroprotective profile is its interaction with the glutamatergic system. It acts as an antagonist at NMDA receptors, preventing excessive calcium influx that leads to excitotoxicity and neuronal death.[5][6] This action is crucial in protecting neurons from the damaging effects of pathological glutamate concentrations.

The multifaceted mechanism of 1MeTIQ is a key to its neuroprotective efficacy, engaging with multiple pathological cascades in neurodegeneration.

Part 2: Putative Mechanisms of Action for this compound

In contrast to 1MeTIQ, the specific mechanism of action for this compound is less defined in the scientific literature. However, based on the activities of the broader class of tetrahydroquinolines, we can infer several potential pathways for investigation. The tetrahydroquinoline scaffold is a common feature in a variety of biologically active compounds.[2][8]

Potential Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of tetrahydroquinoline derivatives.[9] It is plausible that this compound also possesses free radical scavenging capabilities. The nitrogen atom and the aromatic ring system could participate in electron donation to neutralize reactive oxygen species.

Modulation of Ion Channels

Some substituted tetrahydroquinolines have been identified as modulators of ion channels, such as the large-conductance calcium-activated potassium (BK) channels. While this activity has not been specifically reported for the 3-methyl derivative, it represents a viable avenue for investigation given the structural similarities to known BK channel agonists.

Part 3: A Proposed Experimental Framework for a Head-to-Head Comparison

To elucidate the mechanism of action of this compound and directly compare it to 1MeTIQ, a systematic experimental approach is required. The following protocols provide a robust framework for such a comparative study.

Comparative Analysis of MAO Inhibition

Objective: To determine and compare the in vitro inhibitory potency of this compound and 1MeTIQ against MAO-A and MAO-B.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay [10]

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of this compound and 1MeTIQ in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine IC50 values.

  • Assay Procedure:

    • Add the MAO enzyme (either A or B) to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Pre-incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate and fluorescent probe.

    • Monitor the fluorescence intensity over time, which corresponds to the production of hydrogen peroxide.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for both compounds against both MAO isoforms.

Expected Outcome: This experiment will reveal whether this compound shares the MAO-inhibitory properties of 1MeTIQ and, if so, its potency and selectivity for the A and B isoforms.

Logical Flow of the Proposed Comparative Study

G cluster_1MeTIQ 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) (Established Mechanisms) cluster_3MTHQ This compound (Putative Mechanisms) cluster_Exp Proposed Comparative Experiments MAO_Inhibition MAO Inhibition Exp_MAO MAO Inhibition Assay MAO_Inhibition->Exp_MAO Compare Antioxidant Antioxidant/Free Radical Scavenging Exp_Antioxidant Antioxidant Assays (DPPH/ABTS) Antioxidant->Exp_Antioxidant Compare NMDA_Antagonism NMDA Receptor Antagonism Exp_Neuroprotection Neuronal Viability Assays NMDA_Antagonism->Exp_Neuroprotection Compare Putative_Antioxidant Potential Antioxidant Activity Putative_Antioxidant->Exp_Antioxidant Investigate Putative_Ion_Channel Potential Ion Channel Modulation Exp_Electrophysiology Electrophysiology (Patch Clamp) Putative_Ion_Channel->Exp_Electrophysiology Investigate Data_Table Comparative Data Summary Exp_MAO->Data_Table Exp_Antioxidant->Data_Table Exp_Neuroprotection->Data_Table Exp_Electrophysiology->Data_Table

Caption: Proposed workflow for the comparative mechanistic analysis.

Assessment of Antioxidant and Free Radical Scavenging Activity

Objective: To quantify and compare the antioxidant capacities of both compounds.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays [9][11]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a methanolic solution of DPPH.

    • Add various concentrations of the test compounds to the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Add different concentrations of the test compounds to the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation period. A reduction in absorbance signifies scavenging of the radical.

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for both compounds in each assay.

Expected Outcome: These assays will provide quantitative data on the direct antioxidant potential of this compound relative to 1MeTIQ.

Evaluation of Neuroprotective Effects

Objective: To assess and compare the ability of both compounds to protect neurons from excitotoxicity and oxidative stress.

Experimental Protocol: In Vitro Neuronal Viability Assay

  • Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Induction of Neurotoxicity: Treat the cells with a neurotoxin such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of this compound or 1MeTIQ.

  • Viability Assessment: After a suitable incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Expected Outcome: This experiment will determine if this compound exhibits neuroprotective effects and how its potency compares to that of 1MeTIQ under different neurotoxic conditions.

Workflow for Neuronal Viability Assay

G start Primary Neuronal Culture toxin Induce Neurotoxicity (e.g., Glutamate, H2O2) start->toxin compound_A Treat with This compound toxin->compound_A compound_B Treat with 1-Methyl-1,2,3,4-tetrahydroisoquinoline toxin->compound_B control Vehicle Control toxin->control viability Assess Cell Viability (MTT or LDH Assay) compound_A->viability compound_B->viability control->viability end Compare Neuroprotective Efficacy viability->end

Caption: Experimental design for comparing neuroprotective effects.

Part 4: Comparative Data Summary

Mechanism/Activity1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)This compound (Hypothesized)
MAO Inhibition Yes (MAO-A and MAO-B)[3][4]To be determined
Antioxidant Activity Yes (Direct radical scavenging)[5][6]Likely, based on the tetrahydroquinoline scaffold[9]
NMDA Receptor Antagonism Yes[5][6]Unlikely, but requires investigation
Ion Channel Modulation Not a primary reported mechanismPossible (e.g., BK channels)
Neuroprotection Yes (demonstrated in various models)[7]To be determined

Conclusion

While 1-Methyl-1,2,3,4-tetrahydroisoquinoline has a well-characterized, multi-target mechanism of action that underpins its neuroprotective effects, the pharmacological profile of its structural isomer, this compound, remains largely unexplored. The proposed experimental framework provides a clear and logical path for a comprehensive comparative analysis. The results of these studies will be invaluable to researchers in the fields of medicinal chemistry and neuropharmacology, providing crucial insights into the structure-activity relationships of this important class of heterocyclic compounds and aiding in the development of novel therapeutic agents.

References

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 946-957. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2023). Molecules, 28(15), 5894. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Semantic Scholar. [Link]

  • Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Neurotoxicity Research, 25(1), 107-118. [Link]

  • Kohno, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1032(1-2), 183-190. [Link]

  • Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Springer Science and Business Media LLC. [Link]

  • Callingham, B. A., & Lyles, G. A. (1987). Monoamine oxidase-B inhibition: a comparison of in vivo and ex vivo measures of reversible effects. Journal of Pharmacy and Pharmacology, 39(12), 1019-1024. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 729-754. [Link]

  • Im, S., et al. (2015). Electrophysiological characterization and activation of BK channels by NS19504. ResearchGate. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Patsnap. (2025, March 11). What MAO inhibitors are in clinical trials currently? Synapse. [Link]

  • Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. [Link]

  • Zhang, G., et al. (2023). BK channel modulation by positively charged peptides and auxiliary γ subunits mediated by the Ca2+-bowl site. The Journal of General Physiology, 155(5), e202213238. [Link]

  • Tombaugh, G. C., et al. (2014). BK channel activation by L-type Ca2+ channels CaV1.2 and CaV1.3 during the subthreshold phase of an action potential. Journal of Neurophysiology, 112(6), 1438-1451. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Vetulani, J. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Yazejian, B., et al. (2001). Electrophysiological properties of BK channels in Xenopus motor nerve terminals. The Journal of Physiology, 536(Pt 2), 347-358. [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(30), 27154-27167. [Link]

  • Kaur, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Kaur, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Gulcin, İ. (2012). Antioxidant Assays in Pharmacological Research. Asian Journal of Pharmacy and Technology, 2(2), 43-50. [Link]

  • Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Research Square. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13134-13157. [Link]

  • Nikolova, V., et al. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 24(18), 3290. [Link]

  • Al-Ostoot, F. H., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 27(19), 6667. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Retrieved from [Link]

  • Ghotekar, S., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 27(19), 6245. [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8394-8431. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide offers a procedural framework rooted in established safety protocols for analogous compounds.

Disclaimer: This guide is based on the known hazards of the parent compound, 1,2,3,4-tetrahydroquinoline, and its derivatives. An official Safety Data Sheet (SDS) specific to this compound was not available at the time of writing. It is imperative to consult the official SDS for your specific compound and to adhere strictly to all institutional and local regulations regarding hazardous waste disposal. This document serves as a supplementary resource, not a replacement for official protocols from your institution's Environmental Health & Safety (EHS) department.

Part 1: Hazard Profile & Core Disposal Principles

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Based on data from closely related quinoline derivatives, this compound should be managed as a hazardous substance with the following risk profile.

Anticipated Hazard Profile:

  • Acute Toxicity: The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed.[1] Skin contact may also be harmful.

  • Carcinogenicity: It is suspected to be a Category 1B carcinogen, meaning it may cause cancer.[1]

  • Physical Hazards: The compound is likely a combustible liquid, requiring that it be kept away from heat, sparks, and open flames.[1]

  • Environmental Hazards: Tetrahydroquinoline is recognized as being harmful or toxic to aquatic life with long-lasting effects.[1] Critically, it is not readily biodegradable, meaning its release into the environment can cause persistent harm.[1]

The Core Disposal Directive:

Given this profile, the central principle is clear: This compound and any materials contaminated with it must be treated as hazardous waste.

This directive mandates the following:

  • DO NOT dispose of this chemical down the drain.[2][3] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4][5]

  • DO NOT dispose of this chemical in the regular solid waste trash.[2]

  • DO collect all waste streams containing this compound for management through your institution's approved hazardous waste program.[6][7][8]

Part 2: Pre-Disposal Safety Protocols

Before handling any waste materials, ensure all safety measures are in place.

Engineering Controls

All handling and preparation of this compound waste must be conducted within a certified chemical fume hood or a well-ventilated area to prevent inhalation of vapors.[1][6][9] Ensure that a safety shower and eyewash station are readily accessible.[9]

Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required for handling this chemical waste, with standards referenced from the Occupational Safety and Health Administration (OSHA) and European Norms (EN).

Protection TypeSpecific EquipmentStandard (Example)Rationale
Eye/Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 / EN 166Protects against splashes and vapors that can cause serious eye irritation.[6][10]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents skin contact, as the substance is a skin irritant and potentially absorbed.[6][10]
Body Laboratory coat.---Protects against incidental contact and contamination of personal clothing.[2]
Respiratory Not typically required when using a fume hood. If handled outside a hood, a NIOSH-approved respirator may be necessary.NIOSH / EN 149Prevents inhalation of potentially toxic and irritating vapors.[8]

Part 3: Step-by-Step Disposal Procedures

Follow this systematic process to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

Properly categorize your waste at the point of generation.

  • Chemical Waste: This includes the pure compound, reaction mixtures, or solutions containing this compound.

  • Contaminated Solid Waste: This includes items like used gloves, weigh paper, pipette tips, and absorbent pads from spill cleanups.

  • Segregation: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions.[2] For example, do not mix with strong oxidizing agents.[6]

Step 2: Waste Containment & Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][6] Do not use the original container for waste collection unless it is designated for that purpose.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound." Ensure the label is accurate and legible.

Step 3: Managing Spills & Contaminated Materials

In the event of a small spill:

  • Ensure the area is well-ventilated and eliminate all ignition sources.[11]

  • Wearing your full PPE, contain the spill.

  • Absorb the liquid with an inert material such as vermiculite, dry sand, or a chemical sorbent pad.[11]

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place the collected material into your labeled hazardous waste container.[11]

  • Clean the spill area thoroughly.

Step 4: Disposal of "Empty" Containers

An "empty" container that held hazardous waste can sometimes be disposed of as non-hazardous solid waste, but strict criteria apply. Under the EPA's Resource Conservation and Recovery Act (RCRA), a container is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight for smaller containers. However, for acutely hazardous wastes, triple-rinsing is often required.

Causality: Given the toxicity and carcinogenicity of this compound class, the most prudent and self-validating approach is to treat all un-rinsed containers as hazardous waste.[1] This eliminates ambiguity and ensures the highest level of safety and compliance.

Step 5: Final Disposal Pathway

Accumulate the sealed and labeled hazardous waste container in a designated satellite accumulation area within your lab. Once ready for pickup, contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal contractor. This ensures the waste is transported, treated, and disposed of in accordance with all federal and state regulations.[1]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_process Waste Handling & Segregation cluster_disposal Final Disposal A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is waste liquid or solid? C->D E Collect in Labeled, Sealed LIQUID Hazardous Waste Container D->E Liquid F Collect in Labeled, Sealed SOLID Hazardous Waste Container D->F Solid G Store container in designated Satellite Accumulation Area E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Contractor Manages Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Sigma-Aldrich. (2025, August 6). Safety Data Sheet: 1,2,3,4-tetrahydroquinoline.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 6-Methoxy-1,2,3,4-tetrahydroquinoline.
  • Acros Organics. (2023, August 23). Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Echemi. 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.
  • Cole-Parmer. Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%.
  • BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • U.S. Environmental Protection Agency (EPA). Quinoline.
  • U.S. Environmental Protection Agency (EPA). (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Ohio Environmental Protection Agency. The Disposal of Hazardous Waste Pharmaceuticals FAQs.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • ScienceLab.com. (2010, June 10).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-1,2,3,4-tetrahydroquinoline. As professionals in research and drug development, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The following protocols are designed not as a rigid template, but as a comprehensive framework grounded in established safety principles for quinoline derivatives. Given that detailed toxicological data for this specific isomer may be limited, these recommendations are synthesized from safety data for structurally similar compounds and are intended to establish a robust culture of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is paramount. This compound, as a derivative of quinoline, should be handled with the assumption that it carries similar risks. The primary hazards associated with this class of compounds include acute toxicity, severe irritation, and potential long-term health effects.[1][2][3]

Key Hazards of Tetrahydroquinoline Derivatives:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]

  • Skin and Eye Damage: Capable of causing skin irritation, severe burns, and serious eye damage.[3][4][5][6]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][4][5][7]

  • Carcinogenicity: The parent compound, quinoline, is suspected of causing genetic defects and cancer.[1][2][8] This necessitates handling all derivatives with appropriate caution.

  • Combustibility: The compound may be a combustible liquid, requiring careful management of ignition sources.[2]

Table 1: Consolidated Hazard Profile
Hazard ClassificationCategoryAssociated Risks
Acute Toxicity, OralCategory 3 / 4Toxic or harmful if swallowed.[2][4]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[3]
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and irritation.[3][4][5][6]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation.[1][4][5][6]
CarcinogenicityCategory 1B (for parent)May cause cancer.[2][8]
Specific target organ toxicityCategory 3May cause respiratory irritation.[3][4]

The Core Ensemble: Mandatory PPE for Safe Handling

The selection of PPE is not merely a checklist item; it is a critical barrier designed to mitigate the specific risks identified above. The following ensemble represents the minimum standard for handling this compound.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard safety glasses are insufficient.

  • Primary Protection: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to safety goggles.[9] This provides a secondary barrier for the entire face.

Hand Protection

Dermal contact is a primary route of exposure.[1] The correct glove selection and usage are critical.

  • Material: Chemical-resistant gloves are required. For quinoline derivatives, butyl rubber or Viton are recommended materials.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Protocol: Double-gloving is a field-proven best practice.[10] This minimizes the risk of exposure from undetected pinholes or tears. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still within the fume hood.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[7] It is recommended to change gloves every 30-60 minutes during prolonged procedures to prevent permeation.[10]

Body Protection

All exposed skin must be covered to prevent accidental contact.

  • Required Attire: A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[1][11][12] Sandals, shorts, and skirts are strictly prohibited in the laboratory.[12]

  • Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, and is kept fully fastened.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood.[2][13]

  • When Respirators are Required: In the event of a large spill, failure of engineering controls, or when weighing powders outside of a containment hood, respiratory protection is necessary.[10][14] A full-face respirator with organic vapor cartridges (Type ABEK or equivalent) should be used.[1][8] Note that surgical masks provide no protection against chemical vapors.[10][14]

Table 2: PPE Specification Summary
Protection TypeSpecificationStandard/Best Practice
Eye/Face Tightly-fitting chemical splash goggles. Face shield for splash risk.EN 166 or NIOSH/ANSI Z87.1 approved.[1]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton).Double-gloving; change frequently.[1][10]
Body Full-length lab coat, long pants, closed-toe shoes.No exposed skin.[1][11]
Respiratory Work in a fume hood. Respirator for spills/emergencies.Full-face respirator with organic vapor cartridges.[1][8]

Procedural Guidance: Integrating PPE into Your Workflow

Effective protection relies on the correct procedure for donning, using, and doffing PPE. This workflow ensures that the user is protected and that contamination is not spread outside the work area.

Pre-Operational Protocol
  • Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Check the certification date.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][5]

  • Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before beginning work.

  • Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Safe Handling and Doffing Procedure

The following diagram illustrates the critical workflow for safely handling the chemical and subsequently removing PPE to prevent cross-contamination.

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_doff Doffing & Exit Phase start Start don_ppe 1. Don PPE (Lab Coat, Inner Gloves, Outer Gloves, Goggles) start->don_ppe verify_hood 2. Verify Fume Hood Functionality don_ppe->verify_hood handle_chem 3. Handle Chemical Inside Fume Hood verify_hood->handle_chem decon 4. Decontaminate Surfaces & Seal Waste handle_chem->decon doff_outer 5. Remove Outer Gloves (Inside Hood) decon->doff_outer doff_coat 6. Exit Hood, Remove Lab Coat & Goggles doff_outer->doff_coat doff_inner 7. Remove Inner Gloves doff_coat->doff_inner wash_hands 8. Wash Hands Thoroughly doff_inner->wash_hands end_node End wash_hands->end_node

Caption: Safe Handling & PPE Doffing Workflow

Post-Operational Protocol
  • Decontamination: Wipe down any surfaces and equipment used within the fume hood.

  • Waste Segregation: Securely close all waste containers.

  • Doffing PPE (as per diagram):

    • Remove outer gloves while still in the fume hood and dispose of them in the designated hazardous waste container.

    • Step away from the immediate work area. Remove your lab coat and eye protection.

    • Remove your inner gloves using a technique that avoids touching the outer surface with your bare hands.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[13]

Emergency and Disposal Plans

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6]

Spill Management

For a small spill inside a fume hood:

  • Alert others in the area.

  • Wearing your full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal
  • All chemical waste and materials contaminated with this compound must be disposed of as hazardous waste.[2]

  • Place waste in clearly labeled, sealed containers that are compatible with the chemical.[13]

  • Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous chemical waste.[10][15]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2][16]

By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 1,2,3,4-Tetrahydroquinoline.
  • Fisher Scientific. (2025). Safety Data Sheet - 6-Methoxy-1,2,3,4-tetrahydroquinoline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline.
  • Fisher Scientific. (2023). Safety Data Sheet - 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,2,3,4-Tetrahydroquinoline.
  • PubChem. (n.d.). 3-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Capot Chemical. (n.d.). MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.